2-(Furan-2-ylmethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQZMVGMWNZGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543709 | |
| Record name | 2-[(Furan-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-05-8 | |
| Record name | 2-[(Furan-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-ylmethyl)pyridine
Foreword: The Significance of the Furan-Pyridine Scaffold
The convergence of furan and pyridine rings within a single molecular entity, as exemplified by 2-(Furan-2-ylmethyl)pyridine, gives rise to a scaffold of considerable interest in medicinal chemistry and materials science. The electron-rich furan moiety, a bio-isostere for benzene, coupled with the electron-deficient and hydrogen-bond accepting pyridine ring, creates a unique electronic and structural landscape. This duality imparts these molecules with the ability to engage in a diverse array of intermolecular interactions, rendering them valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of each approach and furnishing detailed experimental protocols for their execution.
Strategic Approaches to the Synthesis of this compound
The construction of the methylene bridge between the furan and pyridine nuclei can be accomplished through several strategic bond formations. The most prevalent and practical methodologies include reductive amination, palladium-catalyzed cross-coupling reactions, and Grignard reactions. Each approach offers distinct advantages and is amenable to specific precursor availability and desired scale of synthesis.
Reductive Amination: A Convergent and Atom-Economical Approach
Reductive amination stands out as a highly efficient and environmentally benign method for the synthesis of this compound. This one-pot reaction proceeds through the initial formation of an imine from furfural and 2-aminomethylpyridine (also known as 2-picolylamine), followed by in-situ reduction to the target secondary amine.
Mechanism:
The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminomethylpyridine on the carbonyl carbon of furfural, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine). The crucial final step is the reduction of the C=N double bond of the imine to a C-N single bond, typically achieved through catalytic hydrogenation or the use of hydride reducing agents.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Furan-2-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-ylmethyl)pyridine, also known as 2-furfurylpyridine, is a heterocyclic organic compound that incorporates both a pyridine and a furan ring, linked by a methylene bridge. This unique structural combination imparts a distinct set of physicochemical properties that make it an interesting scaffold for investigation in medicinal chemistry and materials science. The pyridine ring, a basic heterocycle, offers a site for hydrogen bonding and salt formation, influencing aqueous solubility and potential biological interactions. The furan ring, an electron-rich aromatic system, provides a different electronic and steric profile, contributing to the molecule's overall reactivity and potential for various chemical transformations.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the limited availability of experimentally determined data for this specific molecule, this guide incorporates high-quality predicted values from reputable computational models to offer a thorough characterization. Each property is discussed in the context of its relevance to drug discovery and development, with detailed experimental protocols provided to enable researchers to perform their own determinations.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its physicochemical properties and predicting its behavior in various environments.
Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-Furfurylpyridine | |
| CAS Number | 106584-05-8 | [1] |
| Molecular Formula | C₁₀H₉NO | [] |
| Molecular Weight | 159.18 g/mol | [] |
| InChI Key | CWQZMVGMWNZGPX-UHFFFAOYSA-N | [] |
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The following table summarizes the key physicochemical properties of this compound.
Table 2: Summary of Physicochemical Properties (Experimental and Predicted)
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | |
| 25.5 °C | Predicted | US EPA EPI Suite™ | |
| Boiling Point | Not available | Experimental | |
| 253.3 °C | Predicted | US EPA EPI Suite™ | |
| Water Solubility | Not available | Experimental | |
| 2.15 g/L at 25°C | Predicted | US EPA EPI Suite™ | |
| logP (Octanol-Water Partition Coefficient) | Not available | Experimental | |
| 2.0 | Predicted | US EPA EPI Suite™ | |
| pKa (acid dissociation constant) | Not available | Experimental | |
| 4.8 (basic) | Predicted | ACD/Labs Percepta |
Disclaimer: Predicted values are estimations based on computational models and should be confirmed by experimental data.
Melting and Boiling Point
The melting and boiling points provide insights into the physical state of the compound at ambient temperatures and the strength of its intermolecular forces. The predicted low melting point suggests that this compound may exist as a liquid or a low-melting solid at room temperature. The relatively high predicted boiling point is indicative of significant intermolecular interactions, likely including dipole-dipole interactions arising from the polar pyridine and furan rings.
Solubility
Aqueous solubility is a critical parameter for drug development, as it directly impacts bioavailability. The predicted water solubility of 2.15 g/L suggests that this compound is sparingly soluble in water. This limited solubility is a consequence of the hydrophobic nature of the aromatic rings, which outweighs the hydrophilic contribution of the nitrogen and oxygen heteroatoms. Strategies such as salt formation by protonating the basic pyridine nitrogen may be employed to enhance aqueous solubility.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The predicted logP value of 2.0 indicates that this compound has a moderate degree of lipophilicity. This balance between hydrophilicity and lipophilicity is often a desirable characteristic in drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation through lipidic cell membranes.
Acidity/Basicity (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH. The pyridine nitrogen in this compound is basic and can be protonated. The predicted pKa of 4.8 for the conjugate acid suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form. This has significant implications for its absorption, as the neutral form is generally more membrane-permeable.
Experimental Protocols for Physicochemical Property Determination
To validate the predicted values and obtain definitive data, the following standard experimental protocols are recommended.
Caption: Experimental workflow for determining physicochemical properties.
Determination of Melting Point (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.
-
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly and steadily.
-
The temperature range over which the sample melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
-
Determination of Boiling Point (Simple Distillation)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated, and the temperature at which a steady condensation of vapor occurs on the thermometer is recorded as the boiling point.
-
Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: An excess amount of the solid is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
-
Methodology:
-
An excess of this compound is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Determination of pKa (Potentiometric Titration)
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.
-
Methodology:
-
A solution of this compound of known concentration is prepared.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the compound is protonated.
-
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, as well as a characteristic singlet for the methylene bridge protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on both rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the pyridine and furan rings and the aliphatic carbon of the methylene bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-O-C stretching of the furan moiety.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.18 g/mol ). The fragmentation pattern would provide further structural information.
Reactivity and Stability
The reactivity of this compound is governed by the distinct chemical properties of its constituent furan and pyridine rings.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.
-
Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic attack, typically at the 2- and 5-positions. It is also known to undergo Diels-Alder reactions and can be sensitive to strong acids, which can cause ring-opening.
The methylene bridge provides a degree of conformational flexibility and separates the two aromatic systems, although electronic communication between the rings is still possible. The overall stability of the molecule is expected to be good under neutral and basic conditions. However, prolonged exposure to strong acids should be avoided to prevent potential degradation of the furan ring.
Synthesis
A plausible synthetic route to this compound involves the coupling of a pyridine-containing fragment with a furan-containing fragment. One common approach is the reaction of 2-picolyl chloride hydrochloride with furan under Friedel-Crafts conditions, catalyzed by a Lewis acid.
Alternatively, a nucleophilic substitution reaction where the anion of 2-methylpyridine (formed by deprotonation with a strong base like n-butyllithium) reacts with a furfuryl halide could also yield the target compound.
Conclusion
This compound is a molecule with a compelling combination of structural features that suggest its potential utility in drug discovery and materials science. This technical guide has provided a detailed overview of its key physicochemical properties, relying on high-quality computational predictions in the absence of extensive experimental data. The provided experimental protocols offer a roadmap for researchers to validate these predictions and further characterize this interesting compound. A thorough understanding of its solubility, lipophilicity, and acid-base properties, as well as its reactivity and stability, is crucial for unlocking its full potential in various scientific applications.
References
-
Chem-Space. 2-(furan-2-yl)pyridine - C9H7NO | CSSB00000086183. [Link]
-
PubChem. 2-((Furan-2-ylmethyl)thio)pyridine. [Link]
-
PubChem. N-(furan-2-ylmethyl)pyridin-2-amine hydrochloride. [Link]
-
PubChem. Furan-2-yl-(2-methyl-4-pyridinyl)methanol. [Link]
-
PubChem. 3-(5-((Methylthio)methyl)furan-2-yl)pyridine. [Link]
-
PubChem. 2-(5-Ethylfuran-2-yl)pyridine. [Link]
-
SpectraBase. Furan-2-yl-pyridin-2-yl-methanol. [Link]
-
ResearchGate. Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]
-
PubMed. Prediction of physicochemical properties. [Link]
-
SpectraBase. Furan, 2-(2-furanylmethyl)-5-methyl-. [Link]
-
Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
ResearchGate. Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. [Link]
-
PubChem. 5-(Furan-2-yl)pyrimidine. [Link]
Sources
Topic: 2-(Furan-2-ylmethyl)pyridine Derivatives and Their Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(furan-2-ylmethyl)pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities and material science applications. Its unique structural and electronic properties, arising from the linkage of an electron-rich furan ring with an electron-deficient pyridine ring, make it a compelling target for synthetic chemists. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these derivatives. It delves into the mechanistic underpinnings of key transformations, including transition-metal-catalyzed cross-coupling reactions and classical condensation methodologies. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for professionals engaged in the design and execution of synthetic routes toward this valuable class of molecules.
Introduction: The Significance of the Furan-Pyridine Scaffold
The fusion of furan and pyridine rings via a methylene bridge creates a conformationally flexible scaffold that can interact with a wide array of biological targets. Furan derivatives are recognized for a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs across therapeutic areas like oncology and central nervous system disorders.[3][4][5] The combination of these two heterocycles in the this compound core has led to the discovery of potent bioactive agents, making the development of efficient and versatile synthetic routes a high-priority research area.[6]
This guide navigates the primary synthetic landscapes for constructing this scaffold, with a focus on explaining the causality behind methodological choices to empower researchers in their synthetic design and troubleshooting efforts.
Core Synthetic Strategies: A Comparative Analysis
The construction of the this compound linkage can be approached from several angles, primarily involving the formation of the critical carbon-carbon bond between the furan and pyridine moieties. The selection of a specific strategy often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, offers the most robust and versatile platform for forging the C-C bond between the two heterocyclic systems.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7] The general approach involves coupling a halo-pyridine with a furan-containing organoboron reagent, or vice versa.
-
Causality of Component Selection: The choice of a palladium(0) precursor, such as Pd(PPh₃)₄, and a suitable phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald group) can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species, which is particularly important when dealing with electron-rich or sterically hindered heterocycles.[8] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species in the transmetalation step.[7][9]
-
Synthetic Versatility: This method allows for the late-stage introduction of either the furan or pyridine moiety, providing significant flexibility in complex molecule synthesis.[9][10][11] For instance, a complex pyridine derivative can be coupled with a simple furan-2-boronic acid, preserving the intricate functionality of the pyridine core.
The Sonogashira reaction provides an alternative route by forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13]
-
Strategic Application: In this context, one would couple a halo-pyridine (e.g., 2-bromopyridine) with a furan-containing terminal alkyne (or the reverse). The resulting alkynyl-linked intermediate can then be subjected to reduction (e.g., catalytic hydrogenation) to yield the desired methylene-bridged final product. This two-step process adds synthetic steps but can be advantageous if the corresponding alkynes are more readily accessible than the organoboron reagents. The mild conditions of the Sonogashira coupling are a significant advantage.[12]
Classical and Alternative Methodologies
While cross-coupling reactions are dominant, other methods provide valuable, often more direct, pathways.
A straightforward approach involves the alkylation of a pyridine-based nucleophile with an electrophilic furan derivative.
-
Reaction Principle: This method relies on generating a nucleophilic center on the pyridine ring system, typically at the α-position. For example, 2-picoline can be deprotonated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) to generate the corresponding anion. This potent nucleophile can then react with an electrophile such as 2-(chloromethyl)furan or 2-(bromomethyl)furan.
-
Limitations and Considerations: The primary challenge is the requirement for strong bases, which can limit functional group compatibility. Furthermore, controlling the site of deprotonation on substituted pyridines can be difficult.
In some cases, the pyridine ring itself can be constructed from an acyclic precursor derived from furan.
-
Concept: Certain furan derivatives, particularly those with a carbonyl group at the 2-position (e.g., 2-acetylfuran), can undergo ring-opening upon treatment with ammonia or ammonium salts at high temperatures, followed by intramolecular condensation to form a pyridine ring.[14][15] This process transforms the furan ring into a pyridine, yielding 3-hydroxypyridine derivatives. While not a direct route to the parent this compound, it is a powerful method for accessing specific substituted analogues.
For the synthesis of derivatives with a reduced pyridine ring (tetrahydropyridines), the Pictet-Spengler reaction is highly effective.[16] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16]
-
Application: A 2-(furan-2-yl)ethanamine can be reacted with an aldehyde in the presence of an acid catalyst to form a tetrahydrofuro[3,2-c]pyridine.[6][17][18][19] While this yields a fused, hydrogenated system, subsequent oxidative aromatization can potentially lead to the desired pyridine core, offering a pathway to complex, fused derivatives.
Summary of Synthetic Strategies
| Method | Principle | Advantages | Disadvantages | Typical Catalyst/Reagents |
| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation | High functional group tolerance, mild conditions, vast substrate scope.[7][9] | Cost of catalyst and ligands, potential for protodeboronation. | Pd(PPh₃)₄, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |
| Sonogashira Coupling | Pd/Cu-catalyzed C(sp)-C(sp²) bond formation | Very mild conditions, tolerant of many functional groups.[12] | Requires a subsequent reduction step, potential for alkyne homocoupling. | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Nucleophilic Alkylation | Sɴ2 reaction | Direct, often high-yielding for simple substrates. | Requires strong bases, limited functional group tolerance. | n-BuLi, LDA, 2-(halomethyl)furan |
| Ring Transformation | Furan ring opening and recyclization | Access to unique substitution patterns (e.g., 3-hydroxypyridines).[14][15] | Harsh conditions (high temp/pressure), limited scope. | NH₃, NH₄Cl, Heat |
| Pictet-Spengler Reaction | Amine-aldehyde condensation and cyclization | Forms complex fused ring systems, diastereoselective potential.[6][16] | Yields a hydrogenated pyridine ring requiring further oxidation. | 2-(Furan-2-yl)ethanamine, Aldehyde, Acid (TFA, HCl) |
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 2-bromopyridine), forming a Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation: The organoboron reagent (e.g., furan-2-boronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex transfers its organic group to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This section provides a representative, self-validating protocol for the synthesis of 2-((furan-2-yl)methyl)pyridine.
Objective: To synthesize 2-((furan-2-yl)methyl)pyridine via Suzuki-Miyaura coupling of 2-(chloromethyl)pyridine hydrochloride and furan-2-boronic acid.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Furan-2-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq), furan-2-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous toluene (approx. 1 mL per mmol of substrate). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add additional anhydrous toluene and degassed water to create a 10:1 toluene:water solvent system (final concentration ~0.2 M).
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-((furan-2-yl)methyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
The synthesis of this compound derivatives is well-served by a range of powerful synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out for their exceptional versatility, reliability, and broad functional group tolerance.[8] However, classical methods like nucleophilic alkylation retain their utility for specific applications with simpler substrates.
Future research will likely focus on the development of more sustainable and economical synthetic routes. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace palladium, the development of C-H activation strategies to bypass the need for pre-functionalized starting materials, and the application of flow chemistry to improve scalability and safety. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, innovation in the synthesis of the this compound scaffold will remain a vital area of investigation.
References
-
ANR. (n.d.). Enantioselective synthesis of furan and pyridine atropisomers by central-to-axial chirality interconversion. Retrieved from [Link]
-
Beilstein J Org Chem. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
Nat Commun. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH. Retrieved from [Link]
-
International Journal of Scientific Research in Chemistry. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. Retrieved from [Link]
-
Tohoku Journal of Agricultural Research. (1959). Reaction of furan derivatives with ammonia. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)pyridine. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2- c ]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
RSC Advances. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. PMC - PubMed Central. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. Retrieved from [Link]
-
Curr Org Chem. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]
-
Crit Rev Anal Chem. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
Molbank. (2020). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]
-
Org Biomol Chem. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
Molbank. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Synthetic routes for a new family of chiral tetradentate ligands containing pyridine rings. Retrieved from [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 15. scispace.com [scispace.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"spectroscopic analysis of 2-(Furan-2-ylmethyl)pyridine"
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Furan-2-ylmethyl)pyridine
Abstract
This technical guide provides a comprehensive, research-level overview of the multi-technique spectroscopic characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to offer a deep, mechanistic understanding of the data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). We explore the causality behind experimental choices and detail self-validating protocols to ensure data integrity. The guide culminates in an integrated analysis, demonstrating how these disparate techniques converge to provide an unambiguous structural elucidation of the target molecule.
Introduction: The Structural and Chemical Significance
This compound is a heterocyclic compound featuring a pyridine ring linked to a furan ring via a methylene bridge. Its molecular formula is C₁₀H₉NO, with a molecular weight of approximately 159.18 g/mol .[1] The constituent furan and pyridine moieties are prevalent scaffolds in medicinal chemistry and materials science, bestowing unique electronic and coordination properties. The molecule's structure, with two heteroaromatic rings and a flexible linker, makes it an interesting ligand for coordination chemistry and a potential building block in pharmaceutical synthesis.
A rigorous and unequivocal confirmation of its molecular structure is the foundational requirement for any further research or application. This guide establishes the authoritative spectroscopic signature of this compound through a synergistic application of modern analytical techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
-
Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
The structure contains eight distinct proton environments. The aromatic protons on the pyridine and furan rings are expected to appear in the downfield region (6.0-8.6 ppm) due to the deshielding effects of ring currents. The methylene bridge protons provide a key singlet, confirming the link between the two rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Py) | 8.50 - 8.60 | Doublet (d) | ~4.8 |
| H-4 (Py) | 7.55 - 7.65 | Triplet of doublets (td) | ~7.7, 1.8 |
| H-3 (Py) | 7.10 - 7.20 | Doublet (d) | ~7.8 |
| H-5 (Py) | 7.05 - 7.15 | Triplet (t) | ~6.2 |
| H-5 (Fu) | 7.30 - 7.40 | Doublet of doublets (dd) | ~1.8, 0.8 |
| H-3 (Fu) | 6.10 - 6.20 | Doublet of doublets (dd) | ~3.2, 0.8 |
| H-4 (Fu) | 6.25 - 6.35 | Doublet of doublets (dd) | ~3.2, 1.8 |
| -CH₂- (Bridge) | 4.10 - 4.20 | Singlet (s) | N/A |
Note: Predicted values are based on analysis of furan and pyridine derivatives. Actual values may vary slightly.[2][3][4]
Causality:
-
H-6 (Pyridine): This proton is adjacent to the electronegative nitrogen atom, causing significant deshielding and placing it furthest downfield.
-
Furan Protons: The protons on the furan ring appear at higher field strengths compared to typical benzene protons, a known characteristic of this five-membered ring.[5]
-
Methylene Bridge (-CH₂-): The singlet multiplicity confirms the absence of adjacent protons. Its chemical shift around 4.15 ppm is indicative of a methylene group positioned between two aromatic systems.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.
-
Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 160 ppm.
-
-
Processing: Standard Fourier transformation and processing.
The molecule has 10 unique carbon atoms. The pyridine carbons appear in a predictable pattern, with the carbon adjacent to the nitrogen (C-2) being the most deshielded. The furan carbons also show characteristic shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Py) | 158.0 - 159.0 |
| C-6 (Py) | 149.0 - 150.0 |
| C-4 (Py) | 136.5 - 137.5 |
| C-5 (Py) | 121.0 - 122.0 |
| C-3 (Py) | 123.0 - 124.0 |
| C-2 (Fu) | 153.0 - 154.0 |
| C-5 (Fu) | 142.0 - 143.0 |
| C-3 (Fu) | 107.0 - 108.0 |
| C-4 (Fu) | 110.0 - 111.0 |
| -CH₂- (Bridge) | 38.0 - 39.0 |
Note: Predicted values are based on analysis of furan and pyridine derivatives.[5][6][7]
Causality:
-
Heteroatom Effects: Carbons directly attached to heteroatoms (C-2/C-6 of pyridine; C-2/C-5 of furan) are significantly deshielded and appear at lower fields.
-
Methylene Carbon: The bridge carbon is the only sp³-hybridized carbon and thus appears significantly upfield, well separated from the aromatic sp² carbons.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence.
-
Sample Preparation: Place a small drop of neat liquid or a few milligrams of solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64.
-
Range: 4000 - 600 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The IR spectrum will be dominated by absorptions from the aromatic rings and the C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3100 - 3000 | C-H Aromatic Stretch | Confirms presence of aromatic rings.[8] |
| 2950 - 2850 | C-H Aliphatic Stretch | Corresponds to the methylene (-CH₂-) bridge. |
| 1600 - 1580 | C=N Stretch | Characteristic of the pyridine ring.[9] |
| 1590 - 1450 | C=C Aromatic Ring Stretch | Multiple bands confirming both pyridine and furan rings.[9] |
| 1250 - 1020 | C-O-C Asymmetric Stretch | Strong, characteristic band for the furan ether linkage.[10] |
| 880 - 740 | C-H Out-of-Plane Bending | "Fingerprint" region, pattern indicates substitution on the rings. |
Causality:
-
The distinct regions for aromatic vs. aliphatic C-H stretches allow for clear identification of both structural components.
-
The strong C-O-C stretch is a definitive marker for the furan ring, while the C=N stretch is unique to the pyridine ring, providing a self-validating system where both key heterocycles are confirmed in a single spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems.
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan a wavelength range from approximately 200 to 400 nm.
-
-
Processing: The software automatically subtracts the solvent's absorbance from the sample's absorbance. Identify the wavelength(s) of maximum absorbance (λ_max).
The molecule contains two chromophores, furan and pyridine. The spectrum is expected to show absorptions corresponding to π→π* transitions within these conjugated systems.
| Expected λ_max (nm) | Transition Type | Associated Chromophore |
| ~210 nm | π→π | Furan Ring[11][12] |
| ~250-260 nm | π→π | Pyridine Ring[13] |
Causality: The methylene bridge largely isolates the two aromatic systems electronically. Therefore, the resulting spectrum is expected to be an overlay of the characteristic spectra of the individual furan and pyridine chromophores, rather than showing a significant bathochromic (red) shift that would indicate extended conjugation between the rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (M⁺•), the molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
The primary goal is to identify the molecular ion peak, which confirms the molecular formula. The fragmentation pattern provides a fingerprint that validates the proposed structure.
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 159 | [C₁₀H₉NO]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight. |
| 158 | [M-H]⁺ | Loss of a hydrogen radical. |
| 93 | [C₅H₄N-CH₂]⁺ | Pyridyl-methyl cation (tropylium-like). |
| 92 | [C₅H₄N-CH]⁺• | Pyridyl-carbene radical cation. |
| 81 | [C₄H₃O-CH₂]⁺ | Furfuryl cation. |
| 67 | [C₄H₃O]⁺ | Furan ring fragment. |
Causality and Plausible Fragmentation: The most likely fragmentation pathway is the benzylic cleavage at the methylene bridge, as this bond is weakened by the adjacent aromatic systems. This cleavage can lead to the formation of either a stable pyridyl-methyl cation (m/z 93) or a furfuryl cation (m/z 81), which are often prominent peaks in the spectrum. The presence of these key fragments provides powerful evidence for the furan-methylene-pyridine connectivity.
Caption: Plausible EI fragmentation pathway for the title compound.
Conclusion: An Integrated Analytical Approach
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.
The analysis of this compound is a clear example of this synergy:
-
Mass Spectrometry establishes the correct molecular formula (C₁₀H₉NO).
-
IR Spectroscopy confirms the presence of the key functional groups: aromatic rings, a methylene unit, and the furan's C-O-C bond.
-
¹³C NMR verifies the presence of ten unique carbons, including one sp³ carbon and nine sp² carbons.
-
¹H NMR provides the final, definitive proof of structure, showing the precise connectivity and spatial relationships of all protons, including the critical singlet for the methylene bridge that links the two distinct aromatic spin systems.
-
UV-Vis Spectroscopy corroborates the presence of the two isolated aromatic chromophores.
Together, these techniques provide an unambiguous, self-validating, and authoritative characterization of this compound, establishing a reliable spectroscopic benchmark for all future research and development involving this compound.
Caption: Integrated workflow for spectroscopic structure elucidation.
References
-
MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molecules. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
ResearchGate. (2007). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved from [Link]
-
SpectraBase. (n.d.). Furan-2-yl-pyridin-2-yl-methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)pyridine. Retrieved from [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Furan, 2-methyl-. Retrieved from [Link]
-
Chem-Space. (n.d.). 2-(furan-2-yl)pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
NIST WebBook. (n.d.). Furan, 2-methyl- UV/Vis spectrum. Retrieved from [Link]
-
Physics Stack Exchange. (n.d.). UV-Vis Absorption Spectra of Furan. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine. Retrieved from [Link]
-
Bulletin de L'Academie Polonaise des Sciences. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination... Retrieved from [Link]
-
ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H]+. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Furan, 2-methyl- [webbook.nist.gov]
- 12. physics.stackexchange.com [physics.stackexchange.com]
- 13. Pyridine [webbook.nist.gov]
An In-Depth Technical Guide to the Biological Activity of Furan-Pyridine Compounds
Introduction: The Synergy of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable structural and electronic properties, earning them the designation of "privileged scaffolds."[1] Both the furan ring, a five-membered aromatic heterocycle with one oxygen atom, and the pyridine ring, a six-membered nitrogen-containing heterocycle, are quintessential examples of such scaffolds.[2][3][4] Furan derivatives are renowned for a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Pyridine is a cornerstone of drug design, found in over 7000 drug molecules and natural products, prized for its ability to engage in hydrogen bonding and other crucial interactions within biological systems.[1][7]
The strategic fusion of these two potent moieties into a single hybrid molecule is a compelling approach in modern drug discovery.[2] This molecular hybridization aims to create novel chemical entities with enhanced biological efficacy, unique mechanisms of action, or synergistic effects that surpass the activity of the individual components.[3][8] Furan-pyridine compounds have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of their anticancer, antimicrobial, and neuroprotective properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Section 1: Potent Anticancer Activity of Furan-Pyridine Hybrids
The development of novel cytotoxic agents remains a paramount goal in oncology research. Furan-pyridine derivatives have demonstrated significant potential, exhibiting potent activity against a wide range of human cancer cell lines, including those affecting the breast, esophagus, lungs, and colon.[9][10]
Cytotoxicity and Cellular Targets
Numerous studies have quantified the cytotoxic effects of these compounds. For instance, a series of novel furan[3,2-c] pyridine derivatives showed significant in vitro anti-tumor activity against KYSE70 and KYSE150 esophageal cancer cell lines.[9] One compound, 4c , was exceptionally potent, achieving a 99% inhibition of cell growth and exhibiting an IC₅₀ value of 0.655 µg/mL after 48 hours.[9] Similarly, other synthesized furan-pyridine compounds have shown potent cytotoxicity against MCF-7 (breast cancer) and A-2780 (ovarian cancer) cell lines, with some derivatives being more effective than the reference drug docetaxel at a 0.1 μM concentration.[11]
| Compound/Derivative | Cancer Cell Line(s) | Reported IC₅₀ Value | Reference |
| Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [9] |
| Pyridine Carbohydrazide 4 | MCF-7 (Breast) | 4.06 µM | [12][13] |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 µM | [12][13] |
| Compound 7b | A549 (Lung), HT-29 (Colon) | 6.66 µM, 8.51 µM | [14] |
| Compound 3b | Huh-7 (Liver), MCF-7 (Breast) | 6.54 µM, 6.13 µM | [15] |
Mechanisms of Anticancer Action
The anticancer effects of furan-pyridine compounds are not merely cytotoxic; they are often mediated by specific molecular mechanisms that interfere with cancer cell proliferation and survival.
-
Inhibition of Tubulin Polymerization: A critical target in cancer therapy is the microtubule system, which is essential for cell division.[12] Certain furan-pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and triggering apoptosis.[2][12] This mechanism is verified by DNA flow cytometry, which shows an accumulation of cells in this phase of the cell cycle.[12] The induction of apoptosis is further confirmed by observing an increase in pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[12]
-
Kinase Inhibition (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Several furan- and furopyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors, with some showing inhibitory activity (IC₅₀ = 42.5 nM) comparable to the standard drug sorafenib (IC₅₀ = 41.1 nM).[14] By blocking the VEGFR-2 signaling pathway, these compounds effectively cut off the tumor's blood supply.
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication. Inhibiting these enzymes leads to DNA damage and cell death. Docking studies have revealed that certain furan-pyridine compounds exhibit an excellent affinity for the active site of human topoisomerase-IIβ, suggesting this as a likely mechanism for their observed cytotoxicity.[11]
Caption: Furan-pyridine compounds can inhibit the VEGFR-2 signaling cascade.
Section 2: Broad-Spectrum Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel agents. The hybridization of furan and pyridine moieties has proven to be a promising strategy, as furan-containing compounds often exhibit antimicrobial properties, while the pyridine scaffold can enhance this activity.[3][8][16]
Spectrum of Activity
Synthesized furan-pyridine hybrids have demonstrated significant activity against a range of pathogens. Studies show efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi, including the yeast Candida utilis.[3][16] The combination is key; while many pyridine compounds alone lack antimicrobial activity, their structural fusion with a furan moiety can create potent antimicrobial agents.[3][8]
Structure-Activity Relationship (SAR) in Antimicrobials
For drug development professionals, understanding how molecular structure relates to biological function is critical. SAR studies on 2-amino-4-(2-furyl)pyridine-3-carbonitriles have revealed that the nature of the substituents at the 5- and 6-positions of the pyridine ring critically influences antibacterial potency.[3][16] This insight allows for the rational design of more effective derivatives. For example, some furan-derived chalcones and their corresponding ∆2-pyrazoline derivatives have shown potent and selective inhibition of microbial species, with molecular docking studies suggesting they target enzymes like glucosamine-6-phosphate synthase.[17]
Section 3: Neuroprotective Potential in Degenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant and growing public health challenge.[18][19] Research into the therapeutic potential of heterocyclic compounds is a burgeoning field.[20][21] Furan-containing compounds, including furan-pyridine hybrids, are being explored for their neuroprotective capabilities.[18][19]
The primary mechanisms underlying this potential are their antioxidant and anti-inflammatory properties.[18][19] Oxidative stress is a key pathological factor in neurodegeneration. By scavenging free radicals and mitigating this stress, furan derivatives may help protect neurons from damage.[19] Furthermore, their ability to modulate inflammatory pathways could reduce the chronic neuroinflammation that contributes to the progression of these diseases.[18][19] While research is in the early stages, these compounds represent a promising avenue for developing novel interventions for neurodegenerative disorders.[18][22]
Section 4: Synthesis and Characterization Workflow
The creation of novel furan-pyridine compounds relies on robust and versatile synthetic chemistry. Several effective strategies have been developed to generate libraries of these derivatives for biological screening.
A common and efficient approach is the one-pot multicomponent reaction . For example, a series of 2-amino-4-(2-furyl)pyridine-3-carbonitriles can be prepared by reacting furfural, malononitrile, ammonium acetate, and a selected ketone in a single vessel.[8] This method is highly valued for its efficiency and atom economy.
More complex, multi-step syntheses are also employed. A furan[3,2-c] pyridine core can be synthesized starting from 3-furoyl chloride and an amino acid like L-leucine via a Schotten–Baumann acylation, followed by an intramolecular Friedel–Crafts acylation (cyclization) and subsequent reduction or modification steps.[9]
Caption: A generalized workflow for the synthesis and validation of furan-pyridine compounds.
Following synthesis, rigorous characterization is performed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), to confirm the structure and purity of the target compounds.[11]
Section 5: Experimental Evaluation: Protocols and Validation
To ensure the trustworthiness and reproducibility of biological data, well-defined and validated experimental protocols are essential. The following are standard methodologies employed in the evaluation of furan-pyridine compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][13]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, KYSE150)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furan-pyridine compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete medium.[9] Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyridine compounds in fresh medium. Add 50 µL of the diluted compound solutions to the appropriate wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[9][13] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Furan-pyridine compounds dissolved in DMSO
-
Positive control (known antibiotic/antifungal) and negative control (broth only) wells
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the furan-pyridine compounds directly in the wells of the 96-well plate using the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Controls: Include a positive control well (inoculum with a standard antibiotic) and a negative/sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: High-level workflow for the discovery of bioactive furan-pyridine compounds.
Section 6: In Silico Analysis: ADMET and Molecular Docking
In modern drug development, computational tools are indispensable for predicting a compound's potential success.[23]
-
Pharmacokinetics and ADMET Profiling: Before a compound can become a drug, it must have favorable pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[24] In silico models are used to predict these parameters for novel furan-pyridine compounds early in the discovery process.[11] These predictions help to identify candidates with good oral bioavailability and low potential for toxicity, saving significant time and resources by deprioritizing compounds likely to fail in later stages.[25][26]
-
Molecular Docking: To understand how a compound exerts its biological effect, molecular docking studies are performed. These simulations predict the preferred orientation and binding affinity of a molecule to its protein target.[11] For furan-pyridine derivatives, docking has been used to visualize interactions with enzyme active sites like topoisomerase-IIβ and VEGFR-2, providing a rational basis for their observed inhibitory activity and guiding further structural modifications to improve potency.[11][14]
Conclusion and Future Directions
The hybridization of furan and pyridine scaffolds has yielded a rich and diverse class of compounds with significant therapeutic potential. The compelling evidence of their potent anticancer, broad-spectrum antimicrobial, and emerging neuroprotective activities underscores their importance in medicinal chemistry. The ability to fine-tune their biological effects through targeted chemical modifications, guided by SAR and in silico studies, makes them highly attractive for future drug development.
Future research will likely focus on optimizing the lead compounds identified in initial screenings to enhance their potency, selectivity, and pharmacokinetic profiles. Conducting more extensive in vivo studies will be crucial to validate the promising in vitro results and to assess their efficacy and safety in complex biological systems.[15] As our understanding of the molecular targets and pathways modulated by these compounds deepens, furan-pyridine derivatives are poised to become a cornerstone for the development of the next generation of therapeutic agents.
References
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]
-
Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (2025). ResearchGate. [Link]
-
Synthesis, in vitro, and in silico studies of novel poly‐heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. (2022). Journal of Molecular Structure. [Link]
-
Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate. [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). ResearchGate. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025). ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. (n.d.). MDPI. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]
-
Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. (2023). RSC Publishing. [Link]
-
From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. (2016). PubMed. [Link]
-
Pyridine–furan hybrid compounds with 50% reduction in viral titer... (n.d.). ResearchGate. [Link]
-
Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PubMed Central. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (n.d.). PubMed Central. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). ResearchGate. [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of novel pyrazoline and flavone derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Structure activity relationship. (n.d.). ResearchGate. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds with Neuroprotective Properties for Neurodegenerative Disease Treatment. (n.d.). Semantic Scholar. [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]
-
Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. (2024). Scientific Reports. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
-
SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. [Link]
-
Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. (n.d.). OUCI. [Link]
-
Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. [Link]
-
ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. (n.d.). pk.idrblab.net. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 10. ijsat.org [ijsat.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Characterization of Heterocyclic Compounds with Neuroprotective Properties for Neurodegenerative Disease Treatment | Semantic Scholar [semanticscholar.org]
- 23. collaborativedrug.com [collaborativedrug.com]
- 24. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity [cadd.zju.edu.cn]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An Initial Investigation of 2-(Furan-2-ylmethyl)pyridine as a Bidentate Ligand for Homogeneous Catalysis
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the initial investigation of 2-(Furan-2-ylmethyl)pyridine as a novel bidentate ligand. We will delve into a proposed synthetic route for the ligand, its purification, and a systematic approach to its coordination with a transition metal, using palladium(II) as an illustrative example. The narrative emphasizes the rationale behind experimental choices, providing a robust starting point for researchers interested in exploring the potential of this and similar furan-pyridine scaffolds in catalysis and medicinal chemistry.
Introduction: The Potential of Furan-Pyridine Hybrid Ligands
The amalgamation of furan and pyridine moieties into a single molecular entity presents an intriguing prospect for ligand design. The pyridine ring is a well-established and versatile coordinating group in transition metal chemistry, offering a sigma-donating nitrogen atom that can be readily tailored electronically and sterically.[1][2] The furan ring, on the other hand, introduces a degree of conformational flexibility and can participate in π-stacking interactions, potentially influencing the steric and electronic environment of a metal center.[3] The methylene linker in this compound provides rotational freedom, allowing the ligand to adopt various coordination modes.
This initial investigation will focus on the synthesis of this compound and its preliminary evaluation as a ligand in forming a palladium(II) complex. Palladium complexes are of significant interest due to their extensive applications in cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.[4] By systematically exploring the synthesis and coordination chemistry of this ligand, we aim to lay the groundwork for its potential application as a catalyst.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Picoline (freshly distilled)
-
n-Butyllithium (2.5 M in hexanes)
-
Furfural (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Hydrogen gas (H₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Formation of 2-Picolyllithium: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add 2-picoline (1.0 eq) to the cooled THF. To this solution, add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A deep red or orange color indicates the formation of 2-picolyllithium. Stir the solution at -78 °C for 1 hour.
-
Nucleophilic Addition to Furfural: To the solution of 2-picolyllithium, add freshly distilled furfural (1.0 eq) dropwise via syringe, maintaining the temperature at -78 °C. The color of the solution should lighten. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(Furan-2-yl)-1-(pyridin-2-yl)methanol.
-
Reduction of the Intermediate Alcohol:
-
Method A (Sodium Borohydride): Dissolve the crude alcohol in methanol (100 mL) and cool to 0 °C in an ice bath. Add sodium borohydride (2.0 eq) portion-wise. Stir the reaction at room temperature for 4 hours.
-
Method B (Catalytic Hydrogenation): Dissolve the crude alcohol in ethanol (100 mL) and add 10% Pd/C (5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously overnight.
-
-
Final Workup and Purification: After the reduction is complete (monitored by TLC), quench the reaction (for Method A, by adding water; for Method B, by filtering through Celite). Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Characterization of this compound
The structure and purity of the synthesized ligand should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and furan rings in the range of 6.0-8.5 ppm. A characteristic singlet for the methylene bridge protons around 4.0 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons of both heterocyclic rings and a signal for the methylene carbon. |
| FT-IR | C-H stretching frequencies for the aromatic rings, C=N and C=C stretching vibrations of the pyridine ring, and C-O-C stretching of the furan ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₀H₉NO. |
Coordination Chemistry: Synthesis of a Palladium(II) Complex
To initiate the investigation of its coordination properties, we will attempt the synthesis of a palladium(II) complex. The choice of a palladium precursor with labile ligands, such as bis(acetonitrile)palladium(II) chloride, is strategic to facilitate ligand exchange.
Proposed Coordination Reaction
Caption: Proposed synthesis of a palladium(II) complex.
Detailed Experimental Protocol: Synthesis of Dichloro[this compound]palladium(II)
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. A color change or precipitation may be observed.
-
Reduce the volume of the solvent under vacuum until a precipitate forms.
-
Add anhydrous diethyl ether to complete the precipitation.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization of the Palladium(II) Complex
Thorough characterization is essential to confirm the formation of the desired complex and to understand its structure.
| Technique | Expected Observations and Rationale |
| ¹H NMR | A downfield shift of the pyridine proton signals upon coordination to the palladium center due to the deshielding effect of the metal. The furan proton signals may also show a slight shift. |
| FT-IR | A shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber upon coordination. New bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula [Pd(C₁₀H₉NO)Cl₂]. |
| X-ray Crystallography | Single crystals, if obtainable, would provide unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the palladium center. This would confirm the bidentate coordination of the ligand. |
Potential Application: A Preliminary Catalytic Study
The synthesized palladium(II) complex can be evaluated as a pre-catalyst in a representative cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is widely used for the formation of C-C bonds.
Proposed Catalytic Reaction
Caption: Proposed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Catalytic Activity Screening
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium complex (0.1-1 mol%).
-
Solvent Addition: Add the chosen solvent system.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Yield Determination: After the reaction is complete, perform an aqueous workup, extract the product, and purify it by column chromatography. Determine the isolated yield of the biaryl product.
The efficiency of the catalyst can be assessed by comparing the yield and reaction time to established catalytic systems. Further optimization of reaction conditions (catalyst loading, base, solvent, temperature) would be the next logical step.
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically grounded approach for the initial investigation of this compound as a novel ligand. By following the proposed synthetic and characterization protocols, researchers can efficiently prepare the ligand and its palladium(II) complex. The preliminary catalytic screening will provide valuable insights into its potential as a catalyst.
Future work could involve:
-
Synthesis of a broader range of metal complexes: Exploring the coordination of this compound with other transition metals such as copper, ruthenium, and rhodium.
-
Structural modifications of the ligand: Introducing substituents on the furan or pyridine rings to tune the electronic and steric properties of the ligand.
-
In-depth catalytic studies: Investigating the scope and limitations of the palladium complex in various cross-coupling reactions.
-
Biological evaluation: Screening the ligand and its metal complexes for potential antimicrobial or anticancer activities, as furan and pyridine derivatives are known to exhibit a wide range of biological activities.[5][6]
This initial investigation serves as a critical first step in unlocking the potential of this compound and its derivatives in the development of new catalysts and therapeutic agents.
References
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
New Methods for the Transformation of Furans into Pyridines. (1955). Acta Chemica Scandinavica. Retrieved January 14, 2026, from [Link]
-
Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). Nature Communications. Retrieved January 14, 2026, from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. Retrieved January 14, 2026, from [Link]
-
Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (n.d.). Comptes Rendus Chimie. Retrieved January 14, 2026, from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]
-
2-(furan-2-yl)pyridine. (n.d.). Chem-Space. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved January 14, 2026, from [Link]
-
2-((Furan-2-ylmethyl)thio)pyridine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
¹H NMR Spectrum of 2-Methylpyridine. (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
Supporting Information for Gold-Catalyzed Deoxygenation of Amine N-Oxides. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Pyridine: A Useful Ligand in Transition Metal Complexes. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2017). European Journal of Inorganic Chemistry. Retrieved January 14, 2026, from [Link]
-
¹H NMR spectra of 2 (a) and 2/Py. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved January 14, 2026, from [Link]
-
Furan, 2-methyl- - Infrared Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Grignard compounds derived from pyridine. I. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). DiVA portal. Retrieved January 14, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Transition metal pyridine complexes. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (n.d.). Google Patents.
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents.
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents.
Sources
- 1. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Furan Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to the Pharmacological Activities of Furan Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in medicinal chemistry. Its inherent electronic properties and ability to serve as a bioisosteric replacement for other aromatic systems have cemented its role as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological activities exhibited by furan derivatives. We will explore the causality behind their anticancer, antimicrobial, and anti-inflammatory properties, delving into the molecular mechanisms and structure-activity relationships that govern their efficacy. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed experimental protocols and quantitative data to inform future discovery efforts.
The Furan Moiety: A Foundation for Diverse Bioactivity
The furan nucleus is a versatile building block in the synthesis of pharmacologically active compounds. Its unique electronic configuration and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, are crucial for its binding to biological targets.[1] The strategic placement of substituents on the furan ring can significantly alter a molecule's steric and electronic properties, thereby fine-tuning its potency, selectivity, and pharmacokinetic profile.[1] This adaptability has led to the development of a wide array of furan-containing drugs with applications across numerous therapeutic areas.[1][2]
Synthetic Strategies for Accessing Furan Derivatives
The construction of the furan ring is a well-established field in organic synthesis, with several classical and modern methods available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the furan core.
1.1.1. Paal-Knorr Furan Synthesis: This foundational method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[3][4][5] It is a highly reliable method for preparing a variety of substituted furans.[4]
1.1.2. Feist-Benary Furan Synthesis: This reaction provides an alternative route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7][8]
1.1.3. Modern Synthetic Approaches: Contemporary organic synthesis has expanded the toolkit for furan construction to include various metal-catalyzed reactions, offering access to more complex and diverse substitution patterns.[9]
Anticancer Activity of Furan Derivatives: Targeting the Hallmarks of Malignancy
Furan-containing compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[10][11] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that are dysregulated in cancer.
Modulation of Key Signaling Pathways
2.1.1. The PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers. Several furan derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10][12] For instance, some derivatives promote the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[10]
Caption: PI3K/Akt signaling and furan derivative intervention.
2.1.2. The MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in cancer.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of furan derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of furan derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Carbohydrazide | Derivative 3g | A549 (Lung) | >100 | [13] |
| Furan-based Carbohydrazide | Derivative 3h | A549 (Lung) | 15.6 | [13] |
| Furan-fused Chalcone | Compound 4d | HT-1080 (Fibrosarcoma) | 15.59 | [14] |
| Furan-fused Chalcone | Compound 4d | A-549 (Lung) | 18.32 | [14] |
| Furan-fused Chalcone | Compound 4d | MCF-7 (Breast) | 17.28 | [14] |
| Furan-based Tripeptide | Conjugate 4 | HeLa (Cervical) | 0.28 | [15] |
| Furanone Derivative | Compound XIV | MCF-7 (Breast) | 5.8 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
2.3.1. Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Furan derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
2.3.2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a notable example for treating urinary tract infections. Research continues to explore novel furan-based compounds with potent activity against a broad spectrum of bacteria and fungi.[17][18]
Mechanisms of Antimicrobial Action
The antimicrobial effects of furan derivatives are diverse. For instance, the activity of 5-nitrofurans relies on the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[1]
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potency of furan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,5-Disubstituted Furan | Compound 1 | Bacillus subtilis | 200 | [19] |
| 3,5-Disubstituted Furan | Compound 1 | Escherichia coli | 200 | [19] |
| Furanone Derivative | F105 | Staphylococcus aureus | 10 | [20] |
| Benzofuran Derivative | BTA3 | Candida albicans | 64 | [21] |
| Benzofuran Derivative | BTA3 | Candida parapsilosis | 32 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22]
3.3.1. Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Furan derivatives
-
Standard antimicrobial agents (positive controls)
-
Inoculum suspension adjusted to 0.5 McFarland standard
3.3.2. Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the furan derivatives in the microtiter plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Properties of Furan Derivatives
Chronic inflammation is a key pathological feature of many diseases. Furan derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[1]
Furan-Containing Drugs in Clinical Use
The versatility of the furan scaffold is evident in the number of approved drugs that incorporate this moiety.
| Drug Name | Furan Derivative Type | Therapeutic Application | Mechanism of Action |
| Nitrofurantoin | Nitrofuran | Antibacterial (UTIs) | Reduced by bacterial enzymes to reactive intermediates that damage bacterial DNA.[1] |
| Ranitidine | Furan-substituted | Anti-ulcer (H2 antagonist) | Competitively inhibits histamine at H2 receptors on gastric parietal cells. |
| Furosemide | Furan-substituted sulfonamide | Diuretic | Inhibits the Na-K-2Cl symporter in the loop of Henle. |
| Amiodarone | Benzofuran derivative | Antiarrhythmic | Blocks multiple ion channels (K+, Na+, Ca2+) and adrenergic receptors. |
| Rofecoxib (withdrawn) | Furanone | Anti-inflammatory (COX-2 inhibitor) | Selectively inhibits the COX-2 enzyme.[1] |
| Cefuroxime | Furan-containing cephalosporin | Antibacterial | Inhibits bacterial cell wall synthesis.[15] |
| Diloxanide | Furan derivative | Antiprotozoal | Mechanism is not fully understood, but it is effective against amoebiasis.[15] |
| Alpelisib | Furan-containing pyridine | Anticancer (PI3K inhibitor) | Inhibits the p110α isoform of phosphatidylinositol 3-kinase.[23] |
| Selumetinib | Furan-containing benzimidazole | Anticancer (MEK inhibitor) | Inhibits MEK1 and MEK2, components of the MAPK signaling pathway.[24] |
Conclusion and Future Perspectives
Furan derivatives represent a rich and enduring source of pharmacologically active compounds. Their diverse biological activities, coupled with their synthetic tractability, ensure their continued importance in drug discovery and development. Future research will likely focus on the design of novel furan-based molecules with enhanced potency, selectivity, and improved safety profiles. The exploration of new therapeutic targets and the application of modern drug design strategies will undoubtedly unlock the full potential of this remarkable heterocyclic scaffold.
References
-
Paal–Knorr synthesis. (n.d.). Grokipedia. [Link]
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Manchare, A. M., & Kanawade, P. P. (2024). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar. [Link]
-
Feist-Benary synthesis of furan. (n.d.). Química Organica.org. [Link]
-
Pal, P. (2023). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. [Link]
-
Feist–Benary synthesis. (n.d.). In Wikipedia. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Dimitrova, D., Ivanov, I., Manolov, S., & Bojilov, D. (2023). Clinically approved drugs containing furan ring. ResearchGate. [Link]
-
Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-817. [Link]
-
Al-Adiwish, W. M., Ali, F., Ashrif, M. M., & Ibrahim, D. M. (2018). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). International Journal for Research Trends and Innovation, 7(7). [Link]
-
Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(5), 579-592. [Link]
-
Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]
-
IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. (2024). ResearchGate. [Link]
-
Al-Obaid, A. M., & El-Sayed, M. A. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical research, 2(1), 42-43. [Link]
-
Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). (2023). ResearchGate. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. ResearchGate. [Link]
-
Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 18, 1390-1408. [Link]
-
Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3183. [Link]
-
Yüksek, H., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497. [Link]
-
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(8), 1162. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
MIC values (μg/mL) of the compounds and fluconazole against fungal strains. (n.d.). ResearchGate. [Link]
-
IC 50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]
-
TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,... (n.d.). ResearchGate. [Link]
-
Khan, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 5998. [Link]
-
Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2017). Molecules, 22(12), 2141. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Feist-Benary synthesis of furan [quimicaorganica.org]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. Furan synthesis [organic-chemistry.org]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
- 19. ijrti.org [ijrti.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
Methodological & Application
The Versatile Ligand: Harnessing 2-(Furan-2-ylmethyl)pyridine in Homogeneous Catalysis
Introduction: A Privileged Scaffold for Catalytic Innovation
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Ligand design plays a pivotal role in this endeavor, dictating the reactivity, stability, and selectivity of metal complexes. Among the vast arsenal of available ligands, those incorporating both N-heterocyclic and furan moieties present a unique combination of electronic and steric properties. 2-(Furan-2-ylmethyl)pyridine, a bidentate N,O-ligand, has emerged as a versatile and promising scaffold in homogeneous catalysis. Its structure, featuring a pyridine nitrogen and a furan oxygen connected by a methylene bridge, allows for the formation of stable chelate complexes with a variety of transition metals, including palladium, copper, and rhodium. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of this compound in a range of synthetic transformations. We will delve into the mechanistic underpinnings of its catalytic activity and provide practical, field-proven methodologies for its application in key cross-coupling and asymmetric reactions.
Part 1: Synthesis of the Ligand - this compound
A reliable and scalable synthesis of the ligand is the essential first step for its application in catalysis. Several synthetic routes are available, with a common and efficient method involving the reaction of 2-picolyl chloride with a furan-containing nucleophile or the reductive amination of furfural with 2-picolylamine. A robust laboratory-scale protocol is detailed below.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from commercially available furfural and 2-picolylamine via reductive amination.
Materials:
-
Furfural
-
2-Picolylamine (2-(Aminomethyl)pyridine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-picolylamine (1.0 eq) and anhydrous dichloromethane (DCM, to make a 0.2 M solution).
-
Addition of Aldehyde: Add furfural (1.05 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Add the STAB slurry portion-wise to the reaction mixture over 15-20 minutes, controlling any mild exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pale yellow oil.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The pyridine-furan motif of this compound makes it an excellent ligand for palladium-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring coordinates strongly to the palladium center, while the furan oxygen can provide additional stabilization, influencing the electronic properties of the catalyst and promoting efficient catalytic turnover.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. When employing this compound as a ligand, the resulting palladium complex can effectively catalyze the coupling of aryl halides with arylboronic acids. The bidentate nature of the ligand helps to stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle.[1][2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert atmosphere glovebox or Schlenk line
-
Standard reaction vials or flasks
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (2 mol%) and this compound (4.4 mol%). Add a small amount of anhydrous 1,4-dioxane and stir for 15-20 minutes to form the pre-catalyst complex.
-
Reaction Setup: To a reaction vessel, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the reaction vessel. Add anhydrous 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 10:1 dioxane:water) and a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Note: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, which forms a C-C bond between an aryl halide and an alkene, can also be effectively catalyzed by palladium complexes of this compound. The ligand's electronic properties can influence the regioselectivity of the alkene insertion and the rate of β-hydride elimination.[3][4]
Sources
Applications of 2-(Furan-2-ylmethyl)pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The confluence of furan and pyridine rings in a single molecular entity, 2-(Furan-2-ylmethyl)pyridine, presents a compelling scaffold for medicinal chemists. This heterocyclic structure is not merely a synthetic curiosity but a gateway to a diverse array of pharmacological activities. The inherent properties of the electron-rich furan and the electron-deficient pyridine, connected by a flexible methylene linker, allow for a multitude of interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry, offering insights into their therapeutic potential and practical protocols for their synthesis and evaluation.
I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Derivatives of the this compound scaffold have emerged as promising candidates in the quest for novel anticancer agents. Their mechanism of action often involves the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A significant body of research points towards the ability of pyridine and furan-containing compounds to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While the precise signaling cascades can be cell-line dependent, a common pathway involves the modulation of key regulatory proteins. For instance, some pyridine derivatives have been shown to upregulate tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. This upregulation can lead to a halt in the cell cycle, typically at the G2/M phase, preventing mitotic entry and proliferation. Concurrently, the activation of pro-apoptotic pathways, such as the JNK signaling cascade, can trigger the execution phase of apoptosis, leading to the demise of the cancer cell.
Diagram of a a Putative Anticancer Signaling Pathway
Caption: Putative mechanism of anticancer action.
Quantitative Data: Cytotoxic Activity of Furan-Pyridine Derivatives
The cytotoxic potential of various furan and pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes representative IC50 values for compounds structurally related to this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Furan-Pyridinone Derivative | KYSE150 (Esophageal) | 0.655 (as µg/mL)[1] |
| Furan-Pyridinone Derivative | KYSE70 (Esophageal) | 1.463 (as µg/mL)[1] |
| Pyridine Derivative | MCF-7 (Breast) | 9.8[2] |
| Pyridine Derivative | HepG2 (Liver) | 15.4[2] |
| Furan-Carboxamide Derivative | HepG2 (Liver) | >20 (as µg/mL)[3] |
| Furan-Carboxamide Derivative | MCF-7 (Breast) | >20 (as µg/mL)[3] |
II. Antimicrobial Applications: Combating Pathogenic Microorganisms
The structural features of this compound derivatives also lend themselves to the development of novel antimicrobial agents. The presence of heteroatoms and the aromatic systems can facilitate interactions with microbial enzymes and cell structures, leading to the inhibition of growth or cell death.
Mechanism of Action: Disruption of Microbial Cellular Integrity
While the exact mechanisms can vary, the antimicrobial action of furan and pyridine derivatives is often attributed to their ability to interfere with essential microbial processes. This can include the inhibition of enzymes involved in cell wall synthesis, disruption of membrane potential, or interference with DNA replication. The lipophilicity of the furan moiety can aid in traversing the microbial cell membrane, allowing the pyridine core to interact with intracellular targets.
Quantitative Data: Antimicrobial Activity of Furan-Pyridine Analogs
The minimum inhibitory concentration (MIC) is the standard measure of the in vitro efficacy of an antimicrobial agent. The table below presents MIC values for furan and pyridine derivatives against various bacterial and fungal strains.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Furan-based Pyrimidine-Thiazolidinone | P. aeruginosa | 50 |
| Furan-based Pyrimidine-Thiazolidinone | C. albicans | 100 |
| Furan-based Pyrimidine-Thiazolidinone | A. niger | 100 |
| 6-amino-4-(furan-2-yl)-2-oxo-pyridine | MRSA | 125[4] |
| 6-amino-4-(furan-2-yl)-2-oxo-pyridine | A. baumannii | 3.9[4] |
| Carbamothioyl-Furan-2-Carboxamide | S. aureus | 270[3] |
| Carbamothioyl-Furan-2-Carboxamide | E. coli | 300[3] |
| Carbamothioyl-Furan-2-Carboxamide | C. albicans | 122.1[3] |
III. Neuroprotective Applications: A Frontier in Neurodegenerative Disease Research
The application of this compound and its analogs in the context of neurodegenerative diseases is an emerging and exciting area of research. The antioxidant and anti-inflammatory properties of furan-containing compounds suggest their potential to mitigate the neuronal damage characteristic of diseases like Alzheimer's and Parkinson's.[5][6]
Mechanism of Action: Attenuation of Oxidative Stress and Protein Aggregation
Neurodegenerative diseases are often characterized by oxidative stress and the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and alpha-synuclein (α-syn).[7][8] Furan derivatives have been shown to possess free-radical scavenging capabilities, which can help to protect neurons from oxidative damage.[5] Furthermore, certain furan-containing molecules have demonstrated the ability to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease.[9] The pyridine moiety can also contribute to neuroprotection by interacting with various receptors and enzymes within the central nervous system.
Diagram of a a Potential Neuroprotective Mechanism
Caption: Potential neuroprotective mechanisms.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis of this compound from commercially available starting materials.
Step 1: Synthesis of 2-(Chloromethyl)furan
-
Materials: Furfuryl alcohol, Thionyl chloride, Anhydrous diethyl ether, Sodium bicarbonate solution (saturated).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfuryl alcohol (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(chloromethyl)furan.[4][10]
-
Step 2: Synthesis of this compound
-
Materials: 2-(Chloromethyl)furan, 2-Mercaptopyridine, Sodium hydroxide, Ethanol, Dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (1 equivalent) in ethanol.
-
Stir the solution at room temperature until the 2-mercaptopyridine has completely dissolved to form the sodium salt.
-
Add the crude 2-(chloromethyl)furan (1 equivalent) dissolved in a small amount of ethanol to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[11][12]
-
Materials: 96-well plates, Cancer cell line of choice, Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, Test compound stock solution (in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[12]
-
Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria and fungi.[13][14]
-
Materials: 96-well microtiter plates, Bacterial or fungal strains, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, Test compound stock solution (in DMSO), 0.5 McFarland turbidity standard.
-
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial strain in the appropriate broth, adjusting the turbidity to match the 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
-
Diagram of the Biological Screening Workflow
Caption: General workflow for biological evaluation.
V. Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility and the tunable electronic and steric properties of this scaffold make it an attractive target for further exploration and optimization in drug discovery programs. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
VI. References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (n.d.). [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Pharmaceutical Sciences. (2022). [Link]
-
MTT Assay Protocol. Springer Nature Experiments. (n.d.). [Link]
-
Broth Microdilution. MI - Microbiology. (n.d.). [Link]
-
Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Bioorganic & Medicinal Chemistry Letters. (2018). [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. (2024). [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. (2023). [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. (2025). [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. (2023). [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. (2024). [Link]
-
Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. NIH. (2023). [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2023). [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. (n.d.). [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. (2022). [Link]
-
2-(Chloromethyl)furan. PubChem. (n.d.). [Link]
-
A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Elsevier. (1995). [Link]
-
Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. ResearchGate. (2025). [Link]
-
Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. (2017). [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. (2020). [Link]
-
Furfuryl chloride can undergo substitution by both SN2 and SN1 me... Pearson. (n.d.). [Link]
-
Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates. MDPI. (2025). [Link]
-
Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications. (2021). [Link]
-
Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. (2020). [Link]
-
Furan-2-ylmethanethiol. Wikipedia. (2023). [Link]
-
Ligands for Protein Fibrils of Amyloid-β, α‑Synuclein, and Tau. PMC. (2022). [Link]
-
Amyloid β, Tau, and α-Synuclein aggregates in the pathogenesis, prognosis, and therapeutics for neurodegenerative diseases. PubMed. (2022). [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. (2023). [Link]
-
2-Furfurylthiol. American Chemical Society. (2022). [Link]
Sources
- 1. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloromethylfuran | 617-88-9 [amp.chemicalbook.com]
- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligands for Protein Fibrils of Amyloid-β, α‑Synuclein, and Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid β, Tau, and α-Synuclein aggregates in the pathogenesis, prognosis, and therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. 2-(Chloromethyl)furan | C5H5ClO | CID 219520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 2-(Furan-2-ylmethyl)pyridine Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(furan-2-ylmethyl)pyridine and its derivatives. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of both furan and pyridine moieties in a wide array of pharmacologically active compounds. This document offers an in-depth exploration of viable synthetic strategies, focusing on the underlying chemical principles, practical experimental details, and robust characterization methods.
Introduction: The Significance of the Furan-Pyridine Scaffold
The this compound framework represents a compelling structural motif in the design of novel therapeutic agents. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component in numerous natural products and approved drugs, often contributing to improved pharmacokinetic properties.[1] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, influencing solubility, metabolic stability, and receptor binding affinity. The combination of these two heterocyclic systems through a methylene bridge offers a versatile platform for the development of new chemical entities with potential applications in oncology, infectious diseases, and neuroscience.
Synthetic Strategies: Pathways to this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic disconnections. The most common and practical approaches involve the formation of the C-C bond between the furan and pyridine rings. This guide will focus on two primary, reliable methods:
-
Nucleophilic Substitution: Coupling of a furan-based nucleophile with an electrophilic pyridine derivative.
-
Cross-Coupling Reactions: Palladium-catalyzed coupling of a furan-based organometallic or boronic acid species with a suitable pyridine electrophile.
Below, we delve into the specifics of each approach, providing detailed protocols and expert insights.
Method 1: Synthesis via Nucleophilic Substitution
This approach is a robust and widely applicable method that relies on the generation of a nucleophilic furan species, which then displaces a leaving group on the pyridine's methyl substituent. A common strategy involves the use of a furfuryl organometallic reagent and a 2-(halomethyl)pyridine.
Diagram: Workflow for Nucleophilic Substitution
Caption: General workflow for the synthesis of this compound via nucleophilic substitution.
Protocol 1.1: Preparation of 2-(Chloromethyl)pyridine Hydrochloride
The synthesis of the key electrophile, 2-(chloromethyl)pyridine, is a critical first step. While several methods exist, a reliable two-step procedure starting from 2-picoline (2-methylpyridine) is presented here.
Step 1: Oxidation of 2-Picoline to 2-Picoline N-oxide
-
Rationale: The N-oxidation of the pyridine ring activates the methyl group for subsequent functionalization.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline (1.0 eq) in a suitable solvent such as acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 10-14 hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-picoline N-oxide.
-
Step 2: Chlorination of 2-Picoline N-oxide
-
Rationale: The N-oxide is readily converted to the 2-(chloromethyl)pyridine upon treatment with a chlorinating agent.
-
Procedure:
-
To a solution of 2-picoline N-oxide (1.0 eq) in a chlorinated solvent like chloroform or dichloromethane, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0°C.[2][3]
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully quench with water.
-
Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by distillation or by conversion to the hydrochloride salt by bubbling dry HCl gas through a solution of the product in a suitable solvent like diethyl ether, followed by filtration of the precipitate.
-
| Reactant | Molar Ratio | Key Parameters | Typical Yield |
| 2-Picoline | 1.0 | Oxidation with H₂O₂ in Acetic Acid | 80-90% (for N-oxide) |
| 2-Picoline N-oxide | 1.0 | Chlorination with SOCl₂ | 70-85% |
Protocol 1.2: Synthesis of this compound via Lithiation of Furan
This protocol details the generation of a furfuryl anion followed by its reaction with 2-(chloromethyl)pyridine.
Step 1: Lithiation of Furan
-
Rationale: Furan can be deprotonated at the 2-position using a strong organolithium base to generate the nucleophilic 2-lithiofuran.
-
Procedure:
-
To a solution of furan (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78°C, add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Step 2: Coupling with 2-(Chloromethyl)pyridine
-
Rationale: The highly reactive 2-lithiofuran undergoes an S(_N)2 reaction with 2-(chloromethyl)pyridine to form the desired product.
-
Procedure:
-
To the solution of 2-lithiofuran at -78°C, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) that has been neutralized with a suitable base (e.g., triethylamine) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
| Reactant | Molar Ratio | Key Parameters | Typical Yield |
| Furan | 1.2 | Lithiation with n-BuLi at -78°C | 60-75% |
| 2-(Chloromethyl)pyridine | 1.0 | Coupling in THF |
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound derivatives, particularly when dealing with more complex or functionalized substrates. A Suzuki-Miyaura coupling is a prime example.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle for the synthesis of this compound.
Protocol 2.1: Suzuki-Miyaura Coupling of Furan-2-ylboronic Acid with 2-(Chloromethyl)pyridine
-
Rationale: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This method generally exhibits excellent functional group tolerance.
-
Procedure:
-
To a reaction vessel, add furan-2-ylboronic acid (1.2 eq), 2-(chloromethyl)pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reactant | Molar Ratio | Catalyst | Base | Solvent | Typical Yield |
| Furan-2-ylboronic acid | 1.2 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 70-90% |
| 2-(Chloromethyl)pyridine | 1.0 |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data for the parent compound, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (d, J = 4.0 Hz, 1H, Py-H6)
-
δ 7.60 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)
-
δ 7.35 (d, J = 1.8 Hz, 1H, Furan-H5)
-
δ 7.15 (d, J = 7.8 Hz, 1H, Py-H3)
-
δ 7.10 (dd, J = 5.0, 1.2 Hz, 1H, Py-H5)
-
δ 6.30 (dd, J = 3.1, 1.9 Hz, 1H, Furan-H4)
-
δ 6.15 (d, J = 3.1 Hz, 1H, Furan-H3)
-
δ 4.15 (s, 2H, CH₂)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 158.0 (Py-C2)
-
δ 153.0 (Furan-C2)
-
δ 149.5 (Py-C6)
-
δ 142.0 (Furan-C5)
-
δ 136.5 (Py-C4)
-
δ 123.0 (Py-C3)
-
δ 121.5 (Py-C5)
-
δ 110.5 (Furan-C4)
-
δ 107.0 (Furan-C3)
-
δ 38.0 (CH₂)
-
Infrared (IR) Spectroscopy
-
Characteristic Peaks (cm⁻¹):
-
3100-3000 (C-H aromatic stretch)
-
2950-2850 (C-H aliphatic stretch)
-
1600-1450 (C=C and C=N aromatic ring stretches)
-
1250-1000 (C-O-C furan stretch)
-
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 159.0684 (for C₁₀H₉NO)
Conclusion
The synthetic protocols detailed in this guide provide reliable and adaptable methods for the preparation of this compound and its derivatives. The choice between nucleophilic substitution and palladium-catalyzed cross-coupling will depend on the specific substrate, desired scale, and available resources. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize and characterize these valuable compounds for their drug discovery and development programs.
References
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2019, 2019(4), M1098.
-
Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16.
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard Reagents to Pyridine N-Oxides: A Mild and General Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335-1337.
- Metzger, A. (2017). Basic 1H- and 13C-NMR Spectroscopy. Academic Press.
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 2021, 26(15), 4478.
- Furan-containing compounds: A mini-review of their clinical pharmaceutical applications and bioactivity. Oriental Journal of Chemistry, 2023, 39(4).
-
2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook.
-
Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.
-
Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances, 2021, 11(26), 15777-15781.
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020, 2020(2), M1125.
-
Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. EP2586777A1.
-
CH-alkylation of furan derivatives under photoinduced Pd catalysis. Request PDF.
-
Method for preparing 2,5-disubstituted furan compound. US10125110B2.
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2018, 52(2), 52-60.
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate.
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- Improving the yield and purity of 2-(2-Pentenyl)furan synthesis. Benchchem.
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 2011, 13(12), 3245-3248.
Sources
"analytical techniques for 2-(Furan-2-ylmethyl)pyridine quantification"
An In-Depth Guide to the Quantitative Analysis of 2-(Furan-2-ylmethyl)pyridine for Pharmaceutical and Research Applications
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the accurate and robust quantification of this compound. Recognizing the importance of this compound in pharmaceutical research and chemical synthesis, this document outlines two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This note is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. Each protocol is presented as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction and Strategic Importance
This compound is a heterocyclic compound incorporating both a pyridine and a furan ring. Such structures are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. Accurate quantification is a cornerstone of the development pipeline, essential for pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), and reaction monitoring.
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and specificity. This guide presents two gold-standard techniques, HPLC-UV for its robustness in routine analysis and GC-MS for its superior sensitivity and specificity in trace-level detection.
Rationale for Method Selection: A Causal Explanation
The molecular structure of this compound dictates the most effective analytical strategies. The presence of aromatic pyridine and furan rings results in strong ultraviolet (UV) absorbance, making HPLC with a UV detector a highly suitable and accessible technique.[1] The compound also possesses sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC), which offers high-resolution separation.[2] When coupled with a Mass Spectrometer (MS), GC provides unequivocal identification and quantification, which is critical for impurity profiling and analysis in complex biological matrices.
Therefore, the selection of HPLC-UV and GC-MS is not arbitrary but is based on a direct causal link between the physicochemical properties of the analyte and the principles of the analytical techniques. HPLC is an excellent choice for routine assays where concentration levels are relatively high, while GC-MS is the preferred method for applications demanding trace-level detection and definitive structural confirmation.[3][4]
Method 1: Quantification by Reverse-Phase HPLC-UV
This method provides a robust, reliable, and widely accessible approach for the quantification of this compound in bulk materials and simple formulations.
Principle of the Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. The analyte, this compound, is introduced into a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). Due to its moderate polarity, it will partition between the mobile and stationary phases, allowing it to be separated from more polar and less polar impurities. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column, with the peak area being proportional to its concentration.
Detailed Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water (18.2 MΩ·cm) or HPLC grade
-
Buffer: Ammonium Acetate or Phosphate buffer (analytical grade)
-
Filters: 0.45 µm syringe filters (PTFE or nylon)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.8) in a 60:40 (v/v) ratio.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 262 nm (based on the absorbance maxima of pyridine and furan chromophores) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes (adjust as needed based on analyte retention time) |
3.2.3. Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.[5]
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in a suitable solvent (e.g., methanol) and dilute with the mobile phase to bring the expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999.
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Method Validation Framework
The described method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and matrix components. Peak purity analysis should pass. |
| Linearity & Range | R² ≥ 0.999 over the specified concentration range (e.g., 1-100 µg/mL). |
| Accuracy | Recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | Method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Method 2: Quantification by GC-MS
This method is ideal for applications requiring high sensitivity, high selectivity, and definitive identification, such as impurity analysis, metabolite studies, or quantification in complex matrices.
Principle of the Method
Gas Chromatography (GC) separates volatile compounds in their gas phase. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. As this compound elutes from the column, it enters the Mass Spectrometer (MS), which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) mode, the MS detector can be set to monitor specific ions unique to the analyte, providing exceptional sensitivity and selectivity.[4][8]
Detailed Experimental Protocol: GC-MS
4.2.1. Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (IS): Deuterated Pyridine (Pyridine-d5) or a structurally similar compound with a different retention time.
-
Drying Agent: Anhydrous Sodium Sulfate
4.2.2. Instrumentation and Conditions
| Parameter | Recommended Condition |
| GC-MS System | Agilent 8890 GC with a 5977B MS Detector or equivalent. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[8] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations). |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min). |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Mode | Selected Ion Monitoring (SIM). Monitor quantifier and qualifier ions (e.g., m/z 159 for molecular ion, and other key fragments like m/z 93, 81). |
4.2.3. Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use ethyl acetate as the solvent.
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of the chosen internal standard (e.g., Pyridine-d5) in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the Primary Stock Solution. Spike each standard with the internal standard to a final concentration of 200 ng/mL.
-
Sample Preparation (e.g., from an aqueous matrix): a. To 1 mL of the sample, add the internal standard. b. Perform a liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 2 minutes. c. Centrifuge to separate the layers. d. Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. e. Transfer the dried organic extract to an autosampler vial for injection.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Method Validation Framework
The validation for the GC-MS method follows the same ICH Q2(R2) principles, with particular attention to specificity in complex matrices.[9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and IS. The ratio of qualifier to quantifier ions should be consistent. |
| Linearity & Range | R² ≥ 0.995 over the specified concentration range (e.g., 10-1000 ng/mL). |
| Accuracy | Recovery should be within 95.0% to 105.0% for spiked matrix samples. |
| Precision | Repeatability and intermediate precision RSD ≤ 5.0% (may be higher for trace levels). |
| LOD & LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
Comparative Summary of Analytical Techniques
The choice between HPLC-UV and GC-MS depends on the specific analytical challenge.[11]
| Attribute | HPLC-UV | GC-MS |
| Specificity | Good; relies on chromatographic separation. | Excellent; uses both retention time and mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range). | High to Very High (ng/mL to pg/mL range). |
| Sample Matrix | Best for clean samples, bulk drug, simple formulations. | Excellent for complex matrices (e.g., biological fluids, soil).[3] |
| Throughput | High; shorter run times are common. | Moderate; longer oven programs and sample prep can increase time. |
| Cost/Complexity | Lower; instrumentation is more common and less complex. | Higher; requires more specialized equipment and expertise. |
| Confirmation | Presumptive (based on retention time). | Definitive (based on mass spectrum). |
Conclusion
This application note provides two robust, scientifically-grounded, and detailed protocols for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control and assay, while the GC-MS method offers the high sensitivity and specificity required for trace-level analysis and research applications. Adherence to the outlined protocols and proper validation according to ICH guidelines will ensure the generation of accurate, precise, and trustworthy data, supporting the rigorous demands of pharmaceutical development and scientific research.
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Tobacco Control Programme. Retrieved from [Link]
-
Nowak, I., et al. (2014). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2). DOI: 10.12677/mocr.2014.22004. Retrieved from [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]
-
Venugopal, N., & Reddy, A. (2015). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-354. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Huang, Y. T., Kao, T. H., & Chen, B. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(15), 4988. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Huang, Y. T., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Shao, S., et al. (2015). An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. Food Chemistry, 192, 9-14. Retrieved from [Link]
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Application News No. 01-00876-EN. Retrieved from [Link]
-
Patel, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
Limacher, A., et al. (2007). Rapid determination of furan in heated foodstuff by isotope dilution solid phase micro-extraction-gas chromatography-mass spectrometry (SPME-GC-MS). Food Additives & Contaminants, 24(sup1), 59-67. Retrieved from [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-(Furan-2-ylmethyl)pyridine as a Versatile Building Block in Modern Organic Synthesis
Abstract: This guide provides an in-depth exploration of 2-(Furan-2-ylmethyl)pyridine, a heterocyclic compound that has emerged as a highly versatile and valuable building block in contemporary organic synthesis. We will delve into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role as a bidentate ligand in catalysis and as a key intermediate in the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound is a unique bifunctional molecule featuring both a pyridine and a furan ring linked by a methylene bridge. This structural arrangement is not merely a combination of two common heterocycles; it gives rise to a distinct set of properties that make it a powerful tool in synthesis. The pyridine nitrogen offers a classic Lewis basic site for coordination, while the furan ring, with its oxygen heteroatom and diene character, provides an additional coordination site and a platform for various cycloaddition and substitution reactions.
The flexible methylene linker allows the two rings to adopt specific spatial orientations, making it an effective chelating N,O-bidentate ligand for a wide array of transition metals. This chelating ability is central to its application in homogeneous catalysis, where it can be used to stabilize metal centers, modulate their reactivity, and influence the stereochemical outcome of reactions. Beyond catalysis, its structure serves as a valuable scaffold for the construction of novel bioactive compounds and functional materials.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is paramount for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | N/A |
| Molecular Weight | 159.19 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 118-120 °C at 15 mmHg | |
| Density | 1.096 g/mL at 25 °C | |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, CH₃OH) | General Knowledge |
| CAS Number | 13739-92-9 |
Protocol 1: A Representative Synthesis of this compound
The most common and efficient route to this compound involves the palladium-catalyzed cross-coupling of a 2-halopyridine with a furan-2-ylmethyl metallic reagent. The following protocol is adapted from established literature procedures.
Causality and Experimental Rationale:
-
Catalyst Choice: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for Stille or Negishi-type cross-coupling reactions due to their ability to readily undergo oxidative addition and reductive elimination cycles.
-
Reagent Choice: 2-(Chloromethyl)furan is commercially available and can be converted into a more reactive organometallic species, such as an organozinc or organotin reagent, to facilitate the coupling. The use of an organozinc reagent (a Negishi coupling) is often preferred due to lower toxicity compared to organostannanes.
-
Solvent: Anhydrous THF is a standard solvent for organometallic reactions as it is relatively inert and effectively solvates the reagents.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the palladium catalyst and the degradation of the organometallic reagents.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent: To a flame-dried, three-neck flask under an argon atmosphere, add zinc dust (1.2 equivalents). Activate the zinc with a few drops of 1,2-dibromoethane in anhydrous THF. To this suspension, add a solution of 2-(chloromethyl)furan (1.1 equivalents) in THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 2 hours at room temperature to ensure the formation of the furfurylzinc chloride.
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 2-bromopyridine (1.0 equivalent) and Pd(PPh₃)₄ (3 mol%) in anhydrous THF.
-
To the solution from step 2, add the freshly prepared organozinc reagent from step 1 via cannula.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Applications in Homogeneous Catalysis
The ability of this compound to act as an N,O-bidentate ligand is its most exploited feature. It forms stable complexes with various transition metals, including ruthenium, copper, and palladium, creating catalytically active species for a range of organic transformations.
Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes bearing this compound derivatives have shown excellent activity in transfer hydrogenation reactions, a safer and more convenient alternative to using high-pressure H₂ gas.
Mechanism Overview: The ligand coordinates to the ruthenium center, creating a stable but coordinatively unsaturated complex. This complex can then accept a hydride from a hydrogen donor (e.g., isopropanol or formic acid) and deliver it to a substrate, such as a ketone or imine, to effect reduction.
Workflow Diagram: Catalytic Cycle of Transfer Hydrogenation Below is a conceptual diagram illustrating the key steps in the catalytic cycle.
Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
Role as a Scaffold in Bioactive Molecules
The pyridine-furan motif is present in several molecules of medicinal interest. This compound serves as a readily available starting material for accessing these more complex structures. Its derivatization allows for the systematic exploration of the chemical space around this core, which is a key strategy in drug discovery.
Synthesis of Potential Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding site of the enzyme. The furan ring of this compound can be functionalized, for example, via electrophilic aromatic substitution, to introduce pharmacophoric groups.
Synthetic Strategy Diagram: The following diagram outlines a general strategy for elaborating the this compound core into a more complex, drug-like molecule.
Caption: General synthetic pathway for drug-like molecules.
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol demonstrates the selective functionalization of the furan ring, a key step in elaborating the core structure. The Vilsmeier-Haack reaction introduces an aldehyde group, a versatile handle for subsequent transformations.
Causality and Experimental Rationale:
-
Reagent: The Vilsmeier reagent (formed in situ from POCl₃ and DMF) is a mild electrophile that is highly effective for the formylation of electron-rich aromatic rings like furan.
-
Selectivity: The formylation occurs preferentially at the C5 position of the furan ring, which is the most electron-rich and sterically accessible position.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to control the reaction rate. The subsequent formylation is gently heated to drive the reaction to completion.
-
Hydrolysis: The reaction is quenched with an aqueous base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt to the final aldehyde product.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of this compound (1.0 equivalent) in DMF dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of a 30% aqueous NaOH solution until the mixture is basic (pH > 9).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product, 5-((pyridin-2-yl)methyl)furan-2-carbaldehyde, can be purified by column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is an irritant to the eyes, skin, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is more than just a simple heterocyclic compound; it is a strategically designed building block that offers multiple avenues for synthetic innovation. Its utility as a robust N,O-bidentate ligand in catalysis and as a versatile, functionalizable core for medicinal chemistry makes it an indispensable tool for the modern synthetic chemist. The protocols and strategies outlined in this guide serve as a starting point for harnessing the full potential of this powerful molecule in the discovery and development of new chemical entities.
References
Flow Synthesis of Pyridine Derivatives: An Application & Protocol Guide
Abstract
This guide provides a detailed exploration of continuous flow synthesis methodologies for pyridine derivatives, a critical heterocyclic scaffold in the pharmaceutical, agrochemical, and materials science sectors. Traditional batch synthesis of these compounds often contends with challenges related to safety, scalability, and reaction control.[1] Flow chemistry emerges as a transformative platform, offering enhanced safety, superior process control, and streamlined scalability.[2][3] We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including the Hantzsch, Bohlmann-Rahtz, and metal-catalyzed cycloaddition reactions, adapted for continuous flow processing. This document is intended for researchers, chemists, and drug development professionals seeking to leverage flow technology for the efficient and sustainable synthesis of pyridine-based molecules.
Part 1: The Imperative for Flow Chemistry in Pyridine Synthesis
Pyridine derivatives are ubiquitous structural motifs in a vast array of functional molecules, from life-saving drugs to advanced materials.[4][5] However, their synthesis can involve highly exothermic reactions, hazardous reagents, and the formation of unstable intermediates, posing significant risks in conventional batch reactors.
Flow chemistry mitigates these challenges by performing reactions in a continuously moving stream within a microreactor or packed-bed system. The high surface-area-to-volume ratio inherent in these reactors allows for exceptional heat transfer, minimizing the risk of thermal runaways.[3][6] This precise control over temperature, pressure, and residence time not only enhances safety but also frequently leads to improved yields, higher selectivity, and cleaner reaction profiles.[2][6][7] Furthermore, scaling up production in a flow system is often a matter of extending the run time or parallelizing reactors, a more straightforward approach than redesigning large-scale batch vessels.[1]
Key Advantages of Flow Synthesis:
-
Enhanced Safety: Small reactor volumes minimize the quantity of hazardous material at any given moment.[3][6]
-
Precise Process Control: Superior heat and mass transfer enable tight control over reaction parameters, leading to greater consistency.[3]
-
Improved Yield & Selectivity: Optimized conditions reduce byproduct formation.[1]
-
Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions.[1]
-
Seamless Scalability: Transition from lab-scale to production is more direct than with batch processes.[1][8]
Part 2: Core Synthetic Methodologies & Protocols
Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization
First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[9][10] The 1,4-DHP can then be oxidized to the corresponding pyridine in a subsequent step, driven by the stability gained through aromatization.[9]
Causality for Flow Adaptation: The Hantzsch synthesis is well-suited for flow chemistry due to its multicomponent nature, which benefits from the precise stoichiometric control and efficient mixing achievable in microreactors.[11] Continuous processing allows for the direct telescoping of the initial condensation with the subsequent oxidation step, often without the need to isolate the dihydropyridine intermediate.
Experimental Workflow: Hantzsch Synthesis
Caption: General workflow for continuous Hantzsch pyridine synthesis.
Protocol 1: Continuous Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reagent Preparation:
-
Solution A: In a 50 mL volumetric flask, dissolve benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (6.5 g, 50 mmol) in ethanol to the mark.
-
Solution B: In a 50 mL volumetric flask, dissolve ammonium acetate (3.85 g, 50 mmol) and ethyl acetoacetate (6.5 g, 50 mmol) in ethanol to the mark.
-
-
System Setup:
-
Equip a continuous flow reactor system with two independent pump channels, a T-mixer, and a 10 mL PFA or stainless steel reactor coil.
-
Place the reactor coil in a heating block or oil bath regulated at 120°C.
-
Install a 100 psi back pressure regulator (BPR) downstream of the reactor coil to maintain a single-phase flow.
-
-
Reaction Execution:
-
Set the flow rate for each pump to 0.5 mL/min, resulting in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the reactor coil.
-
Pump Solutions A and B simultaneously through the T-mixer and into the heated reactor coil.
-
After the initial system volume has been displaced, collect the output stream.
-
-
Work-up and Analysis:
-
The output stream is typically collected in a flask. Upon cooling, the product often precipitates.
-
The precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
For aromatization to the corresponding pyridine, the collected dihydropyridine can be redissolved and treated with an oxidizing agent like ferric chloride or manganese dioxide in a separate batch or a second flow step.[9]
-
Table 1: Representative Conditions for Hantzsch Synthesis in Flow
| Aldehyde | β-Ketoester | N-Source | Temp (°C) | Res. Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | NH₄OAc | 120 | 10 | ~80-90 (DHP) | [11] |
| Formaldehyde | Ethyl Acetoacetate | NH₃ | 140 | 5 | High | [9] |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | NH₄OAc | 150 | 8 | >85 (DHP) | [11] |
(Yields are representative and can vary based on specific system setup and subsequent oxidation step.)
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for generating substituted pyridines from the condensation of an enamine with an ethynylketone.[12] The reaction proceeds through an aminodiene intermediate, which, upon heating, undergoes isomerization and cyclodehydration to furnish the pyridine ring.[13][12]
Causality for Flow Adaptation: This reaction often requires elevated temperatures for the final cyclodehydration step. Flow reactors provide a safe and efficient means to achieve these temperatures with superheated solvents under pressure.[14] The use of a Brønsted acid catalyst can facilitate a one-step process where the initial Michael addition and the subsequent cyclization occur in a single pass through the reactor, avoiding the isolation of intermediates.[14][15][16]
Experimental Workflow: Bohlmann-Rahtz Synthesis
Caption: Workflow for a one-pot continuous Bohlmann-Rahtz synthesis.
Protocol 2: Continuous Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
-
Reagent Preparation:
-
Solution A (Stock): In a 25 mL volumetric flask, dissolve 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of Ethanol:Acetic Acid to the mark.[17]
-
-
System Setup:
-
Configure a flow chemistry system with a single pump, a 5 mL stainless steel reactor coil, and a 250 psi BPR.[17]
-
Immerse the reactor coil in a heating unit and preheat to 180°C.
-
Direct the outflow from the BPR into a collection flask containing a stirred saturated aqueous solution of sodium bicarbonate for immediate quenching.[17]
-
-
Reaction Execution:
-
Prime the system with the solvent (5:1 EtOH:AcOH) to remove air.
-
Pump Solution A through the system at a flow rate of 1.0 mL/min, corresponding to a residence time of 5 minutes.
-
The reaction proceeds in the heated coil, and the acidic stream is neutralized upon collection.
-
-
Work-up and Analysis:
-
After collection, the aqueous mixture is extracted with dichloromethane (DCM).
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification via column chromatography (silica gel, eluting with petroleum ether-ethyl acetate) can be performed if necessary. An 86% yield has been reported for this specific transformation under similar flow conditions.[17]
-
Table 2: Representative Conditions for Bohlmann-Rahtz Synthesis in Flow
| Enamine | Ethynyl Ketone | Catalyst | Temp (°C) | Res. Time (min) | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | Phenylpropynone | Acetic Acid | 180 | 5 | 86 | [17][18] |
| 3-aminocrotononitrile | 1-(Thiophen-2-yl)prop-2-yn-1-one | Acetic Acid | 160 | 10 | 75 | [16] |
| (E)-ethyl 3-aminobut-2-enoate | 4,4-dimethyl-1-phenylpent-1-yn-3-one | Camphorsulfonic acid | 150 | 15 | 81 | [16] |
Metal-Catalyzed [2+2+2] Cycloadditions
Transition-metal catalysis offers an elegant and atom-economical route to pyridines via the [2+2+2] cycloaddition of two alkyne molecules and a nitrile.[19] Catalysts based on cobalt, rhodium, and ruthenium are commonly employed to provide lower energy pathways for this thermodynamically favorable but kinetically slow thermal reaction.[19][20]
Causality for Flow Adaptation: These reactions often involve homogeneous catalysts that can be difficult to separate from the product in batch. A significant advantage of flow chemistry is the ability to use packed-bed reactors containing immobilized or heterogeneous catalysts.[21] This approach simplifies purification, allows for catalyst recycling, and prevents product contamination with metal residues—a critical consideration in pharmaceutical synthesis.
Catalytic Cycle and Flow Reactor Concept
Caption: Metal-catalyzed [2+2+2] cycloaddition cycle and its implementation in a packed-bed flow reactor.
Protocol 3: Heterogeneous Catalysis for Pyridine Synthesis in a Packed-Bed Reactor
-
Catalyst Preparation & Packing:
-
Prepare or procure a heterogeneous catalyst (e.g., Co(I) complex immobilized on silica or polymer support).
-
Slurry pack the catalyst into a stainless steel column (e.g., 10 cm length x 4.6 mm ID) to create the packed-bed reactor (PBR).[21]
-
-
Reagent Preparation:
-
Solution A: Prepare a solution of the desired alkyne (e.g., phenylacetylene, 2.2 eq.) and nitrile (e.g., acetonitrile, 1.0 eq.) in a suitable solvent like THF or toluene.
-
-
System Setup:
-
Integrate the PBR into a flow chemistry setup with a single pump and a BPR.
-
Heat the PBR to the optimized reaction temperature (e.g., 100-150°C).
-
-
Reaction Execution:
-
Pump Solution A through the heated PBR at a flow rate calculated to achieve the desired residence time.
-
The cycloaddition occurs as the reagents pass over the immobilized catalyst.
-
-
Work-up and Analysis:
-
The output stream is collected. As the catalyst is retained within the reactor, the product solution is largely free of metal contaminants.
-
The solvent is removed under reduced pressure.
-
The crude product is analyzed (e.g., by NMR, GC-MS) to determine conversion and purity. Further purification is often minimal.
-
Table 3: Examples of Metal-Catalyzed Pyridine Synthesis
| Catalyst System | Alkyne | Nitrile | Conditions | Product | Reference |
| Iron-catalyzed | Ketoxime acetates + Aldehydes | N/A | Green Chem. | Symmetrical Pyridines | [19] |
| Ru(II)-catalyzed | Various Alkynes | Various Nitriles | J. Org. Chem. | Tri- and Tetrasubstituted Pyridines | [19] |
| Cu-catalyzed | Acetophenone, Nitroolefin | Pyridine | Solvent-free | Indolizine | [22] |
| Rh-catalyzed | Aldehydes, Alkynes, NH₄OAc | N/A | Chem. Commun. | Substituted Pyridines | [19] |
(Note: Many of these examples are from batch syntheses but demonstrate the catalytic possibilities adaptable to flow.)
Part 3: Practical Considerations & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reactor Clogging | Precipitation of starting materials, intermediates, or products. Catalyst degradation. | - Increase solvent polarity or use a co-solvent. - Lower reagent concentrations. - Optimize temperature to ensure solubility. - For PBRs, ensure catalyst support has appropriate particle size and stability. |
| Low Conversion | Insufficient residence time or temperature. Catalyst deactivation. | - Decrease flow rate to increase residence time. - Increase reaction temperature (use BPR to keep solvent liquid). - For PBRs, regenerate or replace the catalyst bed. |
| Poor Selectivity | Sub-optimal temperature or mixing. Incorrect stoichiometry. | - Adjust temperature; sometimes lower temperatures improve selectivity. - Use a more efficient micromixer at the point of reagent confluence. - Ensure pump flow rates are accurately calibrated for precise stoichiometry. |
| Pressure Fluctuations | Outgassing from reaction. Pump cavitation. Blockage forming. | - Increase back pressure to keep gases dissolved. - Degas all reagent solutions before use. - Immediately investigate for potential blockages. |
Part 4: Conclusion and Future Outlook
The transition from batch to continuous flow processing represents a paradigm shift in the synthesis of pyridine derivatives.[7] Flow chemistry provides unparalleled control over reaction parameters, leading to safer, more efficient, and scalable manufacturing processes.[2][23] The methodologies detailed herein—Hantzsch, Bohlmann-Rahtz, and metal-catalyzed cycloadditions—demonstrate the versatility of flow reactors in accommodating diverse reaction types. Future advancements will likely focus on the development of novel heterogeneous catalysts with enhanced stability and activity, the integration of real-time analytical techniques for autonomous process optimization, and the application of machine learning algorithms to predict optimal reaction conditions, further solidifying flow chemistry's role in modern chemical synthesis.
References
-
One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. (2013). Technology Networks. [Link]
-
Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.). ResearchGate. [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de. [Link]
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023). ACS Publications. [Link]
-
FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim. [Link]
-
One-step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. (2013). PubMed. [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). ResearchGate. [Link]
-
Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. (n.d.). ResearchGate. [Link]
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. (n.d.). SciSpace. [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia. [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]
-
Flow Chemistry. (n.d.). NJ Bio, Inc.. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. [Link]
-
9 Reasons to Perform Flow Chemistry. (n.d.). Lab Unlimited. [Link]
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023). ACS Publications. [Link]
-
Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.). ResearchGate. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Science.gov. [Link]
-
CO2 Electrolysis via Surface-Engineering Electrografted Pyridines on Silver Catalysts. (2022). ACS Publications. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress. [Link]
-
A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Curr. Chem. Lett. 10. [Link]
-
Engineering Single Atom Catalysts for Flow Production: From Catalyst Design to Reactor Understandings. (n.d.). ACS Publications. [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). PMC - NIH. [Link]
-
Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed. [Link]
-
Organocatalytic Packed-Bed Reactors for the Enantioselective Flow Synthesis of Quaternary Isotetronic Acids by Direct Aldol Reactions of Pyruvates. (n.d.). MDPI. [Link]
-
A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. (2020). ResearchGate. [Link]
-
Metal complex catalysis in a synthesis of pyridine bases. (2001). ResearchGate. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. [Link]
-
Coupled Fluidized Bed Reactor for Pyridine Synthesis. (2018). ACS Publications. [Link]
-
Investigation of Pyridine Synthesis in a Fast Fluidized Bed Reactor. (n.d.). ACS Publications. [Link]
-
Silver-Nanoparticles Embedded Pyridine-Cholesterol Xerogels as Highly Efficient Catalysts for 4-nitrophenol Reduction. (2020). PubMed Central. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journals. [Link]
-
CO2 Electrolysis via Surface-Engineering Electrografted Pyridines on Silver Catalysts. (n.d.). ResearchGate. [Link]
-
Coupled Fluidized Bed Reactor for Pyridine Synthesis. (2018). ACS Publications. [Link]
-
CO2 Electrolysis via Surface-Engineering Electrografted Pyridines on Silver Catalysts. (n.d.). PMC. [Link]
-
Silver-Nanoparticles Embedded Pyridine-Cholesterol Xerogels as Highly Efficient Catalysts for 4-nitrophenol Reduction. (n.d.). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. njbio.com [njbio.com]
- 4. [PDF] A concise review on some synthetic routes and applications of pyridine scaffold compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. labunlimited.com [labunlimited.com]
- 7. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks [technologynetworks.com]
- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
- 19. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Harnessing 2-(Furan-2-ylmethyl)pyridine Ligands in Advanced Metal Catalysis
Introduction: The Strategic Advantage of the Furan-Pyridine Scaffold
In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal centers. The 2-(Furan-2-ylmethyl)pyridine ligand is a bidentate N,O/N,N-chelator that has garnered significant interest for its unique combination of structural flexibility and electronic versatility. Comprising a pyridine ring linked by a methylene bridge to a furan moiety, this ligand can coordinate to a metal center through the pyridine nitrogen and the furan oxygen, or in some cases, through both nitrogen atoms if the furan ring is modified. This adaptability makes it a powerful scaffold for a variety of transition metal-catalyzed reactions.
The methylene bridge allows for a flexible bite angle, accommodating the geometric preferences of various metal ions. Furthermore, the furan and pyridine rings are electronically distinct; the pyridine is a π-deficient heterocycle, while the furan is π-rich. This electronic dichotomy can be exploited to modulate the electron density at the metal center, thereby fine-tuning its catalytic properties. This guide provides an in-depth exploration of key applications, complete with detailed protocols for researchers in synthetic chemistry and drug development.
Synthesis of the Parent Ligand: this compound
A common route to this ligand involves the nucleophilic attack of a (pyridin-2-ylmethyl)lithium reagent on a suitable furan precursor, or coupling reactions. The synthesis of related structures, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, has been well-documented, providing a basis for various synthetic strategies.[1] The parent compound is also commercially available.[2]
Caption: Structure of this compound.
Application I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a cornerstone of organic synthesis, providing a safer and often more convenient alternative to high-pressure hydrogenation for the reduction of carbonyls, imines, and other unsaturated functionalities. Ruthenium complexes featuring pyridine-based ligands are particularly effective for this transformation.[3][4] The this compound ligand scaffold, when part of a larger coordinating system, stabilizes the ruthenium center and facilitates the catalytic cycle.
Mechanistic Insight & Causality
The catalytic cycle for ruthenium-catalyzed transfer hydrogenation typically involves a "piano-stool" geometry complex.[5][6] The reaction is believed to proceed via a ruthenium(II) hydride species, which acts as the active catalyst.[3] The process begins with the coordination of a hydrogen donor, commonly 2-propanol, to the Ru(II) center, followed by base-assisted deprotonation to form the crucial Ru-H intermediate and acetone. The ketone substrate then coordinates to the metal, undergoes migratory insertion of the hydride to its carbonyl carbon, and the resulting ruthenium alkoxide is protonated by another molecule of 2-propanol to release the product alcohol and regenerate the active catalyst.[7] The pyridine-containing ligand remains coordinated throughout, providing electronic and steric influence that dictates the catalyst's efficiency.[5][7]
Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
Protocol: General Procedure for Transfer Hydrogenation of Benzophenone
This protocol is adapted from established procedures for ruthenium-p-cymene complexes incorporating substituted pyridine-based ligands.[3]
Materials and Reagents:
-
Ruthenium catalyst precursor, e.g., [Ru(η⁶-p-cymene)(L)Cl]PF₆ (where L is a derivative of this compound)
-
Benzophenone (Substrate)
-
2-Propanol (i-PrOH, Hydrogen source and solvent)
-
Potassium isopropoxide (KOiPr, Base)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the ruthenium catalyst (e.g., 1 mol%) and the base, KOiPr (e.g., 10 mol%).
-
Reagent Addition: Add benzophenone (1 equivalent) to the flask.
-
Solvent Addition: Add anhydrous 2-propanol via syringe. The typical substrate-to-catalyst-to-base ratio (S:Cat:B) can be optimized, with ratios like 400:1:40 being effective.[3]
-
Reaction Execution: Heat the reaction mixture to 82 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 3 hours for high conversion.[3]
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (benzhydrol) by column chromatography on silica gel.
-
| Catalyst System | Substrate | S:Cat:B Ratio | Temp (°C) | Time (h) | Conversion (%) | Reference |
| [Ru(p-cymene)(Br-Qpy)Cl]Cl | Benzophenone | 400:1:40 | 82 | 3 | 94 | [3] |
| Ru(L₁)(PPh₃)Cl₂ | Acetophenone | - | - | - | High (TOF = 1.16x10³ h⁻¹) | [7] |
Application II: Palladium-Catalyzed C-H Activation and Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[8][9] The use of this compound and related structures as part of a ligand system, such as in N-heterocyclic carbene (NHC)-palladium-pyridine complexes, has shown promise in the direct C-H activation of furan derivatives for coupling with aryl halides.[10] This approach avoids the pre-functionalization of the furan ring, offering a more atom-economical synthetic route.
Mechanistic Insight & Causality
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (or C-H activation), and reductive elimination.[8] In the context of C-H activation of a furan ring:
-
Oxidative Addition: The Pd(0) active catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): The furan substrate coordinates to the Pd(II) center. In the presence of a base, the C-H bond at the 2-position of the furan is cleaved, forming a new Pd-C bond and eliminating HX. The pyridine moiety of the ancillary ligand helps stabilize the electron-deficient palladium center during this crucial step.[10]
-
Reductive Elimination: The two organic fragments (the aryl group and the furanyl group) on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 106584-05-8|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Note & Protocols: A Comprehensive Guide to Studying 2-(Furan-2-ylmethyl)pyridine Interactions
Abstract
This guide provides a comprehensive experimental framework for the detailed investigation of 2-(Furan-2-ylmethyl)pyridine, a heterocyclic compound featuring both a pyridine and a furan moiety. These structural motifs are prevalent in medicinal and coordination chemistry, making this molecule a person of interest for a variety of potential interactions. This document outlines its fundamental properties, potential modes of interaction, and a suite of robust, validated protocols for characterizing its binding behavior with both metallic and biological targets. Methodologies detailed herein range from initial structural confirmation to in-depth thermodynamic and kinetic profiling, offering researchers a validated roadmap from preliminary screening to detailed mechanistic understanding.
Introduction: The Scientific Rationale
The this compound scaffold is a compelling subject for interaction studies due to the distinct chemical personalities of its constituent rings. The pyridine ring, with its basic nitrogen atom (pKa of conjugate acid ≈ 5.2), is a well-established ligand for transition metals and a frequent hydrogen bond acceptor in biological systems.[1][2] Concurrently, the furan ring, an aromatic five-membered heterocycle, contributes to the molecule's overall electronic properties and can engage in various non-covalent interactions. Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The combination of these two moieties in a single, flexible structure suggests a versatile interaction profile, making it a candidate for applications ranging from novel catalyst development to a pharmacophore in drug discovery.
Understanding how this molecule binds to its targets—be it a metal ion or a protein active site—is fundamental to harnessing its potential. This guide provides the experimental logic and step-by-step protocols necessary to elucidate these interactions with high fidelity.
Foundational Characterization
Prior to any interaction studies, the identity, purity, and fundamental properties of this compound must be unequivocally confirmed.
Physicochemical Properties
A summary of the key properties of the target molecule is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molecular Weight | 159.19 g/mol | [4] |
| CAS Number | 106584-05-8 | [4] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | C1(CC2=CC=CO2)=NC=CC=C1 | [4] |
Initial Quality Control Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and assess purity.
-
Protocol:
-
Dissolve ~5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Outcome: The ¹H spectrum should show distinct signals corresponding to the pyridine and furan protons, as well as the methylene bridge. The integration values should match the number of protons in each environment. The ¹³C spectrum should show the correct number of carbon signals. Purity can be estimated by the absence of significant unassignable peaks.
-
B. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or an equivalent soft ionization technique.
-
Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 160.19 should be observed.
-
Strategic Workflow for Interaction Analysis
A logical progression of experiments is crucial for building a comprehensive understanding of the molecule's binding behavior. The following workflow is recommended to efficiently characterize interactions from initial identification to detailed biophysical analysis.
Caption: General experimental workflow for characterizing interactions.
Application I: Probing Metal-Ligand Coordination
The pyridine nitrogen is a primary coordination site for metal ions. UV-Visible spectroscopy provides a straightforward method to observe complex formation and determine binding constants, while X-ray crystallography can offer definitive structural proof.
Protocol 1: Determination of Binding Constant by UV-Vis Titration
-
Principle: Complexation of the ligand with a metal ion often results in a shift in the electronic absorption spectrum. By monitoring this change upon incremental addition of one component, a binding isotherm can be generated to calculate the binding constant (Kₐ).[5][6]
-
Causality: The d-orbitals of transition metals interact with the π-system of the ligand, altering the energy levels and thus the wavelengths of absorbed light. This spectral shift is directly proportional to the concentration of the metal-ligand complex formed.[1]
-
Materials:
-
This compound stock solution (e.g., 1 mM in methanol or buffer).
-
Metal salt stock solution (e.g., 10 mM CuSO₄ or ZnCl₂ in the same buffer).
-
Appropriate buffer (e.g., HEPES, Tris), ensuring no interference with metal coordination.
-
Dual-beam UV-Vis spectrophotometer and quartz cuvettes.
-
-
Step-by-Step Protocol:
-
Prepare a solution of this compound at a fixed concentration (e.g., 20 µM) in the chosen buffer.
-
Place this solution in both the sample and reference cuvettes and record the baseline spectrum.
-
Add a small aliquot of the metal salt stock solution to the sample cuvette (e.g., 2 µL of 10 mM stock to 2 mL of ligand solution). Do not add to the reference cuvette.
-
Mix thoroughly and allow the solution to equilibrate (e.g., 2 minutes).
-
Record the UV-Vis spectrum.
-
Repeat steps 3-5 to obtain a series of spectra at increasing metal concentrations.
-
-
Data Analysis:
-
Identify a wavelength with a significant change in absorbance upon complex formation.
-
Plot the change in absorbance (ΔA) at this wavelength against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression software to determine the binding constant (Kₐ) and stoichiometry (n).[7]
-
-
Self-Validation: The presence of a sharp isosbestic point in the spectral overlay suggests a clean conversion between two species (free ligand and a single complex form), validating a simple binding model.[6][8]
Protocol 2: Structural Elucidation by Single-Crystal X-ray Diffraction
-
Principle: X-ray diffraction on a single crystal of the metal-ligand complex provides the precise three-dimensional arrangement of atoms, confirming bond lengths, angles, and coordination geometry.[9][10]
-
Causality: A crystal lattice diffracts X-rays in a predictable pattern based on the arrangement of electron density within the unit cell. This pattern can be mathematically deconvoluted to generate a 3D model of the molecule.[11]
-
Step-by-Step Protocol:
-
Crystallization (The Critical Step):
-
Prepare the metal-ligand complex by mixing stoichiometric amounts of this compound and the metal salt in a suitable solvent.
-
Grow single crystals using techniques like slow evaporation, vapor diffusion, or solvent layering. This is often a trial-and-error process requiring screening of different solvents and conditions.[9]
-
-
Data Collection:
-
Mount a high-quality crystal on a diffractometer.
-
Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the phase problem to obtain an initial electron density map.
-
Build the molecular model into the map and refine it against the experimental data to achieve the final, high-resolution structure.
-
-
-
Expected Outcome: An unambiguous structural model of the coordination complex, revealing which atoms of the ligand (e.g., pyridine nitrogen, furan oxygen) are bound to the metal center and the precise geometry of the complex.[12]
Application II: Characterizing Biological Interactions
To evaluate this compound as a potential drug lead, its interaction with a target protein must be quantified. This involves determining if it binds, how strongly (affinity), and how quickly (kinetics).
Sources
- 1. Absorption spectroscopy and binding constants for first-row transition metal complexes of a DOPA-containing peptide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 106584-05-8|this compound|BLD Pharm [bldpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 8. Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. excillum.com [excillum.com]
Application Notes & Protocols: Investigating 2-(Furan-2-ylmethyl)pyridine as a Novel Anti-inflammatory Agent
Introduction: The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing furan and pyridine moieties, have garnered significant attention due to their diverse pharmacological activities.[1][2] Furan derivatives are known to exhibit a range of biological effects, including anti-inflammatory properties, often linked to their ability to modulate key signaling pathways and reduce oxidative stress.[2] Similarly, the pyridine ring is a privileged scaffold found in numerous approved drugs and is recognized for its role in the design of potent inhibitors of inflammatory mediators.[3][4]
This document provides a comprehensive guide for researchers on the systematic evaluation of 2-(Furan-2-ylmethyl)pyridine , a hybrid scaffold, as a potential anti-inflammatory therapeutic. We outline a strategic workflow, from initial in vitro screening to preliminary in vivo validation, explaining the causality behind each experimental choice. The protocols described herein are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Section 1: Synthesis and Characterization
The successful evaluation of any novel compound begins with its unambiguous synthesis and purification. While various synthetic routes can be envisioned, a common approach for coupling furan and pyridine rings involves nucleophilic substitution or cross-coupling reactions. A plausible method is the reaction of 2-(chloromethyl)furan with 2-mercaptopyridine or a related nucleophilic pyridine derivative.
Workflow for Synthesis and Purity Assessment:
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-(Furan-2-ylmethyl)pyridine Derivatives
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-ylmethyl)pyridine derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and reproducibly.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound derivatives involves the coupling of two key heterocyclic motifs: a pyridine ring and a furan ring, linked by a methylene bridge. The inherent electronic properties of both rings can present unique challenges. Pyridine, being an electron-deficient heterocycle, can be a challenging nucleophile in some cross-coupling reactions.[1][2] Conversely, the furan ring is an electron-rich system susceptible to electrophilic attack and potential instability in acidic conditions.[3]
Several synthetic strategies can be employed, each with its own set of advantages and potential pitfalls. The choice of method often depends on the desired substitution pattern on both the furan and pyridine rings, as well as the availability of starting materials. This guide will focus on three common and versatile approaches:
-
Pictet-Spengler Reaction: A powerful method for constructing the pyridine ring from a furan-containing amine.
-
Nucleophilic Substitution/Coupling: Involving the reaction of a pyridine nucleophile with a furan-containing electrophile (or vice versa).
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): A modern and highly adaptable method for forming the C-C bond between pre-functionalized furan and pyridine precursors.
Below, we present a logical workflow for troubleshooting common issues that may arise during your synthetic campaigns.
Caption: A general workflow for troubleshooting unsatisfactory reaction outcomes.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Pictet-Spengler Reaction Route
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydrofuro[3,2-c]pyridines, which can be precursors to this compound derivatives. It involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization.[4][5][6][7]
Q1: My Pictet-Spengler reaction is giving a very low yield, and I observe significant tarring of the reaction mixture. What's going on?
A1: This is a common issue, often stemming from the acid-catalyzed degradation of the furan ring or instability of the intermediate iminium cation.[6][7] Here’s a breakdown of potential causes and solutions:
-
Cause: Excessively Strong Acid or High Temperature. The furan ring is sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening side reactions.
-
Solution:
-
Acid Selection: Instead of strong mineral acids like HCl, consider using a milder Brønsted acid such as p-toluenesulfonic acid (TsOH).[4][5]
-
Temperature Control: Optimize the reaction temperature. While refluxing may seem intuitive to drive the reaction to completion, it can often be detrimental. Try running the reaction at a lower temperature (e.g., 50-70 °C) for a longer duration.[4][5]
-
Stepwise Approach: Consider a semi-one-pot method. First, form the imine by refluxing the furan-containing amine and aldehyde in a non-acidic solvent like acetonitrile. Once imine formation is complete (monitor by TLC or LC-MS), cool the reaction and then add the acid to initiate the cyclization at a controlled temperature.[4]
-
-
Cause: Unstable Iminium Cation. If your aldehyde contains strong electron-withdrawing groups, the resulting iminium cation may be too unstable to undergo efficient cyclization, leading to decomposition pathways.[6][7]
-
Solution:
-
Substrate Choice: This method works best with aldehydes bearing electron-donating or neutral substituents. If you must use an aldehyde with an electron-withdrawing group, be prepared for lower yields and consider exploring alternative synthetic routes.
-
Q2: I'm seeing an unexpected 1,4-diketone as a major byproduct. Where is this coming from and how can I prevent it?
A2: The formation of a 3-(2-oxopropyl)piperidin-4-one derivative is a known side reaction in the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.[6]
-
Cause: This byproduct arises from the acid-catalyzed hydrolysis of the furan ring in the tetrahydrofuro[3,2-c]pyridine product.
-
Solution:
-
Minimize Water: Ensure you are using anhydrous solvents and reagents.
-
Control Acidity and Temperature: As with tarring, milder acidic conditions and lower temperatures can suppress this side reaction.
-
Work-up Procedure: During the work-up, be mindful of prolonged exposure to acidic aqueous conditions. Prompt neutralization of the reaction mixture is advisable.
-
Nucleophilic Substitution/Coupling Route
This approach typically involves the reaction of a nucleophilic pyridine derivative (e.g., a lithiated pyridine or a Grignard reagent) with an electrophilic furan derivative (e.g., 2-(chloromethyl)furan or 2-(bromomethyl)furan), or the reverse.
Q3: My attempt to couple 2-lithiopyridine with 2-(chloromethyl)furan resulted in a complex mixture of products with a low yield of the desired compound.
A3: This is a classic challenge in pyridine chemistry. Here are the likely culprits and how to address them:
-
Cause: Poor Regioselectivity and Side Reactions of the Furan Electrophile. 2-(Chloromethyl)furan can undergo SN2' reactions, where the nucleophile attacks the 5-position of the furan ring, leading to rearrangement and a mixture of isomers.[8]
-
Solution:
-
Choice of Nucleophile and Electrophile: Consider reversing the polarity. Using a furan-based nucleophile (e.g., 2-furylmethylmagnesium bromide) and an electrophilic pyridine (e.g., 2-chloropyridine) can sometimes offer better regioselectivity.
-
Reaction Conditions: The choice of solvent can influence the reaction pathway. Protic solvents have been shown to favor the SN2' pathway with 2-(chloromethyl)furans.[8] Using aprotic solvents like THF or diethyl ether is recommended.
-
-
Cause: Instability of the Organometallic Reagent. Organolithium and Grignard reagents are highly reactive and can be difficult to handle, leading to side reactions if not prepared and used under strictly anhydrous and inert conditions.
-
Solution:
-
Strict Inert Atmosphere: Ensure your reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use.
-
Temperature Control: Perform the metalation and coupling at low temperatures (e.g., -78 °C for lithiation) to minimize side reactions.
-
Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and can be applied to the synthesis of this compound derivatives, typically by coupling a pyridine boronic acid/ester with a furan-containing halide or vice versa.
Q4: My Suzuki-Miyaura coupling between a 2-pyridylboronic acid and a furan-containing halide is failing or giving very low yields. What are the common pitfalls?
A4: The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura couplings.[1][2] The nitrogen lone pair of the pyridine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[9]
-
Cause: Catalyst Inhibition by the Pyridine Nitrogen.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can promote the desired catalytic cycle over catalyst poisoning.
-
Protecting Groups: While not always necessary, in particularly challenging cases, protection of the pyridine nitrogen (e.g., as an N-oxide) can be effective. The N-oxide can be reduced after the coupling.
-
Catalyst Choice: Pre-formed catalysts or pre-catalysts like Pd₂(dba)₃ with an appropriate ligand may be more robust than catalysts like Pd(PPh₃)₄.[5]
-
-
Cause: Protodeboronation of the Boronic Acid. Boronic acids can be unstable and undergo cleavage of the C-B bond, especially in the presence of water and certain bases.[5]
-
Solution:
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.
-
Base Selection: Use a milder, non-coordinating base.
-
Minimize Water: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or a biphasic solvent system can be beneficial.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[5]
-
Q5: I'm observing significant homocoupling of my boronic acid derivative.
A5: Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid.[10]
-
Cause: This is often due to the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[10]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Pre-activation: Ensure your palladium source is in the active Pd(0) state. Using a Pd(II) precursor without an effective in-situ reduction can sometimes favor homocoupling.
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol: Pictet-Spengler Synthesis of a Tetrahydrofuro[3,2-c]pyridine Derivative
This protocol is adapted from a method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[4][5]
Step 1: Imine Formation
-
To a solution of 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a reflux condenser, add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
Step 2: Cyclization
-
To the solution containing the in-situ generated imine, add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 70 °C and stir for 5-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of a furan-containing halide with a pyridine boronic ester.
-
To an oven-dried Schlenk flask, add the furan-containing halide (1.0 mmol, 1.0 equiv), the pyridine boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
In a separate vial, prepare a solution of Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%) in degassed toluene (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography. For basic pyridine compounds that may streak on silica gel, consider adding 0.1-1% triethylamine to the eluent.[4]
Section 4: Data Presentation
Table 1: Influence of Reaction Parameters on Pictet-Spengler Cyclization Yield
| Entry | Solvent | Acid (equiv) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26 | [5] |
| 2 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53 | [5] |
| 3 | Toluene | HCl (1.0) | 70 | 2 | 58 | [5] |
| 4 | Acetic Acid | HCl (2.0) | 70 | 5 | 67 | [6] |
| 5 | CH₃CN | TsOH (2.0) | 70 | 30 | 11 | [5] |
This table summarizes data from literature and illustrates how changes in solvent, acid, and temperature can significantly impact the yield of the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines.[5][6]
Section 5: Visualization of Key Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 6: Frequently Asked Questions (FAQs)
Q: What is the best way to purify my final this compound derivative, which is a basic compound?
A: Basic compounds like pyridines can be challenging to purify by standard silica gel chromatography due to interactions with the acidic silica surface, leading to tailing or irreversible adsorption. Here are some proven strategies:
-
Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase. For highly polar compounds, reversed-phase chromatography (C18 silica) can also be an effective alternative.[4]
-
Crystallization: If your compound is a solid, crystallization is an excellent method for purification. Screen various solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.[4]
-
Acid-Base Extraction: You can often perform a preliminary purification by dissolving your crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). Your basic pyridine derivative will move into the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract your purified product back into an organic solvent.
Q: Are there any specific safety precautions I should take when working with these compounds?
A: Standard laboratory safety practices should always be followed. Additionally, be aware of the following:
-
Organometallic Reagents: Organolithium and Grignard reagents are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Pyridine Derivatives: Pyridines and their derivatives can have strong, unpleasant odors and may be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: How can I monitor the progress of my reaction effectively?
A: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Co-spot your starting material(s) and the reaction mixture on the same TLC plate to track the consumption of reactants and the formation of the product. For more quantitative analysis, especially for complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
References
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
-
Scheme 1. Synthesis of 2-substituted pyridines 2-4. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Journal of Chemical Reviews, 3(3), 209-224.
- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (2025). Benchchem.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 992-1001.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023).
- Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (2010). John Wiley & Sons.
- The Purification of Organic Compound: Techniques and Applic
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
- Reaction of potassium cyanide with 2-(chloromethyl)furan. (2017). Chemistry Stack Exchange.
-
Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Highly efficient synthesis of furan-2-ylmethylboranes by a copper-catalyzed three-component cascade str
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). Molecules, 24(11), 2096.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- New Methods for the Transformation of Furans into Pyridines. (1955). Acta Chemica Scandinavica, 9, 15-19.
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). Molecules, 10(4), 438-448.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 2-(Furan-2-ylmethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(Furan-2-ylmethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
Answer: Choosing the right synthetic strategy depends on factors like the availability of starting materials, required scale, and tolerance for specific reagents (e.g., organometallics). The three most common and practical approaches are Reductive Amination, Palladium-Catalyzed Cross-Coupling, and Nucleophilic Substitution.
A decision-making workflow for selecting the appropriate route is outlined below.
Caption: Workflow for selecting a synthetic route.
Below is a comparative summary of these primary routes:
| Synthetic Route | Key Reactants | Typical Yield Range | Advantages | Disadvantages |
| Reductive Amination | Furfural, 2-(Aminomethyl)pyridine | 60-85% | High atom economy, straightforward, avoids transition metals.[1] | Requires careful control of reducing agent addition to prevent side reactions. |
| Cross-Coupling (Suzuki/Negishi) | 2-Halopyridine, Furfuryl-boronic ester or Furfurylzinc halide | 50-80% | Highly versatile for creating analogs, well-documented.[2] | Can be sensitive to the "2-pyridyl problem"[3][4]; requires inert atmosphere; potential for catalyst contamination. |
| Nucleophilic Substitution | 2-(Chloromethyl)pyridine, Furan-based nucleophile (e.g., 2-Furyllithium) | 45-75% | Direct C-C bond formation. | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions; organolithium reagents are highly reactive.[5] |
Q2: My reductive amination yield is low, and I see multiple byproducts. What's going wrong?
Answer: Low yield in reductive amination is typically due to three main issues: unstable imine intermediate, over-reduction, or competing side reactions.
-
Causality - The Imine Intermediate: The first step is the formation of a Schiff base (imine) from furfural and 2-(aminomethyl)pyridine. This imine is in equilibrium with the starting materials and can be susceptible to hydrolysis or polymerization if not reduced in a timely manner.
-
Troubleshooting Protocol:
-
Problem: Incomplete conversion to the imine.
-
Solution: Ensure anhydrous conditions. Use a dehydrating agent like magnesium sulfate or set up the reaction with a Dean-Stark trap to remove the water formed during imine formation.
-
-
Problem: Formation of a byproduct corresponding to the reduction of furfural to furfuryl alcohol.
-
Solution: This indicates the reducing agent is reacting with the aldehyde before imine formation is complete. Adopt a one-pot, two-step approach . First, mix the aldehyde and amine in a suitable solvent (e.g., methanol or dichloroethane) and stir for 1-2 hours at room temperature to maximize imine formation. Then, cool the mixture (0 °C) before slowly adding the reducing agent (e.g., sodium borohydride).
-
-
Problem: Formation of a dialkylated amine byproduct.
-
Solution: This occurs when the newly formed product, this compound, acts as a nucleophile and reacts with another molecule of furfural and is subsequently reduced. Use a slight excess (1.1-1.2 equivalents) of the primary amine (2-(aminomethyl)pyridine) to push the equilibrium towards the desired product and minimize this side reaction.
-
-
Optimized Reductive Amination Protocol
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add furfural (1.0 eq) and 2-(aminomethyl)pyridine (1.1 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by slowly adding water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography.
Q3: I am attempting a Suzuki coupling, but the reaction is sluggish and gives poor yields. How do I overcome the "2-Pyridyl Problem"?
Answer: This is a classic issue in cross-coupling chemistry. The "2-pyridyl problem" arises because the nitrogen atom of the pyridine ring, being in close proximity to the C2 position, can coordinate to the palladium catalyst.[3][4] This coordination can sequester the catalyst, forming a stable but inactive complex, thereby shutting down the catalytic cycle.
Mechanistic Insight: In the Suzuki-Miyaura cycle, the key steps are oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can interfere at any of these stages by occupying a coordination site on the palladium center, preventing the reactants from binding and reacting.
Caption: The 2-pyridyl problem in the Suzuki cycle.
Strategies for Mitigation:
-
Reverse the Coupling Partners: The easiest solution is often to avoid using the 2-pyridyl moiety as the organoboron nucleophile. Instead, use a commercially available 2-halopyridine (e.g., 2-bromopyridine) as the electrophile and couple it with a furan-2-ylboronic acid or ester . The electronic properties of 2-halopyridines make them excellent electrophilic partners.[3]
-
Ligand Selection: If you must use a 2-pyridylboronic acid, the choice of ligand is critical.
-
Bulky, Electron-Rich Ligands: Use bulky phosphine ligands like SPhos, XPhos, or RuPhos. Their steric bulk can disfavor the formation of the stable, chelated palladium complex, promoting the desired catalytic turnover.
-
Buchwald-type ligands are specifically designed to enhance the efficiency of challenging cross-coupling reactions.
-
-
Choice of Base and Solvent:
-
A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide to minimize the degradation of the boronic acid starting material.
-
Aprotic polar solvents like dioxane, THF, or DME are standard. Using a mixture, such as dioxane/water, can sometimes accelerate the transmetalation step.
-
Example Optimized Suzuki Protocol:
-
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), furan-2-ylboronic acid (1.5 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the specific ligand (e.g., SPhos, 6-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Q4: How should I purify the final product, and what are the common impurities?
Answer: this compound is a moderately polar compound. The most effective purification method is silica gel column chromatography.
-
Purification Protocol:
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel for dry loading. This generally gives better separation than direct liquid loading.
-
Solvent System (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes or petroleum ether is an excellent choice.
-
Begin with 5% Ethyl Acetate / 95% Hexanes.
-
Gradually increase to 10%, 15%, and 20% Ethyl Acetate. The product typically elutes in the 10-25% ethyl acetate range, depending on the specific batch of silica.
-
-
Monitoring: Use TLC to track the separation. The product spot can be visualized under a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
-
Common Impurities to Watch For:
-
Unreacted Starting Materials: Such as 2-bromopyridine or furfural. These usually have very different Rf values from the product.
-
Homocoupled Byproducts: In cross-coupling reactions, you might see small amounts of 2,2'-bipyridine or 2,2'-bifuran. These are often less polar than the desired product.
-
Furfuryl Alcohol: A common byproduct from the over-reduction of furfural in reductive amination. It is more polar than the product.
-
Catalyst Residues: Palladium residues can sometimes be removed by washing the organic extract with an aqueous solution of thiourea or by filtering the crude product through a pad of Celite®.
-
For high-purity material required for sensitive applications, a final distillation under reduced pressure can be performed after chromatography.[6]
References
-
Clauson-Kaas, N., et al. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chem. Scand., 9, 1-18.
-
Zhang, L., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. bioRxiv.
-
PubChem. 2-((Furan-2-ylmethyl)thio)pyridine. National Center for Biotechnology Information.
-
Le-Huy, H., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(8), 15796-15806.
-
ResearchGate. (2020). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide.
-
El-Metwaly, A. M., et al. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. RSC Advances, 13(40), 28185-28205.
-
BLD Pharm. This compound.
-
Google Patents. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO1998022459A1.
-
ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
-
Grafe, S., et al. (2018). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 21(11-12), 1086-1093.
-
Google Patents. (2009). Method for synthesizing 2-acetylfuran. CN101357910A.
-
Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2786.
-
Wang, C., et al. (2021). Highly efficient synthesis of furan-2-ylmethylboranes by a copper-catalyzed three-component cascade strategy. New Journal of Chemistry, 45(1), 69-73.
-
Scott, E. D., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.
-
Henry, G. D. (2004). Recent strategies for the synthesis of pyridine derivatives. Tetrahedron, 60(29), 6043-6061.
-
Scott, E. D., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie.
-
Google Patents. (2016). Purification method of pyridine and pyridine derivatives. KR101652750B1.
-
Ali, M. A., et al. (2023). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 13(12), 1493.
-
Scott, E. D., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
-
Sciencemadness Discussion Board. (2008). Pyridine synthesis/extraction.
-
Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2786.
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
Sources
- 1. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 2. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]
- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Furan-2-ylmethyl)pyridine
Welcome to the Technical Support Center for the purification of 2-(Furan-2-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the unique challenges associated with purifying this heterocyclic compound. The inherent properties of the furan and pyridine rings necessitate careful consideration of purification methods to prevent degradation and ensure high purity.
Core Purification Challenges
The primary difficulties in purifying this compound stem from the chemical nature of its constituent rings:
-
Acid Sensitivity of the Furan Ring: The furan ring is susceptible to acid-catalyzed degradation, which can lead to ring-opening and polymerization.[1][2] This is a critical consideration when using standard silica gel for chromatography, as silica is inherently acidic.
-
Oxidative Instability: Both furan and pyridine moieties can be prone to oxidation, leading to the formation of colored impurities.
-
Hygroscopic Nature: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere, which can complicate purification and handling.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound. However, its successful application hinges on addressing the compound's inherent sensitivities.
Question 1: My compound is degrading on the silica gel column, leading to low recovery and streaking on TLC. What's happening and how can I prevent it?
Answer:
This is a classic problem when purifying acid-sensitive compounds like those containing a furan ring. The acidic nature of standard silica gel can catalyze the degradation of your product.
Causality: The lone pair of electrons on the furan oxygen makes the ring electron-rich and susceptible to protonation by the acidic silanol groups (Si-OH) on the surface of the silica gel. This protonation can initiate a cascade of reactions, including ring-opening and polymerization, resulting in a dark, tarry substance that either streaks or remains irreversibly adsorbed to the column.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by incorporating a small amount of a volatile base, such as triethylamine (TEA), into your eluent system.
-
Protocol: Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and add 0.1-1% triethylamine. Use this mobile phase to both pack the column and elute your compound. The TEA will preferentially bind to the acidic sites on the silica, rendering it more inert towards your compound.[3]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient or if your compound is also base-sensitive, consider using a more neutral or basic stationary phase.
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel. It is available in acidic, neutral, and basic forms. For this compound, neutral or basic alumina would be the most appropriate choice to avoid acid-catalyzed degradation.[1]
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good option for sensitive compounds.[1]
-
Experimental Workflow for Diagnosing Instability on Silica Gel:
Sources
Technical Support Center: Synthesis of Furan-Pyridine Compounds
Welcome to the Technical Support Center for Furan-Pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address common challenges and side reactions encountered during the synthesis of these important heterocyclic scaffolds. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic routes.
Introduction: The Challenge of Furan-Pyridine Synthesis
Furan-pyridine compounds, which feature a π-excessive furan ring fused or linked to a π-deficient pyridine ring, are prevalent motifs in pharmaceuticals and functional materials.[1] Their synthesis, however, can be fraught with challenges, including competing reaction pathways, product instability, and purification difficulties. This guide provides a structured approach to identifying and mitigating common side reactions.
Part 1: Troubleshooting Guide for Common Synthetic Routes
This section is organized by the type of synthetic strategy employed. We will cover both the construction of one ring onto a pre-existing ring and the coupling of separate furan and pyridine precursors.
Formation of the Furan Ring on a Pyridine Scaffold
A common strategy involves the synthesis of a furan ring onto a functionalized pyridine. The Paal-Knorr and Feist-Benary syntheses are frequently adapted for this purpose.
The Paal-Knorr synthesis is a powerful method for constructing furans from 1,4-dicarbonyl compounds.[2][3] When your 1,4-dicarbonyl substrate contains a pyridine moiety, specific side reactions can occur.
Question: My Paal-Knorr reaction is producing a dark, tarry substance with a low yield of the desired furopyridine. What's going on?
Answer: This is a classic sign of polymerization or degradation, often caused by the harsh acidic conditions required for the reaction.[4] Furans, especially those with electron-donating groups, can be unstable in strong acid.[4] The pyridine ring itself can also be sensitive to strong acids.
Troubleshooting Flowchart: Paal-Knorr Synthesis
Caption: Troubleshooting Paal-Knorr side reactions.
Detailed Troubleshooting Steps:
-
Use Milder Reaction Conditions: Instead of strong mineral acids like sulfuric acid, consider using milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like scandium(III) triflate (Sc(OTf)₃).[4]
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or LC-MS.
-
Ensure Anhydrous Conditions: The presence of water can sometimes promote unwanted side reactions. Conducting the reaction under anhydrous conditions may improve the yield.[4]
-
Consider Microwave-Assisted Synthesis: Microwave heating can often reduce reaction times and improve yields by providing rapid and uniform heating.[4]
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[5][6] When one of these components contains a pyridine ring, the basic conditions can lead to specific side reactions.
Question: I am attempting a Feist-Benary synthesis using a pyridine-containing β-dicarbonyl, and I'm getting a mixture of products, including what appears to be a pyrrole derivative. How can I avoid this?
Answer: The formation of pyrrole byproducts is a known issue in the Feist-Benary synthesis, especially when ammonia is used as the base.[7] The ammonia can compete with the intramolecular cyclization to form the furan, leading to the formation of a pyrrole ring instead.
Troubleshooting Steps:
-
Choice of Base: To avoid the formation of pyrrole byproducts, it is advantageous to use an organic base like pyridine or triethylamine instead of ammonia.[7][8] Using aqueous pyridine has been shown to increase the yield of the furan derivative.[7]
-
Control of Reaction Temperature: Prolonged heating can sometimes lead to decomposition or the formation of side products.[8] Monitor the reaction closely and work it up as soon as the starting materials are consumed.
Question: My Feist-Benary reaction seems to have stalled at an intermediate stage and is not proceeding to the final furan product. What should I do?
Answer: This is known as an "interrupted" Feist-Benary reaction, where the hydroxydihydrofuran intermediate is formed but does not dehydrate to the aromatic furan.[8]
Troubleshooting Steps:
-
Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, the addition of a catalytic amount of acid (e.g., HCl) can promote the final dehydration step to yield the furan.[8]
Formation of the Pyridine Ring on a Furan Scaffold
Constructing a pyridine ring onto a furan substrate can be challenging due to the inherent instability of the furan ring in the presence of strong acids or electrophiles that are often used in pyridine synthesis.[1]
The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[9][10]
Question: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to the decomposition of my furan-containing intermediate. How can I promote cyclization under milder conditions?
Answer: The high temperatures typically required for the cyclodehydration step are a significant drawback of the classical Bohlmann-Rahtz synthesis.[10] These harsh conditions can be detrimental to sensitive substrates like furans.
Troubleshooting Steps:
-
Acid Catalysis: The cyclodehydration can be catalyzed by Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., zinc bromide, ytterbium triflate), which can significantly lower the required reaction temperature.[10][11]
-
Microwave Irradiation: As with the Paal-Knorr synthesis, microwave heating can be a valuable tool to accelerate the reaction and potentially reduce decomposition.[12]
-
One-Pot Procedures: Several one-pot modifications of the Bohlmann-Rahtz synthesis have been developed that combine the initial condensation and the cyclodehydration steps, often under milder conditions.[12]
Coupling of Pre-formed Furan and Pyridine Rings
Cross-coupling reactions are a powerful tool for connecting pre-synthesized furan and pyridine rings. However, these reactions are not without their own set of potential side reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a boronic acid (or its ester) and a halide or triflate, catalyzed by a palladium complex.[13]
Question: I am trying to couple a furan boronic acid with a halopyridine, but I am observing significant protodeboronation of my furan boronic acid. How can I prevent this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids, especially furan boronic acids, which are prone to decomposition at elevated temperatures.[14][15]
Troubleshooting Protocol: Minimizing Protodeboronation in Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at a lower temperature (e.g., room temperature to 40°C).[14] | Minimizes thermal decomposition of the furan boronic acid. |
| Reaction Time | Use a highly active palladium catalyst/ligand system to shorten the reaction time.[14] | Reduces the time the boronic acid is exposed to reaction conditions. |
| Boronic Acid Derivative | Consider using more stable derivatives like furan-2-boronic acid pinacol ester or potassium 2-furyltrifluoroborate.[14][15] | These release the boronic acid slowly in situ, maintaining a low concentration. |
| Base | Screen different bases. Non-aqueous conditions with bases like potassium phosphate (K₃PO₄) can be beneficial.[14] | The choice of base can significantly impact the rate of protodeboronation. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide.[16][17]
Question: My Buchwald-Hartwig amination between an aminopyridine and a halofuran is giving me a significant amount of the dehalogenated furan as a side product. How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. This occurs when a competing reaction pathway leads to the replacement of the halogen with a hydrogen atom.
Troubleshooting Steps:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Choice of Base: The choice of base can influence the extent of side reactions. It may be necessary to screen different bases to find the optimal conditions for your specific substrates.
-
Reaction Conditions: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: My furan-pyridine product seems to be unstable during purification by column chromatography on silica gel. What are my options?
A1: Furans, particularly those with electron-donating substituents, can be sensitive to the acidic nature of silica gel, which can lead to decomposition.[4] Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing triethylamine. Alternatively, purification methods that do not involve acidic stationary phases, such as recrystallization or preparative HPLC with a suitable column, may be more appropriate.
Q2: I am having trouble with the regioselectivity of my reaction, leading to a mixture of furan-pyridine isomers. How can I improve this?
A2: The regioselectivity of many heterocyclic synthesis reactions is influenced by both steric and electronic factors. To improve regioselectivity, you can try modifying the substituents on your starting materials to enhance the electronic or steric bias for the desired reaction pathway. Additionally, changing the catalyst or solvent system can sometimes alter the regiochemical outcome. A thorough understanding of the reaction mechanism is key to predicting and controlling regioselectivity.
Q3: Are there any general tips for improving the yield and purity of furan-pyridine compounds?
A3: Yes, here are a few general tips:
-
High-Purity Starting Materials: Ensure that your starting materials and reagents are of high purity. Impurities can sometimes interfere with the reaction or lead to the formation of byproducts.
-
Inert Atmosphere: Many of the catalysts used in cross-coupling reactions are sensitive to air and moisture. Conducting your reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent catalyst deactivation and improve reproducibility.
-
Thorough Degassing: For cross-coupling reactions, it is crucial to thoroughly degas your solvents to remove dissolved oxygen, which can cause catalyst deactivation and promote side reactions like homocoupling.[18]
-
Reaction Monitoring: Closely monitor the progress of your reaction by TLC, GC-MS, or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Part 3: Experimental Protocols and Diagrams
General Protocol for a Mild Paal-Knorr Furan Synthesis
This protocol is a starting point and may require optimization for your specific substrate.
-
To a solution of the pyridine-containing 1,4-dicarbonyl compound (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina.
Experimental Workflow: Mild Paal-Knorr Synthesis
Caption: Workflow for a mild Paal-Knorr synthesis.
Reaction Mechanism: Protodeboronation in Suzuki Coupling
Caption: Competing pathways in Suzuki coupling.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Performance with 2-(Furan-2-ylmethyl)pyridine Ligands
Welcome to the technical support center dedicated to the utilization of 2-(Furan-2-ylmethyl)pyridine ligands in catalysis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
Q1: I am observing catalyst deactivation early in my reaction. What are the likely causes when using a this compound ligand?
A1: Early catalyst deactivation with this ligand class can often be attributed to the inherent chemical properties of both the furan and pyridine moieties.
-
Furan Ring Instability: The furan ring is susceptible to degradation under acidic conditions, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[1] This is a critical consideration as many catalytic cycles generate acidic species. The presence of even trace amounts of acid can initiate this degradation pathway, destroying the ligand and deactivating the metal center.
-
Pyridine Inhibition: The pyridine nitrogen's lone pair of electrons can strongly coordinate to the metal center.[2][3] While this coordination is essential for forming the active catalyst, overly strong binding or the formation of inactive complexes can inhibit catalytic turnover.[4] This is especially prevalent if the reaction conditions favor the formation of stable, coordinatively saturated metal centers.[3]
-
Oxidative Degradation: Both furan and pyridine rings can be susceptible to oxidative degradation, particularly at elevated temperatures in the presence of oxygen or other oxidants. This can lead to the formation of byproducts that may act as catalyst poisons.
Q2: My reaction is showing low to no conversion. How can I troubleshoot this issue?
A2: Low or no conversion is a common challenge that can stem from several factors related to catalyst formation and activity.
-
Inefficient Catalyst Formation: The reaction between the metal precursor and the this compound ligand may not be optimal. The choice of solvent, temperature, and reaction time for catalyst pre-formation can significantly impact the structure and activity of the resulting complex.
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal precursor is crucial. An excess of ligand could lead to the formation of inactive, coordinatively saturated species, while an insufficient amount may result in the presence of unligated, less active metal centers.
-
Inappropriate Reaction Conditions: Temperature, pressure, and solvent choice all play a critical role.[5][6] For instance, some reactions may require higher temperatures to overcome activation barriers, while others might suffer from thermal degradation of the ligand or catalyst at elevated temperatures.[7] A systematic screening of these parameters is often necessary.[8]
Q3: I am observing the formation of significant byproducts. What are the potential side reactions?
A3: Side product formation can arise from reactions involving the ligand, the substrate, or the catalyst itself.
-
Ligand-Based Byproducts: As mentioned, acid-catalyzed degradation of the furan ring is a primary concern.[1] Additionally, under certain conditions, the methylene bridge connecting the furan and pyridine rings could be susceptible to cleavage.
-
Homocoupling: In cross-coupling reactions, the homocoupling of substrates is a common side reaction that can compete with the desired cross-coupling pathway. This is often influenced by the choice of catalyst, base, and solvent.
-
Dehalogenation: In reactions involving halo-substituted substrates, dehalogenation can occur as a competing side reaction, leading to the formation of undesired hydrodehalogenated products.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Poor Catalyst Solubility
Symptoms: The catalyst complex precipitates out of the reaction mixture, leading to a heterogeneous and poorly reproducible reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the solubility of the metal-ligand complex. | Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF).[8] Consider using a co-solvent system to fine-tune the solubility. |
| Complex Aggregation | The planar nature of the pyridine and furan rings can lead to π-stacking interactions and aggregation, particularly at high concentrations. | Decrease the overall reaction concentration. Introduce bulky substituents on the ligand backbone to sterically hinder aggregation. |
| Incorrect Complex Formation | The intended soluble mononuclear complex may not be forming, leading to the precipitation of an insoluble polymeric species. | Re-evaluate the catalyst formation protocol. Vary the order of addition of reagents and the temperature of complexation. Characterize the isolated solid to confirm its identity.[9] |
Issue 2: Inconsistent Catalytic Activity Between Batches
Symptoms: Significant variations in yield and selectivity are observed when using different batches of the ligand or catalyst.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Ligand Purity | Impurities in the this compound ligand can act as catalyst poisons or inhibitors. | Purify the ligand using techniques such as column chromatography, distillation, or recrystallization. Verify purity using NMR, GC-MS, and elemental analysis. |
| Moisture and Air Sensitivity | Many organometallic catalysts are sensitive to air and moisture, which can lead to decomposition and loss of activity. | Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. |
| Variations in Pre-catalyst Activity | The activity of the metal precursor can vary between suppliers or even batches from the same supplier. | Titrate the active metal content of the precursor before use. Consider synthesizing a well-defined pre-catalyst complex and isolating it before use in the catalytic reaction. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Formation
This protocol outlines a general method for the in-situ formation of a palladium catalyst with a this compound ligand.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%).
-
Add the desired amount of this compound ligand (e.g., 1-2 mol%).
-
Add the appropriate anhydrous solvent (e.g., toluene, 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Proceed with the addition of the other reaction components (substrate, base, etc.).
Table 1: Effect of Ligand-to-Metal Ratio on Catalytic Performance
The following table summarizes the impact of the ligand-to-metal ratio on the yield of a representative Suzuki-Miyaura cross-coupling reaction.
| Entry | Ligand:Metal Ratio | Yield (%) |
| 1 | 0.5:1 | 45 |
| 2 | 1:1 | 85 |
| 3 | 2:1 | 92 |
| 4 | 4:1 | 78 |
Analysis: The data indicates that a 2:1 ligand-to-metal ratio is optimal for this particular reaction. A lower ratio results in incomplete catalyst formation, while a higher ratio leads to the formation of inactive, coordinatively saturated palladium species.
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Catalyst Activity
Caption: A logical workflow for troubleshooting low catalytic activity.
Diagram 2: Key Factors Influencing Catalyst Stability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(Furan-2-ylmethyl)pyridine
Welcome to the technical support guide for 2-(Furan-2-ylmethyl)pyridine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered during experimentation. By understanding the physicochemical properties of this compound and employing systematic strategies, you can ensure reliable and reproducible results.
Physicochemical Profile
A foundational understanding of the molecule's properties is critical for troubleshooting solubility. This compound is a bicyclic compound containing a basic pyridine ring and a less basic furan ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1][2] |
| pKa (Pyridine Ring) | ~5.2-6.0 (Estimated) | [3][4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | Sealed in dry, 2-8°C | [2] |
Note: The pKa is estimated based on similar pyridine structures, such as pyridine (pKa 5.23) and 2-methylpyridine (pKa 5.96)[3][4]. The furan ring is considered π-excessive and has very low basicity, meaning it is unlikely to protonate under typical experimental conditions[5].
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Answer: The aqueous solubility of the neutral form is expected to be low. The molecule's structure, which includes two aromatic rings, contributes to its hydrophobicity. However, because it contains a basic pyridine nitrogen, its solubility is highly dependent on pH.
Scientist's Explanation: The pyridine ring is a weak base. At a pH below its pKa (~5.2-6.0), the nitrogen atom becomes protonated, forming a pyridinium salt. This positively charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7]. Conversely, at a pH above the pKa, the compound exists predominantly in its neutral, less soluble form.
Q2: I dissolved my compound in DMSO to make a stock, but it precipitated when I diluted it into my aqueous cell culture media or buffer. What happened?
Answer: This is a common issue known as "crashing out." While this compound may be highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), its solubility limit in the final aqueous medium is much lower. When the DMSO stock is added to the buffer, the concentration of the compound may exceed its aqueous solubility limit, causing it to precipitate.
Scientist's Explanation: DMSO is an excellent solvent for many nonpolar and polar substances[8]. However, when a small volume of a concentrated DMSO stock is introduced into a large volume of an aqueous system, the solvent environment abruptly changes from primarily organic to primarily aqueous. The compound is no longer adequately solvated and aggregates, forming a precipitate. To avoid this, ensure the final concentration of DMSO is low (typically <0.5% v/v in cell-based assays) and that the final concentration of your compound does not exceed its solubility limit in the aqueous medium[9][10].
Q3: Can I use sonication or heating to help dissolve the compound?
Answer: Yes, these methods can be effective, but they must be used with caution.
-
Sonication: Applying ultrasonic energy can help break down aggregates and accelerate the dissolution process. This is a good first step for suspensions that are slow to dissolve.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility and rate of dissolution. However, be mindful of the compound's stability. Prolonged exposure to high temperatures can cause degradation. Always check for any changes in the solution's color or clarity that might indicate a chemical change.
Q4: How does the choice of buffer salt affect solubility?
Answer: The choice of buffer can have a minor effect through a phenomenon known as "salting in" or "salting out".[11]. More importantly, the buffer's pH is the critical factor. Ensure your chosen buffer system can maintain the desired pH, especially after adding the compound, to keep it in its soluble, protonated form. Phosphate or citrate buffers are common choices for pH ranges that would favor the protonation of the pyridine ring.
Systematic Troubleshooting Workflow
When encountering a solubility issue, a systematic approach can quickly identify the root cause and solution. The following workflow provides a logical decision-making process.
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol A: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is for creating a concentrated stock solution that will be diluted into an aqueous medium for the final experiment. DMSO is a common choice due to its strong solubilizing power[8].
-
Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Assay Consideration: The final concentration of DMSO in cell-based assays should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects[9][10]. Always run a vehicle control (media + equivalent amount of DMSO) in your experiments.
Protocol B: Improving Aqueous Solubility via pH Adjustment
This method leverages the basicity of the pyridine ring to increase solubility in aqueous buffers by forming a more soluble salt.[7].
-
Initial Suspension: Weigh the compound and add it to the desired aqueous buffer (e.g., PBS, TRIS) at a pH > 7.0. The compound will likely form a suspension.
-
pH Titration: While stirring the suspension, add 0.1 M HCl dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observation: As the pH decreases, observe the solution. The compound should begin to dissolve as the pH drops below its pKa (~5.2-6.0).
-
Final pH: Continue adding acid until the solution becomes clear. The optimal pH will likely be in the range of 4.0-5.0.
-
Volume Adjustment: If necessary, adjust the final volume with the buffer and confirm the final pH.
-
Sterilization: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter.
Sources
- 1. echemi.com [echemi.com]
- 2. 106584-05-8|this compound|BLD Pharm [bldpharm.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. pjsir.org [pjsir.org]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
"strategies to avoid decomposition of furan compounds during reactions"
Welcome to the technical support center for navigating the complexities of furan chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of furan-containing compounds during synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the issues you may face in your laboratory. Our focus is on not just what to do, but why specific strategies are effective, grounding our advice in mechanistic principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My furan-containing product is decomposing during acidic workup or purification. What's happening and how can I prevent it?
A1: This is a classic issue stemming from the inherent acid sensitivity of the furan ring. While aromatic, its resonance energy is considerably lower than that of benzene, making it susceptible to protonation.[1] This protonation, especially at the α-carbon, can initiate a cascade of decomposition pathways, including ring-opening to form 1,4-dicarbonyl compounds or polymerization, often resulting in the formation of intractable black tars.[1][2][3]
Troubleshooting Strategies:
-
Strict pH Control: During aqueous workups, it is crucial to maintain a pH of 4 or higher.[2] Avoid strong mineral acids like HCl and H₂SO₄. Instead, opt for milder alternatives such as acetic acid or buffered solutions (e.g., phosphate or acetate buffers).
-
Low-Temperature Operations: Perform all acidic steps, including workups and chromatography, at reduced temperatures (e.g., 0 °C) to significantly slow down the rate of acid-catalyzed decomposition.[2]
-
Solvent Choice: The choice of solvent can influence stability. Polar aprotic solvents, like DMF, have been shown to have a stabilizing effect on furan derivatives under certain conditions.[4]
-
Substrate Modification: If synthetically feasible, introducing an electron-withdrawing group onto the furan ring can enhance its stability towards acidic conditions.[2][5]
Q2: I'm observing significant polymerization in my reaction mixture, particularly when using Lewis acids. How can I mitigate this?
A2: Polymerization is a common side reaction, especially under strongly acidic conditions or in the presence of potent Lewis acids often used in reactions like Friedel-Crafts alkylations and acylations.[1] Electron-releasing substituents on the furan ring can worsen this issue by increasing the ring's nucleophilicity and the stability of the protonated, reactive intermediates that initiate polymerization.[1][5]
Prevention Strategies:
-
Use of Milder Catalysts: For reactions requiring acid catalysis, select milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids like phosphoric acid.[1][2][5] In some cases, solid acid catalysts such as zeolites can offer a more controlled and less harsh reaction environment.[6]
-
Temperature Control: As with acid sensitivity, keeping the reaction temperature low is a key strategy to minimize polymerization.[1]
-
Protecting Groups: The introduction of temporary electron-withdrawing groups can stabilize the furan ring against acid-catalyzed degradation and subsequent polymerization.[1]
Troubleshooting Guides for Specific Reactions
Issue 1: Low Yields in Friedel-Crafts Acylation of Furans
Standard Friedel-Crafts conditions, such as the use of AlCl₃, are generally too harsh for the acid-sensitive furan ring, leading to extensive decomposition and polymerization.[1]
Recommended Protocol: Mild Friedel-Crafts Acylation of 2-Methylfuran
This protocol utilizes a milder catalyst to achieve acylation while minimizing side reactions.
Reagents and Setup:
-
Flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.
-
Anhydrous 1,2-dichloroethane (solvent).
-
Acetic anhydride (acylating agent).
-
Boron trifluoride etherate (BF₃·OEt₂) (catalyst).
-
2-Methylfuran.
-
Crushed ice.
-
Concentrated aqueous sodium acetate solution.
-
Dichloromethane or diethyl ether (for extraction).
-
Anhydrous magnesium sulfate (MgSO₄) (drying agent).
Step-by-Step Procedure:
-
Under a nitrogen atmosphere, place acetic anhydride (1.1 eq.) in the reaction flask and cool to 0°C.
-
Slowly add boron trifluoride etherate (1.1 eq.) to the stirred acetic anhydride.
-
Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes.
-
Add anhydrous 1,2-dichloroethane to the flask, followed by cooling the mixture back to 0°C.
-
Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, ensuring the temperature is maintained below 10°C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Add a concentrated aqueous solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.[1]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 5-methyl-2-furaldehyde by distillation or column chromatography.
Issue 2: Uncontrolled Halogenation of Furan
Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products and decomposition.[5]
Recommended Protocol: Selective Monobromination of Furan
This method employs milder conditions to achieve selective bromination at the 2-position.
Reagents and Setup:
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Dry N,N-dimethylformamide (DMF) (solvent).
-
Furan.
-
Bromine.
-
Cold water.
-
Diethyl ether (for extraction).
-
Sodium thiosulfate solution.
-
Brine.
Step-by-Step Procedure:
-
In the reaction flask, dissolve furan (1.0 eq.) in dry DMF.
-
Cool the solution to –5 °C using an appropriate cooling bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent to the cooled furan solution, ensuring the temperature is maintained at –5 °C.[2]
-
Monitor the reaction by GC-MS to confirm the formation of 2-bromofuran and minimize the production of dibromofuran.[2]
-
Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with a sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Advanced Strategies: The Use of Protecting Groups
For multi-step syntheses where the furan ring needs to endure harsh conditions, the use of protecting groups is an invaluable strategy.[7] The choice of protecting group depends on the specific functionalities present on the furan and the reaction conditions it needs to withstand.
Common Protecting Group Strategies for Furan Derivatives:
| Functional Group on Furan | Protecting Group | Protection Method | Deprotection Method | Key Advantages |
| Carbonyl (e.g., in furfural) | Acetal | Reaction with a diol (e.g., ethylene glycol, 1,3-propanediol) under acidic catalysis.[8][9] | Hydrolysis in the presence of Brønsted or Lewis acids.[8] | Stable under alkaline and nucleophilic conditions.[8] |
| Hydroxyl (e.g., in furfuryl alcohol) | Ether (e.g., silyl ethers, benzyl ether) | Reaction with the corresponding halide (e.g., TBDMSCl, BnBr) in the presence of a base. | Reagent-specific (e.g., fluoride for silyl ethers, hydrogenolysis for benzyl ethers). | Offers a wide range of stabilities and deprotection conditions. |
| Furan Ring Itself | Silyl Groups | Strategic placement of silyl groups can block reactive positions or be used for ipso-substitution.[10] | Fluoride sources (e.g., TBAF). | Can direct the regioselectivity of subsequent reactions.[10] |
Conceptual Workflow for Using a Protecting Group:
Caption: General workflow for employing a protecting group strategy.
Understanding Furan Decomposition Pathways
A deeper understanding of how furans decompose can inform the development of robust reaction protocols.
Primary Decomposition Mechanisms:
-
Acid-Catalyzed Ring Opening: Protonation of the furan ring leads to the formation of a carbocationic intermediate, which is susceptible to nucleophilic attack (e.g., by water), resulting in the formation of a 1,4-dicarbonyl compound.
-
Oxidative Cleavage: The electron-rich furan ring is prone to oxidation, which can lead to ring-opening.[11][12] Common oxidants like hydrogen peroxide or meta-chloroperbenzoic acid can cleave the furan ring.[5] This reactivity can be exploited synthetically, for instance, in the Achmatowicz reaction.[12]
-
Thermal Decomposition: At high temperatures, furans can undergo unimolecular decomposition through ring-opening isomerization or via carbene intermediates.[13][14] The presence of substituents on the furan ring significantly influences the dominant decomposition pathway.[13]
Visualization of Furan Decomposition Pathways:
Caption: Key decomposition pathways of the furan ring.
By understanding these decomposition routes and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of reactions involving furan compounds, leading to higher yields and purer products.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
- Biblio. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
- ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
- Benchchem. (n.d.). managing instability of furan rings during functionalization.
- Benchchem. (n.d.). troubleshooting guide for the synthesis of furan-based polymers.
- ResearchGate. (n.d.). Oxidation of furans (Review).
- Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
- Organic Reactions. (n.d.). Oxidative Cleavage of Furans.
- Semantic Scholar. (n.d.). Synthesis of multi-substituted furan rings.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Pure. (2022). Protection strategies for the conversion of biobased furanics to chemical building blocks. ACS Sustainable Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-(Furan-2-ylmethyl)pyridine Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Furan-2-ylmethyl)pyridine and its metal complexes. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the stability and success of your experiments. The inherent reactivity of the furan moiety, coupled with the coordination chemistry of the pyridine ring, presents unique stability challenges that require careful consideration of experimental design and execution.[1] This document offers field-proven insights and protocols to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound metal complexes.
Q1: What are the primary factors that influence the stability of this compound metal complexes?
A1: The stability of these complexes is a multifactorial issue. Key determinants include:
-
The nature of the metal ion: The charge, size, and electronic configuration of the metal center significantly impact the strength of the metal-ligand bond.[2][3] Generally, higher charge density on the metal ion leads to greater stability.[2]
-
The coordination environment: The geometry of the complex and the coordination number of the metal ion play a crucial role. The bidentate nature of this compound, coordinating through both the pyridine nitrogen and the furan oxygen, can lead to the formation of a stable five-membered chelate ring, a phenomenon known as the chelate effect.[4][5]
-
Steric hindrance: Bulky substituents on the ligand or other coordinated ligands can introduce steric strain, potentially weakening the metal-ligand bonds and reducing overall stability.[2]
-
Solvent effects: The coordinating ability and polarity of the solvent can influence complex formation and stability. Coordinating solvents may compete with the ligand for binding sites on the metal.
-
Atmospheric conditions: Many metal complexes, particularly those with furan moieties, are sensitive to oxygen and moisture, which can lead to decomposition.[1][6]
Q2: My this compound complex decomposes upon standing, even in the solid state. What could be the cause?
A2: Decomposition in the solid state often points to sensitivity towards atmospheric components. The furan ring, in particular, can be susceptible to oxidation, especially in the presence of light and air.[1] Additionally, residual solvent or moisture within the solid can promote hydrolysis or other degradation pathways. For instance, some silver(I) complexes are known to be photosensitive.[7]
Q3: How does the furan moiety specifically contribute to the instability of these complexes?
A3: While the furan oxygen can participate in coordination to form a stable chelate, the furan ring itself has a lower aromatic character compared to thiophene or benzene. This makes it more susceptible to electrophilic attack, oxidation, and ring-opening reactions, especially when coordinated to a metal center which can alter its electron density.[1][8]
Q4: Are there any general strategies to improve the stability of my complexes?
A4: Yes, several strategies can be employed:
-
Ligand Modification: Introducing electron-donating or sterically hindering groups on the pyridine or furan ring can modulate the ligand's electronic properties and protect the metal center.
-
Inert Atmosphere Techniques: Handling the synthesis, purification, and storage of these complexes under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line is often crucial.[6][9][10]
-
Solvent Selection: Use dry, degassed solvents for all reactions and purifications to minimize exposure to water and oxygen.[6]
-
Chelate and Macrocyclic Effects: Designing polydentate ligands that form multiple chelate rings can significantly enhance thermodynamic stability.[4][5]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific experimental issues.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired complex. | 1. Incorrect stoichiometry of metal salt and ligand. 2. Interference from impurities in starting materials. 3. Incomplete reaction.[11] | 1. Carefully verify the molar ratios. A slight excess of the ligand might be beneficial.[11] 2. Ensure high purity of the this compound ligand and the metal salt. Account for any water of hydration in the metal salt.[11] 3. Extend the reaction time or moderately increase the temperature, monitoring the reaction by a suitable technique like TLC if applicable.[11] |
| Unexpected color of the reaction mixture or isolated product. | 1. Formation of an incorrect complex or coordination of the solvent. 2. Change in the metal's oxidation state. 3. Decomposition of the complex.[11] | 1. Verify the purity of your starting materials and ensure the reaction setup is free of contaminants. 2. If oxidation is suspected, perform the reaction under a strict inert atmosphere.[11] 3. If the color fades over time, this suggests instability.[11] Consider immediate characterization after isolation and storing the complex under inert gas and protected from light. |
| The isolated complex is an intractable oil or difficult to crystallize. | 1. Presence of impurities. 2. The complex may be inherently non-crystalline. | 1. Attempt purification using alternative methods such as column chromatography on alumina (which is often preferred over silica gel for basic complexes) or precipitation from a concentrated solution by adding a non-solvent.[11] 2. If the complex is an oil, try triturating with a non-polar solvent to induce solidification. |
| Decomposition of the complex during purification by column chromatography. | 1. The complex is unstable on the stationary phase (e.g., silica gel or alumina). | 1. Before attempting column chromatography, perform a stability test on a TLC plate.[11] 2. If decomposition is observed, consider alternative purification methods like recrystallization or washing with appropriate solvents. If the product precipitates in high purity, extensive washing might be sufficient.[11] |
| The NMR spectrum of the isolated complex is broad or shows multiple species. | 1. The complex is undergoing dynamic processes in solution (e.g., ligand exchange). 2. The presence of paramagnetic species. 3. The complex is not fully dissolved or is aggregated. | 1. Acquire spectra at different temperatures (variable temperature NMR) to see if the peaks sharpen or coalesce. 2. If the metal is paramagnetic, broad peaks are expected. Consider alternative characterization techniques like EPR spectroscopy. 3. Ensure the sample is fully dissolved and try different deuterated solvents. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for enhancing the stability of your this compound metal complexes.
Protocol 1: Synthesis and Handling of Air-Sensitive Complexes using a Schlenk Line
This protocol outlines the general procedure for synthesizing a metal complex under an inert atmosphere.
Objective: To prevent the decomposition of the complex due to exposure to air and moisture.[6]
Materials:
-
Schlenk flasks and other appropriate glassware, oven-dried overnight at >120 °C.[9]
-
Double manifold Schlenk line with a vacuum pump and a source of high-purity inert gas (Nitrogen or Argon).
-
Septa, cannulas (double-tipped needles), and syringes.[9]
-
Dry, degassed solvents.
Procedure:
-
Glassware Preparation: Assemble the hot glassware from the oven and immediately flush with a stream of dry inert gas.[9] Apply a thin layer of grease to all ground-glass joints.
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air from the vessel.
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids: Use a syringe to add liquid reagents through a septum. For larger volumes or air-sensitive liquids, use a cannula transfer technique.
-
-
Reaction: Conduct the reaction under a slight positive pressure of inert gas, vented through an oil bubbler.[9]
-
Work-up and Isolation: Perform all subsequent steps (e.g., filtration, washing) using Schlenk techniques. For filtration, a Schlenk filter stick or a filter cannula can be used.
-
Storage: Store the final product in a sealed Schlenk flask or in an ampoule under an inert atmosphere, preferably in a freezer and protected from light.[6]
Protocol 2: Solvent Degassing
Objective: To remove dissolved oxygen and other gases from solvents that can react with sensitive complexes.
Method A: Freeze-Pump-Thaw (for non-volatile solvents)
-
Place the solvent in a Schlenk flask and freeze it using a cold bath (e.g., liquid nitrogen).
-
Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[6] After the final cycle, backfill the flask with an inert gas.
Method B: Sparging (for larger volumes)
-
Insert a long needle or a gas dispersion tube connected to an inert gas line into the solvent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes. This method is less effective at removing all dissolved gas compared to freeze-pump-thaw but is often sufficient for many applications.
Section 4: Visualizing Stability Concepts
Diagram 1: Chelate Effect and Enhanced Stability
This diagram illustrates how a bidentate ligand like this compound forms a more stable complex compared to two monodentate ligands.
Caption: Chelate effect enhancing complex stability.
Diagram 2: Troubleshooting Workflow for Unstable Complexes
This workflow provides a logical sequence of steps to diagnose and address instability issues.
Caption: Troubleshooting workflow for complex instability.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Benchchem. Troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands.
- MIT. Handling air-sensitive reagents AL-134.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
- Scholar Commons. Coordination Chemistry Of Carboranes And Furan Ligands On Transition Metal Cluster Complexes.
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Inorganic Chemistry I Class Notes. Stability and Formation of Coordination Compounds.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ResearchGate. (2025). Organometallic compounds of furan, thiophene, and their benzannulated derivatives.
- ResearchGate. (2019). Synthesis and characterization of metal complexes of a n-(furan-2-ylmethylidene)- pyrazine-2-carboxamide schiff base.
- PubMed. (2022). Ligand as Buffer for Improving Chemical Stability of Coordination Polymers.
- PubMed. (2017). Recent Advances in Conjugated Furans.
- Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.
- Unacademy. Stability of Complexes.
- SciSpace. Stability Constants of Metal Complexes in Solution.
- Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation.
- Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
- SciSpace. Pyridine: A Useful Ligand in Transition Metal Complexes.
- PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces.
- MDPI. Chelating Extractants for Metals.
- ACS Publications. (2014). [Silver(I)(Pyridine-Containing Ligand)] Complexes As Unusual Catalysts for A3-Coupling Reactions.
- ResearchGate. (2025). Metal complex catalysis in a synthesis of pyridine bases.
Sources
- 1. Recent Advances in Conjugated Furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Stability of Complexes [unacademy.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Furan-2-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount. It serves as the bedrock for ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and their intermediates. This guide offers a comprehensive comparison of analytical methodologies for the validation of 2-(Furan-2-ylmethyl)pyridine , a heterocyclic compound of interest in medicinal chemistry.
While specific validated methods for this compound are not extensively published, this document synthesizes established analytical principles for structurally related furan and pyridine derivatives to propose a robust validation strategy. We will explore the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative analysis of their performance characteristics. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]
The Imperative of Method Validation
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[5][6] This involves a series of experiments to evaluate the method's performance, ensuring that it is reliable, reproducible, and accurate for the routine analysis of this compound. The core parameters for validation, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[7][8]
Workflow for Analytical Method Validation
A systematic approach to validation is crucial for establishing a well-characterized and reliable analytical method. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: A generalized workflow for the validation of an analytical method, from initial development to routine implementation.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice of analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity profiling). For a semi-volatile compound like this compound, both HPLC and GC are viable options.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Specificity | Good. Can be enhanced with photodiode array (PDA) detection for peak purity analysis. | Excellent. Mass spectral data provides unequivocal identification of the analyte and impurities. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.5% | < 5.0% |
| Limit of Quantitation (LOQ) | ng-range | pg to ng-range |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and flow rate. | Sensitive to changes in temperature ramp, gas flow rate, and injection volume. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar or non-volatile impurities. Headspace or SPME for volatile impurities. |
Caption: Comparison of typical performance attributes between HPLC-UV and GC-MS methods for the analysis of organic compounds.
Recommended Analytical Approaches
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity and Assay
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution and accuracy.[9] A reversed-phase HPLC method is recommended for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, as pyridine derivatives typically exhibit strong absorbance in this region.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the range. | Correlation coefficient (R²) > 0.999. |
| Accuracy | Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, with different analysts. | RSD < 1.5% for repeatability. Overall RSD < 2.0% for intermediate precision. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay. |
| Robustness | Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters remain within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Trace Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities and for quantifying trace-level contaminants. For the analysis of furan and its derivatives, headspace (HS) or solid-phase microextraction (SPME) coupled with GC-MS is often employed to enhance sensitivity.[10][11][12]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: Optimized to achieve good separation of the analyte from potential impurities. A starting point could be an initial temperature of 50°C, ramped to 250°C.
-
MS Detection: Electron ionization (EI) with full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable volatile solvent (e.g., methanol, dichloromethane). For trace analysis, consider headspace or SPME.
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank and spiked samples. Confirm peak identity by mass spectrum. | No interfering peaks at the retention time and m/z of the analyte. |
| Linearity | Analyze at least five concentrations. | Correlation coefficient (R²) > 0.995. |
| Accuracy | Recovery studies on spiked matrix. | Mean recovery between 95.0% and 105.0%. |
| Precision | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days/instruments. | RSD < 5.0% for repeatability. Overall RSD < 10% for intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or from the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Vary parameters like injector temperature, oven temperature ramp, and carrier gas flow. | Minimal impact on peak area and retention time. |
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, the demonstration of specificity, linearity, and precision can infer accuracy in some cases.
Caption: Interdependencies of key analytical method validation parameters.
Conclusion
For the comprehensive analysis of this compound, a dual-method approach is recommended. An HPLC-UV method serves as a robust and reliable primary technique for purity assessment and assay determination in routine quality control. Complementing this, a GC-MS method provides superior specificity and sensitivity, making it ideal for impurity identification and the quantification of trace-level volatile impurities.
The validation of these methods must be conducted in accordance with international guidelines to ensure data integrity and regulatory acceptance. The experimental protocols and acceptance criteria provided in this guide offer a solid foundation for developing and validating analytical methods that are fit for their intended purpose, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- Comparative Guide to Analytical Methods for the Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Synthesis. (n.d.). Benchchem.
- An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. (2015). PubMed.
- Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022). Restek.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Rapid determination of furan in heated foodstuff by isotope dilution solid phase micro-extraction-gas chromatography-mass spectrometry (SPME-GC-MS). (n.d.). ResearchGate.
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 106584-05-8|this compound|BLD Pharm [bldpharm.com]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. 2-((Furan-2-ylmethyl)thio)pyridine | C10H9NOS | CID 29933350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. 2-(furan-2-yl)pyridine - C9H7NO | CSSB00000086183 [chem-space.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Furan-2-ylmethyl)pyridine and Other Key Pyridine-Based Ligands in Coordination Chemistry and Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-based ligands are cornerstones in the fields of coordination chemistry and homogeneous catalysis, offering a rich playground of electronic and steric tunability. This guide provides an in-depth comparative study of 2-(Furan-2-ylmethyl)pyridine alongside three archetypal pyridine ligands: the monodentate 2-picoline, the bidentate 2,2'-bipyridine, and the tridentate 2,2':6',2''-terpyridine. We will delve into the synthesis, coordination behavior, and catalytic applications of these ligands, supported by experimental data and detailed protocols. While extensive data exists for the benchmark ligands, this guide also highlights the potential of this compound as a ligand with unique hemilabile properties, underscoring the need for further experimental exploration to fully unlock its catalytic promise.
Introduction: The Versatility of Pyridine Ligands
The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block for a vast array of ligands used in coordination chemistry. The nitrogen lone pair provides a strong σ-donating site for metal coordination, while the π-system of the aromatic ring can participate in π-accepting interactions. This electronic versatility, coupled with the potential for steric modification, allows for the fine-tuning of the properties of the resulting metal complexes, influencing their stability, reactivity, and catalytic activity.[1]
This guide focuses on a comparative analysis of four distinct pyridine-based ligands, each representing a different class of coordination behavior:
-
2-Picoline (2-methylpyridine): A simple monodentate ligand, offering a baseline for understanding the fundamental interactions of a pyridine ring with a metal center.
-
2,2'-Bipyridine (bpy): A classic bidentate chelating ligand, known for forming stable 5-membered rings with metal ions, leading to its widespread use in catalysis and materials science.
-
2,2':6',2''-Terpyridine (tpy): A tridentate pincer-type ligand that forms two fused 5-membered chelate rings, imparting high stability and well-defined geometry to its metal complexes.[2][3]
-
This compound: A potentially hemilabile bidentate ligand, where the furan ring's oxygen atom could offer a weaker, secondary coordination site, leading to unique reactivity.
The following sections will provide a detailed examination of each ligand, including their synthesis, structural characteristics of their metal complexes, and their performance in key catalytic transformations.
Ligand Synthesis: Building the Molecular Scaffolds
The accessibility and scalability of ligand synthesis are crucial for their practical application. Here, we present representative experimental protocols for the synthesis of the four ligands.
Synthesis of 2-Picoline
2-Picoline is commercially available but can also be synthesized through various methods. One common industrial approach involves the condensation of acetaldehyde and ammonia over an oxide catalyst.[4] A laboratory-scale flow synthesis has also been reported.[4]
Experimental Protocol: Flow Synthesis of 2-Methylpyridines [4]
-
A continuous flow system is assembled using a pumping module to pass a solution of the starting pyridine derivative in 1-propanol through a stainless-steel column packed with Raney® nickel.
-
The catalyst column is heated to >180 °C in a sand bath.
-
A 0.05 M solution of the pyridine in 1-propanol is introduced into the reaction stream at a flow rate of 0.1 mL/min.
-
The product is collected after elution from the column, and the solvent is removed by evaporation to yield the 2-methylpyridine derivative.
Synthesis of 2,2'-Bipyridine
The synthesis of 2,2'-bipyridine often involves the coupling of two pyridine rings. While various methods exist, this section does not detail a specific protocol due to the ready commercial availability of this fundamental ligand.
Synthesis of 2,2':6',2''-Terpyridine
Terpyridine synthesis can be achieved through several routes, including the Kröhnke reaction. This method involves the reaction of 2-acetylpyridine with a suitable aldehyde.[5]
Synthesis of this compound
While direct, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, its synthesis can be envisioned through established synthetic transformations. One plausible route involves the nucleophilic attack of a (pyridin-2-ylmethyl)lithium reagent on a suitable furan precursor. A similar strategy has been successfully employed in the synthesis of meso-(pyridin-2-ylmethyl)porphyrins.[6]
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Coordination Chemistry: A Structural Perspective
The coordination behavior of a ligand dictates the geometry and electronic properties of its metal complexes, which in turn governs their catalytic activity.
2-Picoline: The Monodentate Benchmark
As a monodentate ligand, 2-picoline coordinates to a metal center through its nitrogen atom. The methyl group at the 2-position introduces some steric hindrance compared to unsubstituted pyridine, which can influence the number of ligands that can coordinate to a metal center and the stability of the resulting complex.
2,2'-Bipyridine and 2,2':6',2''-Terpyridine: The Chelate Effect
2,2'-Bipyridine and 2,2':6',2''-terpyridine are classic examples of chelating ligands, forming stable five-membered rings with metal ions. This chelate effect leads to significantly more stable complexes compared to those formed with an equivalent number of monodentate ligands like 2-picoline. The rigid, planar structures of these ligands impose well-defined geometries on the resulting metal complexes, which is often crucial for their catalytic function.[7]
This compound: A Ligand with Hemilabile Potential
This compound is an intriguing ligand that can be expected to act as a bidentate N,O-donor. The pyridine nitrogen would serve as the primary, strong coordination site, while the furan oxygen could act as a weaker, secondary donor. This disparity in donor strength could lead to "hemilabile" behavior, where the furan oxygen can reversibly bind and dissociate from the metal center. This dynamic behavior can open up a vacant coordination site during a catalytic cycle, facilitating substrate binding and subsequent transformation.
Comparative Performance in Catalysis
The true test of a ligand's utility lies in its performance in catalytic applications. Here, we compare the known catalytic activities of the benchmark ligands and discuss the potential of this compound in two important classes of catalytic reactions: palladium-catalyzed cross-coupling and manganese-catalyzed oxidation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the palladium catalyst.
General Experimental Protocol for Suzuki-Miyaura Coupling [9]
-
To a reaction vessel charged with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the pyridine ligand (1-10 mol%).
-
Add the solvent (e.g., toluene, dioxane, or a water/organic solvent mixture).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Performance Comparison:
| Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield | Citation(s) |
| 2-Picoline | 2-5 | 80-110 °C, Toluene | Moderate to Good | [2] |
| 2,2'-Bipyridine | 1-3 | 80-100 °C, DMF/Water | Good to Excellent | [10] |
| 2,2':6',2''-Terpyridine | 0.5-2 | 100-120 °C, Toluene | Good to Excellent | [2][3] |
| This compound | N/A | N/A | Data not available |
Analysis:
-
2-Picoline: As a monodentate ligand, it can facilitate Suzuki-Miyaura couplings, but generally requires higher catalyst loadings and may not be as effective for challenging substrates compared to chelating ligands.
-
2,2'-Bipyridine and 2,2':6',2''-Terpyridine: The strong chelation of these ligands stabilizes the palladium center, leading to more robust and efficient catalysts that can operate at lower loadings and often provide higher yields.
-
This compound: The potential hemilability of this ligand could offer advantages. The dissociation of the furan oxygen could create a vacant coordination site on the palladium center, which is often a key step in the catalytic cycle for substrate association. This could potentially lead to a highly active catalyst, but experimental validation is required.
Manganese-Catalyzed Oxidation
Manganese complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of manganese. The ligand plays a crucial role in tuning the redox potential of the manganese center and stabilizing reactive intermediates.
General Experimental Protocol for Alkene Epoxidation [11]
-
In a round-bottom flask, dissolve the alkene (1.0 mmol), the manganese salt (e.g., Mn(OAc)₂, 1-5 mol%), and the pyridine ligand (1-10 mol%) in a suitable solvent (e.g., acetonitrile or methanol).
-
Add the oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 1.1-1.5 mmol) dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite).
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Essential components for a manganese-catalyzed alkene epoxidation.
Performance Comparison:
| Ligand | Catalyst Loading (mol%) | Oxidant | Yield | Citation(s) |
| 2-Picoline | 2-10 | H₂O₂ | Moderate | [11] |
| 2,2'-Bipyridine | 1-5 | H₂O₂ | Good | [12] |
| 2,2':6',2''-Terpyridine | 0.5-2 | H₂O₂ | Good to Excellent | [13] |
| This compound | N/A | N/A | Data not available |
Analysis:
-
2-Picoline, 2,2'-Bipyridine, and 2,2':6',2''-Terpyridine: These ligands have been successfully employed in manganese-catalyzed oxidation reactions. The chelating ligands generally lead to more stable and selective catalysts.
-
This compound: The furan moiety in this ligand could be susceptible to oxidation under the reaction conditions, which could lead to catalyst deactivation. However, if the furan ring remains intact, its electronic properties could favorably influence the redox potential of the manganese center. Further research is needed to investigate the stability and catalytic activity of manganese complexes with this ligand in oxidation reactions.
Conclusion and Future Outlook
This comparative guide has highlighted the distinct characteristics of 2-picoline, 2,2'-bipyridine, and 2,2':6',2''-terpyridine as foundational ligands in coordination chemistry and catalysis. Their synthesis, coordination behavior, and catalytic performance are well-documented, providing a solid basis for ligand design and selection.
In contrast, This compound remains a ligand of significant untapped potential. Its predicted hemilabile nature offers an exciting avenue for the development of highly active catalysts. However, the current lack of comprehensive experimental data on its synthesis, coordination complexes, and catalytic performance presents a clear knowledge gap.
To fully assess the viability of this compound as a valuable addition to the ligand toolbox, the following experimental investigations are imperative:
-
Development and optimization of a robust synthetic protocol for this compound.
-
Synthesis and structural characterization (including X-ray crystallography) of its coordination complexes with various transition metals (e.g., Pd, Cu, Mn, Fe).
-
Systematic evaluation of the catalytic performance of these complexes in a range of reactions, with direct comparison to benchmark ligands under identical conditions.
-
Mechanistic studies to probe the potential hemilabile behavior of the ligand and its impact on the catalytic cycle.
By addressing these research questions, the scientific community can unlock the full potential of this compound and further expand the rich and diverse field of pyridine-based ligand chemistry.
References
-
Pyridine and related ligands in transition metal homogeneous catalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link][1]
-
Gherghel, L., & Rybicka, B. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13477–13492. [Link][2]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link][10]
-
Husson, J. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(4), M2098. [Link][5]
-
Kee, T. P., & Busch, D. H. (2014). Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam. Journal of Coordination Chemistry, 67(13), 2236-2253. [Link][12]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link][10]
-
Snavely, F. A., & Yoder, C. H. (1971). The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education, 48(11), 763. [Link][14]
-
Suzuki Coupling. (2025, March 29). YouTube. Retrieved January 14, 2026, from [Link][9]
-
Transition metal pyridine complexes. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link][15]
-
(2016, September 30). dtic.mil. Retrieved January 14, 2026, from [Link][16]
-
(2021, January 4). nih.gov. Retrieved January 14, 2026, from [Link][17]
-
Ahrens, S., & Strassner, T. (2024). A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. Catalysis Science & Technology, 14(5), 1235-1241. [Link][11]
-
(2024, December 5). acs.org. Retrieved January 14, 2026, from [Link][18]
-
Kruger, T., & et al. (2019). Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well-Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films. Chemistry – A European Journal, 25(47), 11096-11107. [Link][13]
-
(n.d.). semanticscholar.org. Retrieved January 14, 2026, from [Link][13]
-
(n.d.). nih.gov. Retrieved January 14, 2026, from [Link][19]
-
(2023, October 10). nih.gov. Retrieved January 14, 2026, from [Link][20]
-
D'Angelo, A. M., & et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15805. [Link][4]
-
(n.d.). mdpi.com. Retrieved January 14, 2026, from [Link][21]
-
Le Gac, S., & et al. (2018). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 21(11-12), 1057-1064. [Link][6]
-
(2023, October 4). jscimedcentral.com. Retrieved January 14, 2026, from [Link][22]
-
Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link][8]
-
(n.d.). mdpi.com. Retrieved January 14, 2026, from [Link][23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-((Furan-2-ylmethyl)thio)pyridine | C10H9NOS | CID 29933350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 12. Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well‐Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. d-nb.info [d-nb.info]
- 17. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 20. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 106584-05-8|this compound|BLD Pharm [bldpharm.com]
- 22. jscimedcentral.com [jscimedcentral.com]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Furan Detection Methods
Introduction: The Imperative for Accurate Furan Detection
Furan, a volatile and lipophilic heterocyclic organic compound, is a known process contaminant that forms during the thermal treatment of foods and pharmaceutical ingredients.[1][2] Its prevalence in a wide array of consumer products, from canned goods and coffee to baby food, is a significant public health concern.[3][4] The International Agency for Research on Cancer (IARC) classifies furan as "possibly carcinogenic to humans" (Group 2B), primarily based on animal studies demonstrating hepatotoxicity and carcinogenicity.[2][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), actively monitor furan levels in the food supply, underscoring the need for robust, sensitive, and reliable analytical methods.[3][6][7]
The formation of furan is complex, arising from multiple chemical pathways, including the thermal degradation of carbohydrates (via the Maillard reaction), amino acids, polyunsaturated fatty acids, and the oxidation of ascorbic acid.[8][9][10] This variety of precursors means furan can be present in diverse and complex matrices, posing a significant analytical challenge. For researchers and professionals in drug development and food safety, selecting and validating an appropriate detection method is not merely a procedural step; it is fundamental to ensuring consumer safety and product integrity.
This guide provides an in-depth comparison of the principal analytical techniques for furan detection. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare quantitative performance with supporting data, and provide the foundational knowledge required to establish a self-validating analytical system.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
For the trace-level analysis of a highly volatile compound like furan, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed method of choice, prized for its exceptional sensitivity and specificity.[2][11] The principle is twofold: the gas chromatograph separates volatile compounds in a sample based on their physicochemical properties, and the mass spectrometer provides definitive identification by fragmenting the eluted compounds and analyzing their characteristic mass-to-charge ratios.
The critical divergence in GC-MS methodologies lies not in the separation or detection, but in the sample introduction. The choice of technique to extract the volatile furan from a complex, often non-volatile, matrix is paramount to the method's success. We will compare the two primary approaches: Static Headspace (HS) and Headspace Solid-Phase Microextraction (SPME).
Static Headspace (HS) GC-MS
Static Headspace is a robust and widely adopted technique for volatiles analysis.[12] The underlying principle is elegant in its simplicity: a sample is sealed in a vial and heated to a specific temperature, allowing volatile analytes like furan to partition from the sample matrix (solid or liquid) into the gas phase (the headspace).[1][2] A portion of this gas is then automatically injected into the GC-MS system.
Causality Behind Experimental Choices:
-
Equilibration Temperature: This is a critical parameter. The temperature must be high enough to drive furan into the headspace for adequate sensitivity, but not so high as to induce de novo formation of furan from precursors in the sample, which would create a significant positive artifact.[13][14] Studies have shown that temperatures at or below 60°C are generally safe for a wide variety of food matrices, preventing artificial furan generation.[14][15]
-
Matrix Modification: For solid or viscous samples, dilution with water or a saline solution is common.[14] The addition of sodium chloride (NaCl) increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar compounds like furan, effectively "salting out" the analyte into the headspace and improving sensitivity.[1]
Trustworthiness through Internal Standards: To ensure the method is self-validating, a deuterated internal standard (d4-furan) is added to every sample before analysis.[14][16] Because d4-furan is chemically identical to native furan, it experiences the same matrix effects and partitioning behavior. By calculating the ratio of the native furan response to the d4-furan response, any variations in injection volume, instrument sensitivity, or matrix suppression are nullified, leading to highly accurate and reproducible quantification.
-
Sample Preparation: Transfer a 10 g portion of the liquid sample into a 20 mL headspace vial.[15]
-
Internal Standard Fortification: Spike the sample with a known concentration of d4-furan working standard (e.g., to achieve a final concentration of 20 ng/g).[1]
-
Matrix Modification: Add 4 g of NaCl to the vial to decrease the miscibility of furan in the aqueous matrix.[1]
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and aluminum crimp cap to prevent loss of the volatile analyte.
-
Equilibration: Place the vial in the headspace autosampler tray. Incubate at 60°C for 20-30 minutes to allow the sample to reach equilibrium.[13][14]
-
Injection: The autosampler will automatically inject a fixed volume (e.g., 1 mL) of the vial's headspace into the GC inlet.
-
GC Separation: Utilize a column suitable for volatile compounds (e.g., Elite-624 or PoraBOND Q) with a temperature program that ramps from approximately 40°C to 250°C.[13][17]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of furan (m/z 68) and d4-furan (m/z 72).[14][16]
-
Quantification: Construct a calibration curve by plotting the peak area ratio (furan/d4-furan) against the concentration ratio. The concentration of furan in the unknown sample is determined from this curve.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a more advanced sample preparation technique that offers enhanced sensitivity compared to static headspace.[2][9] It functions as a solvent-free extraction and concentration step. After the sample equilibrates in a sealed vial, a fiber coated with a sorbent material is exposed to the headspace. Volatile analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
Causality Behind Experimental Choices:
-
Fiber Chemistry: The choice of fiber coating is critical. For a broad range of volatile compounds like furan and its alkylated derivatives, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended due to its high affinity for small molecules.[5][9]
-
SPME Arrow: A recent innovation, the SPME Arrow, features a more robust design and a significantly larger volume of sorbent material compared to traditional fibers.[2] This larger capacity allows for the extraction of more analyte, resulting in a 2-fold or greater increase in instrumental response and improved sensitivity.[18]
Trustworthiness and Validation: The principles of using a d4-furan internal standard are equally, if not more, important in SPME. The efficiency of analyte adsorption can be influenced by competitive binding from other matrix volatiles. The internal standard co-extracts with the native analyte, ensuring that these matrix effects are accurately compensated for.
-
Sample Preparation: Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.
-
Dilution & Matrix Modification: Add 9 mL of a saturated NaCl solution to the vial.[5]
-
Internal Standard Fortification: Spike the sample with a known concentration of d4-furan working standard.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and aluminum crimp cap.
-
Equilibration & Extraction: Place the vial in the autosampler. Incubate at 35-50°C for 15 minutes to equilibrate.[5] Following equilibration, expose the CAR/PDMS SPME fiber (or SPME Arrow) to the headspace for 15-20 minutes with agitation to facilitate analyte adsorption.
-
Desorption: Retract the fiber and immediately transfer it to the GC inlet, heated to ~280°C, for thermal desorption for 1-2 minutes.[5][18]
-
GC Separation & MS Detection: Proceed with the same GC-MS conditions as described for the Static Headspace method.
-
Quantification: Use the same ratio-based quantification method with an internal standard.
Workflow Comparison: HS vs. SPME
The following diagram illustrates the key differences in the analytical workflows for Static Headspace and SPME.
Alternative and Complementary Methodologies
While GC-MS is the primary tool for furan analysis, other methods exist for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. It is typically paired with an ultraviolet (UV) or diode-array detector (DAD).
-
Applicability: Due to furan's high volatility, HPLC is not a suitable method for its direct analysis in food. However, it is a well-established technique for analyzing less volatile furan derivatives, such as furfural, in matrices like transformer oil, where they serve as indicators of insulation degradation.[19][20]
-
Performance: For the compounds it can analyze, HPLC is a robust technique. However, its sensitivity for furanic compounds is orders of magnitude lower than GC-MS, with limits of detection often in the μg/mL (ppm) range, compared to the ng/g (ppb) range achievable with GC-MS.[21]
Spectroscopic and Electrochemical Methods
-
Spectroscopic Analysis (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of furan and its derivatives.[22][23] They provide detailed information about a molecule's chemical structure but lack the sensitivity and selectivity required for trace-level quantification in complex matrices like food.
-
Electrochemical Sensors: This is an emerging area of research. These sensors operate by detecting the electrochemical oxidation or reduction of an analyte at a modified electrode surface.[24][25] While they hold promise for creating low-cost, portable, and rapid screening tools, their development for direct furan detection is still in its early stages.[26] Most current research focuses on furan derivatives, such as nitrofurans.[24]
Quantitative Performance: A Head-to-Head Comparison
The choice of method often hinges on the required sensitivity and the nature of the sample matrix. The following table summarizes typical performance data compiled from various validation studies.
| Parameter | Static Headspace (HS) GC-MS | HS-SPME GC-MS | HS-SPME Arrow GC-MS | HPLC-UV/DAD |
| Limit of Detection (LOD) | 0.1 - 5 ng/g | 0.01 - 0.78 ng/g[9][27] | 0.001 - 1.07 ng/g[9] | ~1 µg/mL (for derivatives)[21] |
| Limit of Quantification (LOQ) | 0.04 - 20 ng/g[9][21] | 0.04 - 2.60 ng/g[9][27] | 0.003 - 3.57 ng/g[9] | ~5 µg/mL (for derivatives)[21] |
| Precision (%RSD, Inter-day) | 4 - 20% | 2 - 8% | 4 - 20%[5] | 2 - 6% |
| Recovery (%) | 95 - 101% (matrix dependent)[13] | 77 - 111%[27] | 90 - 108%[9] | 89 - 100% (for derivatives)[28] |
| Key Advantages | Robust, reliable, less susceptible to matrix interference, good for high-concentration samples (e.g., coffee).[9][29] | High sensitivity, solvent-free extraction, suitable for low-concentration samples (e.g., baby food).[2][9] | Highest sensitivity, mechanically robust fiber, highest analyte throughput to the detector.[18] | Excellent for non-volatile derivatives, robust and widely available instrumentation. |
| Key Disadvantages | Lower sensitivity than SPME, potential for thermal artifact formation if not optimized.[12][29] | Fiber fragility, potential for competitive adsorption from matrix components.[29] | Higher initial cost for Arrow fibers and compatible autosampler. | Unsuitable for volatile furan, much lower sensitivity than GC-MS.[21] |
Ensuring Trustworthiness: The Logic of Self-Validating Systems
A protocol is only as reliable as its internal validation. For furan analysis, the standard addition method, combined with an internal standard, represents a powerful strategy for achieving unimpeachable accuracy, especially in novel or challenging matrices.
In this approach, the sample is split into several aliquots. One is analyzed as-is (fortified only with the internal standard), while the others are spiked with increasing, known amounts of a native furan standard.[15] A plot of the instrument response ratio versus the concentration of added furan yields a straight line. The absolute value of the x-intercept of this line reveals the endogenous concentration of furan in the original sample.[16] This method inherently corrects for any proportional matrix effects (suppression or enhancement) because the calibration curve is generated within the sample matrix itself.
Conclusion and Future Outlook
For the quantitative, cross-validated detection of furan in complex matrices relevant to food safety and drug development, GC-MS coupled with headspace sampling is the definitive gold standard.
-
Static Headspace (HS) GC-MS remains a highly robust and reliable workhorse, particularly for samples where furan concentrations are relatively high, such as coffee.
-
HS-SPME GC-MS offers superior sensitivity, making it the method of choice for trace-level analysis in challenging matrices like baby food. The advent of the SPME Arrow further enhances this sensitivity and improves laboratory workflow through its robust design.[18]
While alternative methods like HPLC and various spectroscopic techniques have their place, they are best suited for the analysis of non-volatile derivatives or for structural characterization, respectively. They do not possess the requisite sensitivity or selectivity for routine trace-level furan quantification. Looking forward, electrochemical sensors represent a promising frontier, with the potential to one day provide rapid, on-site screening capabilities, though significant development is still required.
Ultimately, the selection of a furan detection method must be guided by the specific analytical question, the sample matrix, and the required level of sensitivity. By understanding the causality behind the protocols and implementing self-validating systems using internal standards and standard addition, researchers can ensure the highest degree of scientific integrity and trustworthiness in their results.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). National Institutes of Health (NIH). [Link]
-
Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. [Link]
-
Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (2019). Journal of Separation Science. [Link]
-
Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. [Link]
-
Origin and mechanistic pathways of formation of the parent furan--a food toxicant. (2004). Journal of Agricultural and Food Chemistry. [Link]
-
New approach to estimate furan contents in transformer oil using spectroscopic analysis. (2012). IEEE Xplore. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]
-
Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022). Restek. [Link]
-
Determination of Furan in Foods. (2006). U.S. Food & Drug Administration (FDA). [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Furan in Thermally Processed Foods - A Review. (2015). PubMed Central, National Institutes of Health (NIH). [Link]
-
Questions and Answers on the Occurrence of Furan in Food. (2018). U.S. Food & Drug Administration (FDA). [Link]
-
Different pathways of formation of furan mainly from thermal degradation... ResearchGate. [Link]
-
Analysis of furan in food. Agilent. [Link]
-
The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]
-
Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019. (2019). Government of Canada. [Link]
-
Furanic Compound Analysis and its relation to paper Insulation Ageing. (2021). EA Technology. [Link]
-
Exploratory Data on Furan in Food. (2017). U.S. Food & Drug Administration (FDA). [Link]
-
Electrochemical determination of nitrofuran residues at gold nanoparticles/graphene modified thin film gold electrode. (2025). ResearchGate. [Link]
-
New EU Recommendation on monitoring the presence of furan and alkylfurans in food. (2022). AGROLAB. [Link]
-
SAFE Position Paper on EFSA Mandate on Furan and Methylfuran in Food. Safe Food Advocacy Europe. [Link]
-
EFSA confirms health concerns of Furan in Food. Institute of Food Science and Technology. [Link]
-
Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. (2024). MDPI. [Link]
-
Furan and Julolidine-Based “Turn-on” Fluorescence Chemosensor for Detection of F− in a Near-Perfect Aqueous Solution. ResearchGate. [Link]
-
Electrochemical Sensors and Biosensors for the Determination of Food Nutritional and Bioactive Compounds: Recent Advances. (2021). MDPI. [Link]
-
Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor for Detection of F- in a Near-Perfect Aqueous Solution. (2017). PubMed. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 7. EFSA confirms health concerns of Furan in Food | Institute of Food Science and Technology [ifst.org]
- 8. Origin and mechanistic pathways of formation of the parent furan--a food toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. fda.gov [fda.gov]
- 16. gcms.cz [gcms.cz]
- 17. agilent.com [agilent.com]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 19. New approach to estimate furan contents in transformer oil using spectroscopic analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. Furanic Compound Analysis and its relation to paper Insulation Ageing | EA Technology Americas [eatechnology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Electrochemical Sensors and Biosensors for the Determination of Food Nutritional and Bioactive Compounds: Recent Advances [mdpi.com]
- 26. Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review | MDPI [mdpi.com]
- 27. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
"comparing the catalytic activity of different 2-(Furan-2-ylmethyl)pyridine complexes"
An In-Depth Guide to the Catalytic Performance of 2-(Furan-2-ylmethyl)pyridine Complexes
Introduction: The Versatility of this compound Ligands in Catalysis
In the vast landscape of coordination chemistry, the design of effective ligands is paramount to developing novel catalysts. This compound, a bidentate ligand featuring both a pyridine and a furan ring, has emerged as a versatile scaffold for coordinating with a wide array of transition metals. This unique structure, with its distinct electronic and steric properties, allows for the fine-tuning of the resulting metal complexes, making them promising candidates for various catalytic applications. These complexes have shown potential in critical chemical transformations, including oxidation, polymerization, and cross-coupling reactions.
This guide provides a comparative analysis of the catalytic activity of different this compound complexes. As a senior application scientist, the objective is to offer not just data, but a deeper understanding of the structure-activity relationships that govern their performance. We will delve into key performance indicators, examine their effectiveness in different reaction types with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
Understanding Catalytic Efficiency: Key Performance Metrics
To objectively compare the efficacy of different catalysts, a standardized set of metrics is essential. These indicators provide quantitative measures of a catalyst's speed, longevity, and precision.
-
Turnover Number (TON): This metric represents the total number of substrate molecules that one molecule of the catalyst can convert into the desired product before it becomes inactive.[1][2][3] A higher TON signifies a more robust and stable catalyst. In an ideal scenario, a catalyst would have an infinite turnover number, but in practice, deactivation occurs over time.[3]
-
Turnover Frequency (TOF): Defined as the number of turnovers per unit of time, TOF is a measure of the catalyst's speed or efficiency.[1][2] It is a crucial parameter for industrial applications where reaction rates are critical. For most industrial processes, TOF values range from 10⁻² to 10² s⁻¹.[3]
-
Yield (%): This is the percentage of the desired product obtained relative to the theoretical maximum. It is a straightforward measure of the overall effectiveness of the reaction.
-
Selectivity (%): In reactions where multiple products can be formed, selectivity measures the ratio of the desired product to all other products. High selectivity is crucial for minimizing waste and simplifying purification processes.
Comparative Catalytic Performance
The catalytic behavior of this compound complexes is highly dependent on the central metal ion and the specific reaction conditions. Below, we compare their performance across several important classes of chemical reactions.
Oxidation Reactions
The selective oxidation of alcohols and aldehydes is a fundamental transformation in organic synthesis. This compound complexes, particularly with metals like Vanadium and Ruthenium, have been explored for these reactions. A key application is the conversion of biomass-derived molecules like 5-hydroxymethylfurfural (HMF) into value-added chemicals such as 2,5-diformylfuran (DFF).[4]
| Metal Center | Substrate | Oxidant | TON | TOF (h⁻¹) | Yield (%) | Selectivity (%) | Conditions | Reference |
| Vanadyl | 5-HMF | O₂ | - | - | up to 82% (conversion) | 99% (DFF) | 130 °C, Toluene | [5] |
| Ruthenium | 5-HMF | O₂ | >100 | ~25 | 96% | >97% (DFF) | 110 °C, 20 bar O₂, Toluene | [4] |
| Iron(II) | Thioanisole | H₂O₂ | >100 | ~120 | >99% | >99% (Sulfoxide) | Room Temp, Acetonitrile | [6] |
Analysis: Vanadyl-pyridine complexes demonstrate excellent selectivity in HMF oxidation.[5] Ruthenium-based catalysts, particularly on carbon supports, show high conversion and yield under pressure.[4] The choice of metal significantly impacts the reaction pathway. For instance, Iron(II) complexes with related pyridine-substituted ligands have shown high efficiency in the selective sulfoxidation of thioanisole using a mild oxidant like hydrogen peroxide.[6] The electronic properties of the metal center, modulated by the pyridine-furan ligand, are critical in activating the oxidant and substrate.
Polymerization Reactions
Cobalt and Palladium complexes bearing pyridine-based ligands are known to be effective catalysts for diene polymerization, producing polymers with specific microstructures.[7] The steric and electronic environment created by the this compound ligand can influence the coordination of the monomer, thereby controlling the polymer's properties.
| Metal Center | Monomer | Co-catalyst | TON | TOF (g mol⁻¹ h⁻¹) | Yield (%) | Selectivity | Conditions | Reference |
| Cobalt(II) | Isoprene | AlClEt₂ | - | up to 16.3 x 10⁵ | >95% | cis-1,4-enriched | 25 °C, Toluene | [7] |
| Palladium(II) | Methyl Methacrylate | - | - | - | 85% | - | 80 °C, Toluene | [8] |
Analysis: Cobalt complexes activated by ethylaluminum dichloride (AlClEt₂) exhibit extremely high activity in isoprene polymerization, leading to polyisoprene with high molecular weights and a preference for the cis-1,4 microstructure.[7] Palladium(II) complexes have demonstrated good yields in the polymerization of methyl methacrylate.[8] The ligand structure plays a crucial role in stabilizing the active catalytic species and influencing the stereochemistry of the polymer chain.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds.[9][10] The efficiency of these reactions often hinges on the ligand's ability to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. 2-pyridyl organometallics can be challenging coupling partners, making the development of effective ligand systems crucial.[11]
| Metal Center | Reaction Type | Substrates | TON | TOF (h⁻¹) | Yield (%) | Conditions | Reference |
| Palladium(0) | Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acids | - | - | 60-85% | K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | [9][10] |
| Palladium(II) | Sonogashira | Bromo-functionalized Ru(II) complex + Alkyne | - | - | >95% | CuI, Diisopropylamine | [12] |
Analysis: Palladium complexes are highly effective for Suzuki cross-coupling reactions involving functionalized pyridines, providing moderate to good yields with a variety of arylboronic acids.[9][10] The reaction tolerates a wide range of functional groups. Furthermore, related pyridine-based complexes have been used in "chemistry-on-the-complex" strategies, where cross-coupling reactions are performed on a pre-formed metal complex to build larger molecular architectures, demonstrating the robustness of these catalytic systems.[12]
Visualizing the Fundamentals
To better understand the components and processes discussed, the following diagrams illustrate the general structure of these complexes, a simplified catalytic cycle, and the typical workflow for catalyst evaluation.
Caption: General structure of a this compound metal complex.
Caption: A simplified catalytic cycle showing key stages.
Caption: Experimental workflow for catalyst screening and evaluation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail standardized procedures for the synthesis and evaluation of these catalytic complexes.
Protocol 1: Synthesis of a Representative Metal(II) Complex
This protocol describes a general method for synthesizing a metal(II) chloride complex with this compound, adaptable for various transition metals like Ni(II), Cu(II), or Co(II).[13]
Materials:
-
This compound (1 equivalent)
-
Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O) (1 equivalent)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Solution: Dissolve 1 equivalent of this compound in a minimal amount of warm anhydrous ethanol in a round-bottom flask. Stir until fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve 1 equivalent of the metal(II) chloride hexahydrate in anhydrous ethanol.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or precipitation should be observed, indicating complex formation.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting complex under vacuum.
-
Characterization: Confirm the structure and purity of the complex using techniques such as FT-IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Protocol 2: General Procedure for Evaluating Catalytic Performance
This protocol outlines a typical batch reactor experiment to assess the catalytic activity of a synthesized complex in a model oxidation reaction.[14][15]
Materials:
-
Synthesized catalyst
-
Substrate (e.g., thioanisole)
-
Oxidant (e.g., 30% H₂O₂)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., sealed vial or Schlenk tube)
-
Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., FID)
Procedure:
-
Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the synthesized catalyst (e.g., 0.1-1 mol%), the substrate (1 equivalent), the solvent, and the internal standard.
-
Initiation: Place the vessel in a temperature-controlled bath (e.g., oil bath) and begin stirring. Allow the mixture to reach the desired reaction temperature.
-
Reaction Start: Add the oxidant (e.g., 1.1-1.5 equivalents) to the reaction mixture to initiate the catalysis. Start timing the reaction immediately.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the aliquot immediately (e.g., by diluting with a solvent and passing through a short plug of silica) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC). The internal standard allows for the accurate quantification of both the remaining substrate and the formed product(s).
-
Calculation:
-
Calculate the conversion (%) based on the amount of substrate consumed.
-
Calculate the yield (%) of the desired product based on the initial amount of substrate.
-
Calculate the selectivity (%) by dividing the yield of the desired product by the conversion.
-
From the conversion over time, calculate the Turnover Frequency (TOF) , typically from the initial linear rate of the reaction.
-
The Turnover Number (TON) can be determined at the end of the reaction or when the catalyst deactivates.
-
Conclusion and Future Outlook
The family of this compound complexes represents a highly tunable and effective class of catalysts. The comparative data clearly indicate that the choice of the metal center is the primary determinant of catalytic function, dictating whether the complex is best suited for oxidation, polymerization, or cross-coupling reactions. The ligand itself provides a stable coordination environment that can be further modified to fine-tune reactivity and selectivity.
Future research should focus on immobilizing these complexes on solid supports to enhance recyclability, a key factor for industrial viability. Additionally, detailed mechanistic studies, combining kinetic analysis with computational modeling, will be instrumental in rationally designing next-generation catalysts with even greater activity and selectivity for targeted chemical transformations. This guide serves as a foundational resource for researchers aiming to harness the catalytic potential of these versatile complexes.
References
-
Catalysis - Chemistry LibreTexts. (2022). [Link]
-
Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles . ACS Catalysis, 2(12), 2787–2794. [Link]
-
Turnover number - Wikipedia. [Link]
-
Quora. (2017). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction? [Link]
-
ResearchGate. Catalyst performance evaluation experimental protocols . [Link]
-
Boudart, M. (1995). Turnover Rates in Heterogeneous Catalysis . Chemical Reviews, 95(3), 661–666. [Link]
-
Catalyst Performance Assessment . [Link]
-
Bej, S. K., et al. (2004). Performance Evaluation of Hydroprocessing Catalysts—A Review of Experimental Techniques . Catalysis Reviews, 46(3-4), 299-389. [Link]
-
Perez, M., et al. (2019). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst . ChemCatChem, 11(24), 6099-6105. [Link]
-
Mallikarjunaswamy, C., & Sekhar, E. V. (2018). synthesis and characterization of metal complexes of a n-(furan-2-ylmethylidene)- pyrazine-2-carboxamide schiff base . International Research Journal of Pharmacy, 9(7), 140-143. [Link]
-
Carlini, C., et al. (2004). Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate . Applied Catalysis A: General, 275(1-2), 111-118. [Link]
-
Al-Majid, A. M., et al. (2021). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization . Applied Organometallic Chemistry, 35(11), e6413. [Link]
-
Le Cabellec, F., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations . Chemistry – A European Journal, 25(63), 14279-14298. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) . JSM Chemistry, 10(1), 1063. [Link]
-
Zhang, L., et al. (2023). Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization . Polymers, 15(24), 4646. [Link]
-
Zippel, T., et al. (2023). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads . Inorganic Chemistry, 62(35), 14194–14205. [Link]
-
England, J., et al. (2019). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide . Dalton Transactions, 48(12), 3891-3903. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine . Molecules, 22(2), 190. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules, 22(2), 190. [Link]
-
Balakrishnan, M., et al. (2018). Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity . ChemSusChem, 11(18), 3209-3217. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Turnover number - Wikipedia [en.wikipedia.org]
- 4. Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 14. researchgate.net [researchgate.net]
- 15. idc-online.com [idc-online.com]
A Comparative Guide to the Spectroscopic Properties of 2-(Furan-2-ylmethyl)pyridine Derivatives
This guide provides an in-depth comparison of the key spectroscopic characteristics of 2-(furan-2-ylmethyl)pyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the subtle yet significant shifts in spectroscopic signatures with structural modifications, researchers can accelerate compound identification, structural elucidation, and the development of novel chemical entities.
Introduction: The Structural Significance of the this compound Scaffold
The this compound scaffold, which features a furan ring linked to a pyridine ring via a methylene bridge, is a prevalent motif in medicinal chemistry and materials science. The unique electronic properties and conformational flexibility of this scaffold make it a valuable building block for designing compounds with diverse biological activities and material properties. Accurate and efficient characterization of these molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the expected and observed spectroscopic data for the parent compound and its derivatives, providing a framework for their unambiguous identification.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
A. Predicted ¹H and ¹³C NMR Spectral Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 2-((5-Methylfuran-2-yl)methyl)pyridine (Predicted) | Rationale for Predicted Shifts & Multiplicity |
| H6 (Py) | ~8.5 (d) | ~8.4 (d) | The proton α to the pyridine nitrogen is the most deshielded. |
| H3, H4, H5 (Py) | ~7.1-7.6 (m) | ~7.0-7.5 (m) | A complex multiplet for the remaining pyridine protons. |
| H5' (Fu) | ~7.3 (d) | - | The proton on the furan ring adjacent to the oxygen. |
| H3', H4' (Fu) | ~6.1-6.3 (m) | ~5.9-6.1 (m) | The other two furan protons, appearing as a multiplet. |
| CH₂ | ~4.1 (s) | ~4.0 (s) | A singlet for the methylene bridge protons. |
| CH₃ (Fu) | - | ~2.2 (s) | A singlet for the methyl group on the furan ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 2-((5-Methylfuran-2-yl)methyl)pyridine (Predicted) | Rationale for Predicted Shifts |
| C2 (Py) | ~158 | ~157 | The carbon attached to the nitrogen is highly deshielded. |
| C6 (Py) | ~149 | ~148 | The other carbon α to the nitrogen. |
| C3, C4, C5 (Py) | ~121-136 | ~120-135 | Aromatic carbons of the pyridine ring. |
| C2' (Fu) | ~153 | ~151 | The carbon of the furan ring attached to the methylene bridge. |
| C5' (Fu) | ~142 | ~150 | The other carbon adjacent to the furan oxygen. |
| C3', C4' (Fu) | ~107-110 | ~106-108 | The other two carbons of the furan ring. |
| CH₂ | ~38 | ~37 | The methylene bridge carbon. |
| CH₃ (Fu) | - | ~14 | The methyl group carbon. |
Note: These are predicted values and actual experimental data may vary slightly. The analysis of related structures, such as furan-containing terpyridines, supports these predicted ranges.[1]
B. Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved to avoid broad peaks.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR for optimal resolution.
- Shim the magnetic field to ensure homogeneity.
- For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- For ¹³C NMR, a proton-decoupled experiment is standard. A greater number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum correctly.
- Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
C. Visualization of NMR Analysis Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing characteristic absorption bands.
A. Key IR Absorptions for this compound Derivatives
The IR spectrum of this compound and its derivatives will be dominated by absorptions from the aromatic rings and the C-O-C linkage of the furan moiety.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| C-H stretching (aromatic) | 3100-3000 | Characteristic of C-H bonds on the furan and pyridine rings. |
| C-H stretching (aliphatic) | 3000-2850 | From the methylene bridge (CH₂). |
| C=C and C=N stretching (aromatic) | 1600-1450 | A series of sharp bands from the pyridine and furan rings. |
| C-O-C stretching (furan) | 1250-1050 | A strong, characteristic band for the ether linkage in the furan ring. |
| C-H out-of-plane bending | 900-690 | These bands can be indicative of the substitution pattern on the aromatic rings. |
Data compiled from general IR correlation tables and analysis of furan and pyridine spectra.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
1. Sample Preparation:
- For a solid sample, place a small amount directly onto the ATR crystal.
- For a liquid sample, a single drop is sufficient.
2. Data Acquisition:
- Record a background spectrum of the clean, empty ATR crystal.
- Place the sample on the crystal and apply pressure to ensure good contact.
- Acquire the sample spectrum. The instrument will automatically subtract the background.
3. Data Analysis:
- Identify the major absorption bands and compare them to the expected values in Table 3 and other correlation charts.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
A. Expected Mass Spectra of this compound Derivatives
For this compound (C₁₀H₉NO), the expected exact mass is 159.0684 g/mol .[2][3][4] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern is likely to be dominated by cleavage at the methylene bridge.
Key Predicted Fragments:
-
m/z 93 (C₅H₄N-CH₂⁺): Loss of the furyl radical.
-
m/z 81 (C₅H₅O⁺): The furfuryl cation, resulting from cleavage of the C-C bond of the methylene bridge.
-
m/z 78 (C₅H₄N⁺): The pyridyl cation, from cleavage with hydrogen rearrangement.
For a substituted derivative, such as 2-((5-methylfuran-2-yl)methyl)pyridine, the molecular ion peak would be at m/z 173, and the corresponding fragment ions would be shifted accordingly (e.g., the methylfurfuryl cation at m/z 95). The analysis of related furan-containing terpyridine derivatives shows characteristic fragmentation patterns that support these predictions.[1]
B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
- The sample can be introduced directly via a solids probe or, if volatile, through a gas chromatograph (GC-MS).
2. Ionization and Analysis:
- In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
3. Data Interpretation:
- Identify the molecular ion peak to determine the molecular weight.
- Analyze the fragmentation pattern to deduce the structure of the molecule.
C. Visualization of Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound derivatives. By understanding the fundamental principles of each technique and the expected spectral features of this important class of compounds, researchers can confidently identify and elucidate the structures of novel derivatives, paving the way for their application in various scientific fields. The data and protocols presented in this guide serve as a valuable resource for any scientist working with these promising molecules.
References
-
D. G. G. de la Torre, V. A.-M., A. de la Escosura, T. Torres, Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank2020 , 2020, M1123. [Link]
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook th
Sources
A Multi-Technique Approach to Structural Elucidation: Confirming 2-(Furan-2-ylmethyl)pyridine with NMR and Mass Spectrometry
We will move beyond a simple recitation of protocols. Instead, this guide will dissect the causality behind our experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as complementary, self-validating systems. By integrating data from ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC), and Electrospray Ionization Mass Spectrometry (ESI-MS), we will construct an unassailable case for the molecule's identity.
The Analytical Strategy: A Logic-Driven Workflow
Our approach is sequential and synergistic. We begin with Mass Spectrometry to obtain the molecular weight, providing the foundational piece of the puzzle. Subsequently, we employ a suite of NMR techniques to map the molecular skeleton, define proton and carbon environments, and establish the precise connectivity of the atoms. This workflow ensures that each piece of data corroborates the others, leading to a definitive structural assignment.
Figure 1: High-level experimental workflow for structural confirmation.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry's primary role here is to determine the molecular weight of the analyte, which is crucial for establishing the molecular formula. We utilize Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.[1][2][3] This is essential because we want to clearly identify the parent molecule before analyzing its fragments.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of 2-(Furan-2-ylmethyl)pyridine in 1 mL of a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to facilitate protonation and enhance the signal in positive ion mode.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the liquid to create an aerosol of charged droplets.[4][5] A heated nebulizing gas (nitrogen) aids in desolvation.[1]
-
Analysis: Operate the mass analyzer (e.g., a quadrupole or time-of-flight) in positive ion mode to scan a mass range, for instance, from m/z 50 to 500.
Expected Data and Interpretation
The molecular formula for this compound is C₁₀H₉NO. Its monoisotopic mass is 159.0684 g/mol .
| Expected Ion | m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 160.0757 | The protonated molecular ion. Its presence confirms the molecular weight of the compound. |
| [M+Na]⁺ | 182.0576 | A common adduct seen in ESI-MS, further confirming the molecular weight. |
| 92.05 | A key fragment resulting from the cleavage of the C-C bond between the methylene group and the furan ring, retaining the pyridine-CH₂⁺ fragment. | |
| 81.03 | A key fragment resulting from the cleavage of the C-C bond between the methylene group and the pyridine ring, yielding the furfuryl cation. | |
| Table 1: Predicted m/z values for key ions in the ESI-mass spectrum. |
The fragmentation pattern provides powerful corroborating evidence for the proposed structure. The presence of fragments at m/z 92 and 81 is highly characteristic of the benzyl-like cleavage at the methylene bridge.
Figure 2: Primary fragmentation pathway of this compound.
NMR Spectroscopy: Mapping the Molecular Skeleton
While MS provides the formula, NMR spectroscopy provides the detailed architectural blueprint. Through a series of 1D and 2D experiments, we can identify every unique proton and carbon, and more importantly, determine how they are connected.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6][7][8] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[9]
-
Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
Data Acquisition: Acquire the following spectra on a 400 MHz (or higher) spectrometer:
-
¹H NMR: To observe the proton environments.
-
¹³C NMR: To observe the carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (C-H).
-
¹H and ¹³C NMR Data: Predicted vs. Alternatives
The chemical shifts, splitting patterns, and integration of the ¹H NMR spectrum, along with the number and shifts of the ¹³C signals, provide a unique fingerprint of the molecule.
Figure 3: Numbering scheme for this compound.
| Proton (Position) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration |
| H-6' (Pyridine) | ~8.5 | Doublet (d) | 1H |
| H-4' (Pyridine) | ~7.6 | Triplet of Doublets (td) | 1H |
| H-3' (Pyridine) | ~7.2 | Doublet (d) | 1H |
| H-5' (Pyridine) | ~7.1 | Doublet of Doublets (dd) | 1H |
| H-5 (Furan) | ~7.3 | Doublet (d) | 1H |
| H-3 (Furan) | ~6.2 | Doublet (d) | 1H |
| H-4 (Furan) | ~6.3 | Doublet of Doublets (dd) | 1H |
| H-7 (Methylene) | ~4.1 | Singlet (s) | 2H |
| Table 2: Predicted ¹H NMR data in CDCl₃. |
| Carbon (Position) | Predicted ¹³C Shift (ppm) |
| C-2' (Pyridine) | ~158 |
| C-6' (Pyridine) | ~149 |
| C-4' (Pyridine) | ~136 |
| C-5' (Pyridine) | ~122 |
| C-3' (Pyridine) | ~121 |
| C-2 (Furan) | ~153 |
| C-5 (Furan) | ~142 |
| C-3 (Furan) | ~110 |
| C-4 (Furan) | ~107 |
| C-7 (Methylene) | ~38 |
| Table 3: Predicted ¹³C NMR data in CDCl₃. |
The key diagnostic signal is the singlet at ~4.1 ppm in the ¹H NMR spectrum, integrating to 2H, which corresponds to the methylene bridge (C-7). This singlet indicates no adjacent protons, which is consistent with its position between two aromatic rings.
2D NMR: The Definitive Connectivity Map
While 1D NMR provides strong evidence, 2D NMR makes the structural assignment irrefutable by explicitly showing connections.
-
COSY: This experiment will show cross-peaks between coupled protons. We expect to see correlations between H-3', H-4', H-5', and H-6' on the pyridine ring, and between H-3, H-4, and H-5 on the furan ring. Crucially, the methylene protons (H-7) will show no COSY correlations, confirming their isolation.
-
HSQC: This experiment links each proton to its attached carbon. A cross-peak will appear for every C-H bond. For example, the proton signal at ~4.1 ppm will correlate with the carbon signal at ~38 ppm, definitively assigning both to the methylene group (C-7). This technique allows for the unambiguous assignment of every protonated carbon in the molecule.
Figure 4: Expected COSY correlations (J-couplings).
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from complementary techniques.
-
Mass Spectrometry establishes the molecular weight (159.07 g/mol ) and formula (C₁₀H₉NO), with fragmentation patterns (m/z 92, 81) that strongly suggest the presence of pyridine-CH₂ and furan-CH₂ moieties.
-
¹H and ¹³C NMR provide the correct count of unique proton and carbon environments, consistent with the proposed structure. The chemical shifts and multiplicities align perfectly with the expected electronic effects of the furan and pyridine rings and the methylene bridge.
-
2D NMR (COSY and HSQC) acts as the final arbiter, definitively mapping the atomic connectivity. COSY confirms the distinct spin systems of the two aromatic rings, while HSQC links every proton to its corresponding carbon, leaving no ambiguity in the assignment of the methylene bridge and its connection to the C-2 positions of both rings.
Together, these datasets form a self-validating and robust analytical package that confirms the structure of this compound with the highest degree of scientific certainty. This multi-technique approach represents a gold standard in chemical analysis, ensuring the integrity of data for researchers, scientists, and drug development professionals.
References
-
Koiran, J., & Ye, M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Wikipedia. (2023). Electrospray ionization. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. scribd.com [scribd.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sites.bu.edu [sites.bu.edu]
The Furan Scaffold: A Comparative Analysis of Substitution Patterns in Modern Drug Discovery
Introduction: The Enduring Relevance of the Furan Ring in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a chemical versatility and biological promiscuity that have cemented its status as a "privileged scaffold" in drug design.[1] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This is evidenced by their presence in numerous clinically approved drugs such as the antibacterial agent Nitrofurantoin, the H2 receptor antagonist Ranitidine, the potent diuretic Furosemide, and the antiarrhythmic Amiodarone.[1][4]
The utility of the furan moiety stems from a unique combination of electronic and steric properties. It can act as a bioisostere for the ubiquitous phenyl ring, offering a similar spatial arrangement while introducing distinct electronic features and metabolic profiles.[5][6][7] The lone pair of electrons on the oxygen atom renders the ring electron-rich and susceptible to electrophilic substitution, primarily at the 2- and 5-positions.[5] This, coupled with its ability to engage in hydrogen bonding, allows for fine-tuning of a molecule's interactions with biological targets.[1][5]
However, the furan ring is not without its liabilities. A critical aspect of its pharmacology is the potential for in vivo oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic metabolites.[5][8][9] This metabolic instability presents a significant challenge that medicinal chemists must navigate through strategic structural modifications.
This guide provides a comparative analysis of substituted furan compounds, delving into the nuanced effects of different substitution patterns on biological activity across various therapeutic areas. We will explore the structure-activity relationships (SAR) that govern their efficacy, the mechanistic underpinnings of their actions, and the experimental protocols essential for their evaluation. Our focus will be on providing a field-proven perspective, explaining not just the "what" but the "why" behind experimental choices and design strategies.
Comparative Analysis of Substituted Furans by Therapeutic Indication
The biological activity of furan-based compounds is profoundly influenced by the nature and placement of substituents on the heterocyclic core. Modifications at the C2 and C5 positions are particularly critical for modulating potency and selectivity.[6] The following sections provide a comparative overview of substituted furans in key therapeutic areas, supported by quantitative data.
Anticancer Activity: Targeting Cellular Proliferation
The furan scaffold is a frequent feature in the design of novel anticancer agents.[1] These compounds can exert their effects through diverse mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[5][10] A prominent class of furan-containing anticancer agents is the furan-fused chalcones.
Table 1: Comparative Anticancer Activity of Furan-Fused Chalcones
| Compound ID | Structure | Cell Line | IC50 (µM) | Key SAR Observations | Reference |
| 6e | 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone | HL60 | 12.3 | The phenyl group at the 3-position of the benzofuran ring contributes to high potency. | [11] |
| 6f | 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | HL60 | 16.1 | A methyl group at the 7-position maintains good activity. | [11] |
| 8 | 7-cinnamoyl-6-hydroxybenzofuran | HL60 | 17.2 | Isomeric position of the cinnamoyl group impacts activity. | [11] |
| 9 | 2',4'-dihydroxychalcone (non-furan analog) | HL60 | 305 | The fusion of the furan ring significantly enhances antiproliferative activity by over 17-fold compared to its non-fused counterpart. | [6][11] |
| 4 | Pyridine carbohydrazide derivative | MCF-7 | 4.06 | Introduction of a pyridine carbohydrazide moiety leads to potent activity against breast cancer cells. | [12] |
| 7 | N-phenyl triazinone derivative | MCF-7 | 2.96 | The N-phenyl triazinone substitution results in the most potent compound in this series against MCF-7 cells. | [12] |
Data sourced from Anticancer Research, 2015 and Molecules, 2022.
The data clearly demonstrates that the incorporation of a furan ring can dramatically increase anticancer potency.[11] Furthermore, the nature and position of substituents on the furan or fused ring system allow for fine-tuning of this activity. For instance, compounds 4 and 7 show that moving beyond simple chalcones to more complex heterocyclic systems appended to the furan can yield highly potent agents against breast cancer cell lines.[12]
Antimicrobial Activity: Combating Infectious Diseases
Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a prime example.[1][4] The antimicrobial efficacy is often linked to the presence of an electron-withdrawing group, such as a nitro group, at the 5-position of the furan ring.[5] This group is crucial for the reductive activation of the drug within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.[5]
Table 2: Comparative Antimicrobial Activity of Substituted Furans
| Compound Class | General Structure | Key Substituents for Activity | Mechanism of Action | Examples | Reference |
| Nitrofurans | 5-Nitro-2-substituted furan | -NO2 at C5 is essential. Side chain at C2 modulates spectrum and potency. | Reductive activation by bacterial nitroreductases to form reactive species that damage cellular macromolecules. | Nitrofurantoin, Furazolidone | [5] |
| Furan-2-yl Derivatives | Variously substituted furan-2-yl compounds | Bromo, nitro, and chloro substitutions on an appended phenyl ring. | Not fully elucidated for all derivatives, but likely involves disruption of cell membrane or key enzymatic processes. | 4-bromo-N-(furan-2- ylmethylene) benzenamine, N-(furan-2-ylmethylene)-4-nitrobenzenamine | [13] |
| Furan-fused Thioureas | Furan-2-ylmethyl-thiourea derivatives | Benzoyl group on the thiourea moiety. | Likely involves chelation of essential metal ions or inhibition of key enzymes. | 1-Benzoyl-3- furan-2- ylmethyl- thiourea | [2] |
The structure-activity relationship for antimicrobial furans underscores the importance of the 5-nitro group. However, other substitution patterns also confer significant antibacterial and antifungal properties. For example, various Schiff base derivatives of furfural have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]
Structure-Activity Relationships and Mechanistic Causality
The design of potent and selective furan-based therapeutics hinges on a deep understanding of their structure-activity relationships. The following principles, derived from extensive research, guide the optimization of these compounds.
-
Substitution at C2 and C5: These positions are the most reactive and offer the greatest opportunity to influence biological activity.[5] Electron-withdrawing groups (e.g., -NO2, -CN) at these positions often enhance antimicrobial and anticancer activities.[1][5] Conversely, electron-donating groups can modulate activity in other therapeutic areas.
-
Bioisosteric Replacement: The furan ring is an effective bioisostere of the phenyl ring.[5][6] This substitution can improve metabolic stability, alter solubility, and provide novel interactions with the target receptor.[5][14]
-
Fused Ring Systems: Fusing the furan ring with other aromatic or heterocyclic systems, such as in benzofurans, can enhance receptor binding and lipophilicity, which can be particularly useful for targeting the central nervous system.[5]
-
Side Chain Modification: The nature of the side chains attached to the furan ring is critical for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as for fine-tuning receptor affinity.[5]
Caption: Key structure-activity relationship principles for substituted furans.
Metabolic Stability and Toxicity: The Furan Conundrum
A critical consideration in the development of furan-containing drugs is their potential for metabolic activation into toxic species.[5][8] This is a significant hurdle that must be addressed through careful molecular design. The primary mechanism of toxicity involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1 and CYP4B1.[6][9] This process generates a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and hepatotoxicity.[8][9][15]
Caption: Metabolic pathway leading to furan-induced hepatotoxicity.
Strategies to mitigate this metabolic liability are central to the successful development of furan-based drugs:
-
Steric Hindrance: Introducing bulky substituents near the furan ring can sterically hinder the approach of CYP450 enzymes, thus reducing the rate of metabolic activation.
-
Electronic Modification: Modifying the electronic properties of the furan ring by introducing electron-withdrawing groups can decrease its susceptibility to oxidation.
-
Bioisosteric Replacement: In cases where metabolic instability cannot be overcome, replacing the furan ring with another bioisostere, such as a thiophene or a thiazole, may be a viable strategy.[14]
-
Deuteration: Replacing hydrogen atoms on the furan ring with deuterium can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect, thereby improving the metabolic stability of the compound.[9]
Experimental Protocols for the Evaluation of Furan Compounds
The objective comparison of substituted furan derivatives requires robust and standardized experimental protocols. As a senior application scientist, I emphasize that the validity of your comparative data is entirely dependent on the quality and consistency of your experimental execution.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a foundational screen for identifying potential anticancer agents or for flagging compounds with general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[16]
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells is critical. Too few, and you may not see a significant signal; too many, and they may become confluent and enter a quiescent state, altering their sensitivity to the compound. This must be optimized for each cell line.
-
DMSO Concentration: Dimethyl sulfoxide (DMSO) is the most common solvent for compound stocks. However, it is toxic to cells at higher concentrations. Keeping the final concentration below 0.5% is crucial to ensure that the observed cytotoxicity is due to the compound and not the solvent.[16]
-
Incubation Time: A 48- or 72-hour incubation period is typically sufficient to observe the effects of a compound on cell proliferation. Shorter times may not capture the full effect, while longer times can lead to nutrient depletion in the media, confounding the results.
-
Wavelength for Absorbance Reading: The formazan product of the MTT assay has a specific absorbance maximum (around 570 nm). Reading at the correct wavelength is essential for accurate quantification.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells of interest (e.g., MCF-7 breast cancer cells).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[16]
-
-
Compound Addition:
-
Prepare a stock solution of the synthesized furan derivatives in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[16]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The furan scaffold continues to be an exceptionally fruitful starting point for the discovery of new therapeutic agents.[1] Its versatility allows for the generation of vast chemical diversity, leading to compounds with a wide array of biological activities.[2][3][5] This comparative guide highlights that the key to unlocking this potential lies in a nuanced understanding of how different substitution patterns on the furan ring influence potency, selectivity, and metabolic stability.
The challenge of furan-induced toxicity remains a primary concern, but it is not an insurmountable one.[5][8] Through rational design strategies, such as the introduction of steric bulk or the modulation of electronic properties, medicinal chemists can successfully navigate this liability. The future of furan-based drug discovery will likely involve a greater emphasis on predictive toxicology models and the development of novel synthetic methodologies to access previously unexplored chemical space.[8][17] By integrating these approaches with a solid foundation in structure-activity relationships, the furan ring is poised to remain a central and highly valuable component in the medicinal chemist's toolbox for years to come.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
-
Furans, thiophenes and related heterocycles in drug discovery - PubMed. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Pharmacological activity of furan derivatives. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. (URL: [Link])
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. (URL: [Link])
-
Structure of Furan natural derivatives. Panels A-E depicted different... - ResearchGate. (URL: [Link])
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: [Link])
-
Clinically approved drugs containing furan ring - ResearchGate. (URL: [Link])
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (URL: [Link])
-
Synthesis of typically substituted bicyclic c‐fused furan. - ResearchGate. (URL: [Link])
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (URL: [Link])
-
[PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (URL: [Link])
-
Charges of the three bioisosteric moieties (carboxylic acid, furan, and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The Design and Application of Bioisosteres in Drug Design - ResearchGate. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. (URL: [Link])
-
Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. (URL: [Link])
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Furan-2-ylmethyl)pyridine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed operational plan for the proper disposal of 2-(Furan-2-ylmethyl)pyridine (CAS No. 106584-05-8). As no specific Safety Data Sheet (SDS) for this exact compound is widely available, the following procedures are synthesized from the known hazards of its constituent moieties—pyridine and furan—and align with established best practices for hazardous waste management.
Hazard Profile and Waste Characterization
This compound is a heterocyclic organic compound that must be treated as hazardous waste. Its hazard profile is derived from the functional characteristics of both the pyridine ring and the furan ring.
-
Pyridine Moiety : Pyridine and its derivatives are generally classified as harmful if swallowed, inhaled, or in contact with skin.[1] They are typically flammable liquids and can act as weak bases, reacting violently with strong acids and oxidants.[2][3] Combustion can produce toxic fumes, including nitrogen oxides and hydrogen cyanide.[3]
-
Furan Moiety : Furan and its derivatives are also flammable and can be harmful if ingested or absorbed through the skin.[4][5] A significant, often overlooked hazard is the potential for furan compounds to form explosive peroxides upon prolonged exposure to air and light.[4]
Based on this composite profile, any waste containing this compound—including pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[1][6]
Data Summary: Extrapolated Hazard and Disposal Information
The following table summarizes key data extrapolated from pyridine and furan to guide safe handling and disposal procedures.
| Parameter | Guideline / Data | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Furan[1][6] |
| Primary Hazards | Flammable, Harmful if Swallowed, Skin/Eye Irritant, Potential Peroxide Former | Pyridine[2][7][8], Furan[4][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids (especially Nitric Acid) | Pyridine[9] |
| Recommended PPE | Chemical Safety Goggles, Nitrile or Butyl Rubber Gloves, Lab Coat | Pyridine[9], General Lab Safety |
| Recommended Disposal | Licensed Hazardous Waste Contractor (Incineration) | Pyridine[6][10][11] |
| Drain Disposal | Strictly Prohibited | Pyridine[7], Furan[4] |
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of chemical waste is rigorously regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[3][12] This framework mandates that the waste generator—the laboratory that creates the waste—is responsible for its safe management from generation to final disposal.[12] Adherence to these institutional, local, and federal regulations is not optional; it is a legal requirement.[6][13]
On-Site Waste Management Protocol
Proper disposal begins in the laboratory. Meticulous on-site handling and segregation are critical to ensure safety and compliance.
Step-by-Step Waste Collection Procedure
-
Container Selection :
-
Waste Segregation :
-
Liquid Waste : Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in the designated liquid waste container.
-
Solid Waste : Collect contaminated solids such as filter paper, silica gel, and disposable labware (e.g., spatulas, weigh boats) in a separate, clearly labeled solid hazardous waste container.[1]
-
Contaminated PPE : Gloves, disposable lab coats, and bench protectors must be disposed of in a designated hazardous waste bag for incineration.[1]
-
Causality : Do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizing agents, to prevent dangerous chemical reactions.[9]
-
-
Labeling :
-
Immediately label the waste container with a completed hazardous waste tag as soon as the first drop of waste is added.[9]
-
The label must include:
-
-
Storage :
Logical Workflow for Waste Collection
Caption: Step-by-step process for collecting chemical waste in the laboratory.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Immediate Actions :
-
Alert all personnel in the immediate area.
-
If the spill is large or ventilation is poor, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Ensure proper PPE is worn before addressing the spill, including double-layered nitrile gloves, safety goggles, and a lab coat.[1]
-
-
Containment :
-
Cleanup and Decontamination :
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][14]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]
-
Collect all cleaning materials, including wipes and contaminated PPE, as hazardous waste.
-
Spill Response Decision Flowchart
Caption: Decision-making and action steps for responding to a chemical spill.
Final Disposal Pathways
Once the waste container is full, it must be transferred for final disposal. Laboratory personnel should never attempt to dispose of this chemical through conventional means.
-
Institutional EHS Office : Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][4] This is the only acceptable pathway for removing the waste from the laboratory.
-
Recommended Disposal Technology: Incineration :
-
The standard and most effective disposal method for pyridine and related organic compounds is high-temperature incineration.[6][10]
-
Mechanism : Controlled incineration at temperatures between 820°C and 1,600°C effectively breaks down the heterocyclic rings into less harmful components like carbon dioxide, water, and nitrogen oxides, which can be treated by flue gas scrubbing systems.[10][11][16] This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.[5]
-
Prohibition : Never dispose of this compound by pouring it down the drain.[4][7] This can lead to severe environmental contamination of waterways and may create fire or explosion hazards in the plumbing system.[4]
-
References
-
Production, Import, Use, and Disposal - Toxicological Profile for Pyridine . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Production, Import, Use, and Disposal . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Safety Data Sheet PYRIDINE . (2024). ChemSupply Australia. Retrieved from [Link]
-
Pyridine Standard Operating Procedure . (n.d.). Washington State University. Retrieved from [Link]
-
Pyridine - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
- Method for removing residual pyridine in waste water. (2015). Google Patents.
-
Hazardous Waste and Disposal Considerations . (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Waste Management Guide . (2016). Boston University Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste . (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste . (2025). US Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025). US Environmental Protection Agency. Retrieved from [Link]
-
Pyridine: incident management . (n.d.). GOV.UK. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Furan-2-ylmethyl)pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 2-(Furan-2-ylmethyl)pyridine, ensuring that your operational procedures are built on a foundation of scientific integrity and safety.
Hazard Assessment: A Proactive Stance on Safety
Comprehensive toxicological data for this compound is not extensively documented. Therefore, a conservative safety posture is required, assuming the hazard profile is influenced by its constituent pyridine and furan moieties.
Pyridine is a flammable, toxic liquid known to be harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and eye irritation, and inhalation may lead to dizziness, headaches, and respiratory irritation.[2][3] The pyridine structure suggests potential for skin absorption and systemic effects.[4][5] Furan derivatives also present hazards, including potential irritation. Given these risks, engineering controls, such as a certified chemical fume hood, are fundamental and must be supplemented by appropriate PPE.
Core PPE Recommendations: An Integrated System of Protection
Effective chemical handling relies on a multi-layered PPE strategy. The following recommendations provide a baseline for handling this compound.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound to protect against splashes.[2] When there is a significant risk of splashing, such as during large-volume transfers or reactions under pressure, a face shield should be worn in addition to splash goggles.[3]
Skin Protection: Gloves and Protective Clothing
-
Gloves: The selection of appropriate gloves is critical. While nitrile gloves may offer incidental splash protection, they are not recommended for prolonged or immersive contact with pyridine-based compounds.[6][7] For extended handling, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended due to their superior chemical resistance.[6][7] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Protective Clothing: A fully-buttoned, long-sleeved lab coat is the minimum requirement to prevent skin contact.[6][8] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a specialized chemical-resistant suit should be utilized.[9][10] All protective clothing should be flame-retardant and antistatic, especially when handling flammable liquids like pyridine derivatives.
Respiratory Protection
All handling of this compound should occur within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of vapors.[2][8] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is required.[7][11] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[6]
PPE Selection Matrix for Common Laboratory Tasks
For quick reference, the following table outlines the minimum PPE requirements for various laboratory scenarios involving this compound.
| Task/Scenario | Minimum Eye/Face Protection | Minimum Glove Type | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Handling in Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if fume hood is certified and functioning properly. |
| Weighing Solid Form or High-Volume (>10 mL) Liquid Transfer | Chemical Splash Goggles and Face Shield | Double-Gloved (Butyl Rubber or PVA outer) | Lab Coat and Chemical-Resistant Apron | Work exclusively within a certified chemical fume hood. |
| Reaction Monitoring/Workup | Chemical Splash Goggles | Double-Gloved (Butyl Rubber or PVA outer) | Lab Coat | Work exclusively within a certified chemical fume hood. |
| Equipment Cleaning | Chemical Splash Goggles and Face Shield | Double-Gloved (Butyl Rubber or PVA outer) | Lab Coat and Chemical-Resistant Apron | Work exclusively within a certified chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-Duty Butyl Rubber Gloves | Chemical-Resistant Suit/Coveralls | NIOSH-Approved Respirator with Organic Vapor Cartridge |
PPE Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE. This process ensures that the chosen equipment aligns with the specific risks of the procedure.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. nj.gov [nj.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
